molecular formula C17H25NO9 B610256 Propargyl-PEG5-CH2CO2-NHS

Propargyl-PEG5-CH2CO2-NHS

Cat. No.: B610256
M. Wt: 387.4 g/mol
InChI Key: BNRYRRHZTIDZOR-UHFFFAOYSA-N
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Description

Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional poly(ethylene glycol) (PEG) linker that features a terminal propargyl group and an N-hydroxysuccinimide (NHS) ester. This compound is a valuable tool for bioconjugation, enabling the facile connection of two distinct molecules. The hydrophilic PEG spacer, consisting of five ethylene glycol units, significantly enhances the aqueous solubility of conjugated molecules and reduces steric hindrance during binding events . The NHS ester is an amine-reactive moiety, making this linker ideal for the efficient and stable derivatization of peptides, antibodies, proteins, and amine-functionalized surfaces under mild conditions . The terminal propargyl (alkyne) group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, with azide-bearing compounds to form a stable triazole linkage . This dual functionality allows researchers to create custom conjugates for applications in probe development, drug delivery, and biomaterial fabrication. With a molecular weight of 387.4 g/mol and the CAS number 1161883-51-7, it is recommended to store this reagent at -20°C to maintain stability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRYRRHZTIDZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG5-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This molecule incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a hydrophilic pentaethylene glycol (PEG5) spacer.[1][2][3] The PEG spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is an amine-reactive linker containing an alkyne moiety. The NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[5] The propargyl group provides a reactive handle for click chemistry, allowing for the efficient and specific conjugation of azide-containing molecules.[1] The PEG5 spacer improves the overall solubility and pharmacokinetic properties of the resulting conjugate.[4]

Chemical Structure:

G cluster_0 This compound start HC≡C-CH₂-O- peg1 (CH₂CH₂O)₅ start->peg1 linker -CH₂-C(O)O- peg1->linker nhs N(C(O)CH₂)₂ linker->nhs

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₇H₂₅NO₉[6]
Molecular Weight 387.4 g/mol [6]
CAS Number 1161883-51-7[6]
Appearance Colorless to light brown viscous liquid[1]
Purity Typically >95-98%[7]
Solubility Soluble in DMSO, DCM, DMF[1][6]
Storage Conditions -20°C, desiccated and protected from light[1][6]

Applications in Bioconjugation

The dual reactivity of this compound enables a versatile, two-step conjugation strategy, which is fundamental to its application in creating complex bioconjugates.[2]

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets a specific tumor antigen.[5]

  • PROTACs: In the development of PROTACs, this molecule can serve as the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand, leading to the degradation of the target protein.

  • Protein Labeling and Functionalization: It is widely used to introduce an alkyne handle onto proteins and other biomolecules for subsequent modification with fluorescent dyes, biotin, or other reporter molecules.[5]

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein (e.g., Antibody)

This protocol describes the first step in a two-step conjugation workflow: the attachment of the linker to a biomolecule.[5]

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.5, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should not be stored in solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.

G start Start: Prepare Protein Solution in Amine-Free Buffer conjugate Mix and Incubate (30-60 min at RT or 2h on ice) start->conjugate reagent Prepare Linker Solution in Anhydrous DMSO/DMF reagent->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Propargylated Protein (e.g., Desalting Column) quench->purify end End: Propargylated Protein purify->end

Caption: Experimental workflow for NHS ester conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.[5]

Materials:

  • Propargylated protein from Protocol 1

  • Azide-containing molecule of interest

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a reaction tube, combine the propargylated protein and the azide-containing molecule (typically at a 1:2 to 1:10 molar ratio of alkyne to azide) in the degassed buffer.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution.

  • Reaction Initiation: Add the pre-mixed catalyst solution to the reaction mixture containing the alkyne and azide.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • Purification: Upon completion, purify the final conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.

G start Start: Combine Propargylated Protein and Azide-Molecule initiate Add Catalyst Premix start->initiate catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) catalyst->initiate reduce Add Sodium Ascorbate to Initiate initiate->reduce incubate Incubate (1-4h at RT, protected from light) reduce->incubate purify Purify Final Conjugate (e.g., SEC) incubate->purify end End: Final Bioconjugate purify->end

Caption: Experimental workflow for CuAAC click chemistry.

Quantitative Data for Reaction Optimization

The following tables summarize key quantitative parameters for the NHS ester and CuAAC reactions to guide experimental design. Note: The data presented below is for the structurally similar Propargyl-PEG4-CH2CO2-NHS and should be used as a guideline for optimizing reactions with the PEG5 variant.[8]

Table 1: Reaction Parameters for NHS Ester Conjugation [8]

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5Optimal pH is ~8.3. Lower pH decreases the reaction rate; higher pH increases NHS ester hydrolysis.
Temperature 4°C - Room TemperatureLower temperatures can minimize side reactions and protein degradation.
Reaction Time 30 minutes - 4 hoursDependent on temperature, pH, and reactant concentrations.
Molar Excess of NHS Ester 5 - 20 foldHigher excess may be needed for dilute protein solutions.

Table 2: Reaction Parameters for CuAAC (Click Chemistry) [8]

ParameterRecommended RangeNotes
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursCan be faster depending on the specific reactants and catalyst concentration.
Catalyst Copper(I)Typically generated in situ from CuSO₄ and a reducing agent.

Signaling Pathways and Logical Relationships

The utility of this compound is rooted in its ability to link different molecular entities, thereby creating novel functionalities. The following diagram illustrates the logical relationship in the creation of an Antibody-Drug Conjugate.

G cluster_0 Bioconjugation Components cluster_1 Conjugation Steps cluster_2 Final Product antibody Antibody (with primary amines) step1 NHS Ester Reaction antibody->step1 linker This compound linker->step1 drug Azide-Modified Drug step2 Click Chemistry (CuAAC) drug->step2 step1->step2 adc Antibody-Drug Conjugate (ADC) step2->adc

Caption: Logical workflow for ADC synthesis.

Conclusion

This compound is a versatile and highly effective heterobifunctional crosslinker for advanced bioconjugation applications. Its well-defined structure, combining an amine-reactive NHS ester, a click-ready propargyl group, and a beneficial PEG spacer, provides researchers with a robust tool for the development of sophisticated biomolecules. By understanding its chemical properties and following optimized experimental protocols, scientists can leverage this reagent to advance the frontiers of drug delivery, diagnostics, and proteomics.

References

An In-depth Technical Guide to Propargyl-PEG5-CH2CO2-NHS: A Core Tool in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has become an indispensable tool in modern biochemical research, drug delivery, and diagnostics development.[1] Its molecular architecture is meticulously designed to feature three key components: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, a terminal propargyl group for engaging in "click chemistry," and a five-unit polyethylene glycol (PEG) spacer.[2][3] This combination allows for a controlled, two-step conjugation strategy, enabling the precise linkage of diverse molecules.

The integrated PEG5 chain enhances the aqueous solubility of the linker and the resulting conjugate, which is critical for biological applications.[1][4][3] It also provides a defined spatial separation between the conjugated molecules, which can help preserve the biological activity of proteins and optimize the efficacy of therapeutic constructs like antibody-drug conjugates (ADCs).[2] This guide provides a comprehensive overview of the linker's mechanism, applications, and the experimental protocols required for its successful implementation.

Core Properties and Specifications

This compound is a versatile linker used to covalently connect two different molecules in a sequential manner.[2] The NHS ester first reacts with a primary amine on a biomolecule, such as a protein or antibody.[2] Subsequently, the propargyl group is available to react with an azide-functionalized molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][5]

Mechanism of Action

The utility of this compound stems from its two orthogonal reactive groups, which enable a two-stage chemical conjugation strategy.

  • NHS Ester Reaction with Primary Amines : The initial step involves the reaction of the NHS ester with a primary amine (-NH₂), commonly found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][6] This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms an unstable tetrahedral intermediate that collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Following the initial conjugation, the molecule now bears a terminal propargyl group (an alkyne). This group is a key component for "click chemistry."[7][][9] In the most common application, the propargyl group reacts with a molecule containing an azide (-N₃) group in the presence of a Copper(I) catalyst.[2] This [3+2] cycloaddition reaction is highly efficient and specific, forming a stable, five-membered triazole ring that covalently links the two molecules.[2][][9] The bio-orthogonality of the alkyne and azide groups ensures that the reaction proceeds with high specificity in complex biological mixtures without interfering with native biochemical processes.[9]

Key Applications in Research

The unique properties of this compound make it suitable for a wide range of applications in biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs) : This linker is ideal for constructing ADCs. An antibody is first labeled with the linker via its lysine residues. Subsequently, an azide-modified cytotoxic drug is "clicked" onto the propargyl group. The PEG spacer enhances the solubility and stability of the final ADC.[5]

  • PEGylation for Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents.[10][11][12] By using this linker, a biomolecule can be conjugated to other molecules while simultaneously benefiting from the attached PEG chain, which can increase circulation half-life and reduce immunogenicity.[2][10][13]

  • Proteomics and Bioconjugation : The linker is widely used to attach reporter molecules, such as fluorescent dyes or biotin, to proteins for detection, imaging, and purification experiments.[14] For example, a protein can be labeled with the linker, and then an azide-containing fluorescent dye can be attached via click chemistry.

  • Drug Delivery and Surface Modification : this compound can be used to attach drugs or targeting ligands to nanoparticles, liposomes, or other drug delivery systems.[5][12] It is also used to immobilize proteins or peptides on amine-functionalized surfaces for applications in diagnostics and biomaterials.[15][16]

  • PROTAC Development : While data for the PEG5 variant is emerging, similar heterobifunctional linkers (e.g., PEG4) are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17] These molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[17] This linker is well-suited to connect the target-binding and ligase-binding moieties of a PROTAC.

Quantitative Data Summary

PropertyValueSource(s)
Compound Name This compound[4][18]
CAS Number 1161883-51-7[4][18]
Molecular Formula C₁₇H₂₅NO₉[4]
Molecular Weight 387.4 g/mol [4]
Purity Typically ≥95%[6][18]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated[4][15]
NHS-Amine Reaction pH 7.2 - 8.5 (Optimal)[2]
NHS-Amine Reaction Time 30 minutes - 4 hours[1]
Molar Excess of NHS Ester 5 to 20-fold (typical)[1]
CuAAC Catalyst Copper(I)[2][5]
CuAAC Reaction Time 1 - 4 hours (typical)[17]

Experimental Protocols

The following are generalized protocols and may require optimization for specific applications.

Protocol 1: Labeling a Protein with this compound

This protocol describes the covalent attachment of the linker to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation : Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation : Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM) immediately before use.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. Gently mix and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization : Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or HPLC. Store the labeled protein at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the propargyl-labeled protein from Protocol 1.

Materials:

  • Propargyl-labeled protein

  • Azide-functionalized molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

  • Ligand stock solution (e.g., THPTA, 50-100 mM in water)

  • Reducing agent stock solution (e.g., Sodium Ascorbate, 100-200 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup : In a microcentrifuge tube, combine the propargyl-labeled protein and a 2- to 10-fold molar excess of the azide-functionalized molecule in a suitable buffer.

  • Catalyst Preparation : In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution. The ligand protects the protein from damage by copper ions and improves reaction efficiency.

  • Initiate the Reaction : Add the CuSO₄/ligand mixture to the protein/azide solution. Finally, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) species. Typical final concentrations are 0.5-1 mM CuSO₄, 1-2 mM Ligand, and 5-10 mM Sodium Ascorbate.

  • Incubation : Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification : Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and unreacted molecules.

Mandatory Visualizations

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein (with -NH2 groups) Labeled_Protein Propargyl-PEG-Protein Conjugate Protein->Labeled_Protein NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Labeled_Protein Azide_Molecule Azide-Molecule (e.g., Drug, Dye) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Labeled_Protein2 Propargyl-PEG-Protein Conjugate Labeled_Protein2->Final_Conjugate Cu(I) catalyzed cycloaddition G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Antibody-Drug Conjugate (ADC) - Antibody - Propargyl-PEG5 Linker - Cytotoxic Drug Receptor Target Antigen/Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

References

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Propargyl-PEG5-CH2CO2-NHS. It details the mechanism of action of its constituent functional groups, presents relevant quantitative data, outlines detailed experimental protocols for its use in bioconjugation, and provides visualizations of the key chemical processes and workflows.

Core Concepts and Mechanism of Action

This compound is a versatile molecule designed for two-step sequential bioconjugation. Its structure consists of three key components:

  • An N-hydroxysuccinimide (NHS) ester group for covalent modification of primary amines.

  • A Propargyl group (a terminal alkyne) that enables "click chemistry" reactions.

  • A polyethylene glycol (PEG) spacer with five ethylene glycol units (PEG5) that enhances solubility and provides spatial separation between conjugated molecules.[1]

The overall mechanism of action is a two-stage process:

  • Amine Conjugation: The NHS ester reacts with primary amines (-NH₂) found on biomolecules, such as the side chains of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1]

  • Click Chemistry: The now-biomolecule-bound propargyl group is available to react with an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage.[1]

This dual reactivity allows for the precise and controlled assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

NHS Ester Reaction with Primary Amines

The reaction of the NHS ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[1]

This reaction is highly pH-dependent. A slightly alkaline condition (pH 7.2-9.0) is optimal.[2] At a lower pH, the amine group is protonated (-NH₃⁺) and thus non-nucleophilic, hindering the reaction.[2] Conversely, at a higher pH, the hydrolysis of the NHS ester to an unreactive carboxylic acid becomes a significant competing reaction, which can lower the overall yield of the desired conjugate.[2]

Propargyl Group and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group is a terminal alkyne that serves as a handle for the CuAAC reaction, a cornerstone of click chemistry.[1] This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between the alkyne and an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3] To prevent potential damage to biomolecules from copper-catalyzed side reactions, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[3] The result of the CuAAC reaction is a stable, five-membered triazole ring that covalently links the two molecules.[1]

The Role of the PEG5 Spacer

The PEG5 linker is not merely a passive connector; it imparts several beneficial properties to the resulting bioconjugate:

  • Increased Hydrophilicity: The PEG chain is highly water-soluble, which can improve the solubility of hydrophobic molecules and help prevent aggregation.[1]

  • Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and can shield the conjugated molecule from the host's immune system, potentially reducing an immune response.

  • Defined Spatial Separation: The fixed length of the PEG5 linker provides precise control over the distance between the two conjugated entities, which can be critical for maintaining the biological activity of proteins or optimizing the efficacy of constructs like ADCs.[1]

Data Presentation

The efficiency of conjugation reactions involving this compound is influenced by several factors, primarily pH and temperature for the initial NHS ester reaction.

Table 1: Influence of pH and Temperature on the Stability of a Typical NHS Ester in Aqueous Solution

This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters. As pH and temperature increase, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

Temperature (°C)pHApproximate Half-life of NHS EsterImplications for Conjugation
47.5Several HoursSlower hydrolysis provides a wider window for conjugation, but the desired reaction is also slower.
25 (Room Temp)7.5~1-2 HoursFaster conjugation, but also significantly faster hydrolysis.
48.5~1 HourA good balance for many standard protocols, minimizing hydrolysis while allowing for a reasonable reaction rate.
25 (Room Temp)8.5~10-15 MinutesVery rapid hydrolysis poses a high risk of low yield if the conjugation is not immediate.

Note: This data is representative of typical N-hydroxysuccinimide esters. The exact half-life can vary based on the specific molecule and buffer components.[4]

Table 2: Typical Labeling Efficiency for a Two-Step Conjugation

This table provides an overview of the expected efficiency for each step of the conjugation process.

Conjugation StepTypical Labeling EfficiencyNotes
Step 1: NHS Ester Aminolysis > 90%Efficiency is highly dependent on optimizing reaction conditions, including pH, molar excess of the NHS ester, and minimizing hydrolysis.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) > 95%The CuAAC reaction is generally highly efficient and proceeds to near-quantitative yields under optimal conditions with an active catalyst.

Source: Adapted from typical performance data for two-step protein labeling protocols.[5]

Experimental Protocols

The following are detailed methodologies for a typical two-step bioconjugation using this compound.

Protocol 1: Amine Conjugation of a Protein with this compound

This protocol describes the modification of a protein with primary amines (e.g., lysine residues) to introduce a terminal alkyne group.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH adjusted to be non-interfering with downstream applications.

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassettes)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.[2]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[2]

  • Perform the Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess may need to be determined empirically.[2]

    • Incubate the reaction mixture with gentle stirring. For a faster reaction, incubate for 30-60 minutes at room temperature. For sensitive proteins or to maximize yield by minimizing hydrolysis, incubate for 2 hours to overnight at 4°C.[2]

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at the same temperature to ensure all unreacted NHS ester is deactivated.[4]

  • Purify the Propargylated Protein:

    • Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer for the subsequent click chemistry step (e.g., PBS).

Protocol 2: CuAAC ("Click") Reaction of the Propargylated Protein with an Azide-Functionalized Molecule

This protocol describes the conjugation of the alkyne-modified protein from Protocol 1 with a molecule containing an azide group.

Materials:

  • Purified propargylated protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand, e.g., THPTA, stock solution (e.g., 20 mM in water)

  • Reducing agent: Sodium Ascorbate stock solution (e.g., 50 mM in water). Note: This solution should be prepared fresh immediately before use.

  • Purification system (e.g., size-exclusion chromatography, dialysis, or other appropriate chromatography method)

Procedure:

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the purified propargylated protein and the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide molecule relative to the protein's alkyne groups is typically used.[5]

  • Add Catalyst Components:

    • Add the THPTA solution to the mixture to a final concentration of approximately 200 µM.[5]

    • Add the CuSO₄ solution to a final concentration of approximately 100 µM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 500 µM.[5]

    • Gently mix the components.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. If using a fluorescent azide, protect the reaction from light.[5] The reaction progress can be monitored by techniques such as LC-MS or HPLC.[6]

  • Purify the Final Labeled Protein:

    • Remove the excess reagents (copper, ascorbate, unreacted azide molecule) by size-exclusion chromatography, dialysis, or another purification method suitable for the properties of the final conjugate.[5]

Characterization of the Final Conjugate

The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[7]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the bioconjugate and confirm the degree of labeling.[7]

  • HPLC (Reversed-phase or Size-Exclusion): To assess the purity of the bioconjugate and separate it from unreacted starting materials.[7]

Mandatory Visualizations

Signaling Pathways and Chemical Mechanisms

Mechanism_of_Action cluster_0 Step 1: NHS Ester Aminolysis cluster_1 Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_PEG_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate Propargyl_PEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 (e.g., Lysine residue) Protein_NH2->Tetrahedral_Intermediate Propargylated_Protein Propargyl-PEG-C(O)-NH-Protein Tetrahedral_Intermediate->Propargylated_Protein Collapse NHS_leaving_group N-hydroxysuccinimide Tetrahedral_Intermediate->NHS_leaving_group Propargylated_Protein_input Propargyl-PEG-C(O)-NH-Protein Catalytic_Cycle Cu(I) Catalytic Cycle Propargylated_Protein_input->Catalytic_Cycle Azide_Molecule N3-Molecule Azide_Molecule->Catalytic_Cycle Final_Conjugate Triazole-Linked Conjugate Catalytic_Cycle->Final_Conjugate Catalyst CuSO4 + Na-Ascorbate Catalyst->Catalytic_Cycle

Caption: Two-step mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Protocol 1: Amine Conjugation cluster_step2 Protocol 2: CuAAC Reaction cluster_analysis Characterization A1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) A3 Add NHS ester to Protein (5-20x molar excess) A1->A3 A2 Dissolve Propargyl-PEG-NHS in anhydrous DMSO/DMF A2->A3 A4 Incubate (RT for 30-60 min or 4°C for 2h-O/N) A3->A4 A5 Quench Reaction (e.g., Tris or Glycine) A4->A5 A6 Purify Propargylated Protein (Desalting/Dialysis) A5->A6 B1 Combine Propargylated Protein and Azide-Molecule A6->B1 B2 Add Catalyst Components: 1. THPTA 2. CuSO4 3. Fresh Sodium Ascorbate B1->B2 B3 Incubate (RT for 30-60 min) B2->B3 B4 Purify Final Conjugate (SEC/Dialysis) B3->B4 C1 SDS-PAGE B4->C1 C2 Mass Spectrometry B4->C2 C3 HPLC B4->C3

References

Navigating the Aqueous Environment: A Technical Guide to Propargyl-PEG5-CH2CO2-NHS Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the heterobifunctional linker Propargyl-PEG5-CH2CO2-NHS has emerged as a valuable tool. Its unique architecture, featuring a terminal alkyne for "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables the precise assembly of complex biomolecular conjugates. However, the successful application of this linker is fundamentally dependent on its behavior in aqueous buffers, the medium for most biological reactions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights and protocols to empower researchers in their experimental design.

Core Concepts: Solubility and Stability in Aqueous Media

Of equal, if not greater, importance is the stability of the NHS ester in aqueous solutions. The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines.[7][8] This hydrolysis is highly dependent on the pH and temperature of the buffer. The rate of hydrolysis increases significantly with a rise in pH.[5][9] For instance, the half-life of a typical NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to mere minutes at pH 8.6.[7][8] Therefore, careful consideration and control of the buffer conditions are paramount to ensure efficient conjugation.

Data Summary: Solubility and Stability Profile

The following table summarizes the key solubility and stability characteristics of this compound based on the behavior of similar PEGylated NHS esters.

ParameterSolvent/ConditionObservationRemarks
Solubility Aqueous Buffers (e.g., PBS)Moderately SolubleThe PEG5 spacer enhances aqueous solubility. However, for high concentrations, the use of a co-solvent may be necessary.[5][6][10]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing concentrated stock solutions before dilution into aqueous reaction buffers.[6][9]
Dimethylformamide (DMF)SolubleAnother suitable organic solvent for creating stock solutions of NHS esters.[6][9]
Stability pH < 7.0Relatively StableHydrolysis of the NHS ester is slower at neutral to acidic pH.
pH 7.0 - 8.5Moderate StabilityThis is the typical pH range for conjugation to primary amines, representing a compromise between reaction rate and hydrolysis.[7]
pH > 8.5Low StabilityThe rate of hydrolysis increases dramatically at higher pH, leading to a short half-life of the active NHS ester.[7][8]
TemperatureHigher Temperature Accelerates HydrolysisReactions are often performed at room temperature or 4°C to balance reaction kinetics and NHS ester stability.[7]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for determining solubility and monitoring NHS ester hydrolysis are provided below.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4) in a microcentrifuge tube.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully collect a known volume of the supernatant. Analyze the concentration of the dissolved this compound using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested buffer at the specified temperature.

Protocol 2: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a method to assess the stability of the NHS ester in an aqueous buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO.[9]

  • Initiation of Hydrolysis: Add a small volume of the stock solution to a pre-warmed aqueous buffer of the desired pH in a quartz cuvette. The final concentration of the organic solvent should be kept to a minimum (typically <10%).[9]

  • Spectrophotometric Monitoring: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and begin monitoring the increase in absorbance at 260 nm over time.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm against time. The half-life (t½) of the NHS ester can be calculated from the initial phase of this curve.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solution Prepare Saturated Solution agitate Agitate at Constant Temperature prep_solution->agitate Equilibrate centrifuge Centrifuge to Pellet Solid agitate->centrifuge Separate Phases analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze Determine Concentration

Caption: Workflow for Determining Equilibrium Solubility.

experimental_workflow_hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution initiate Initiate Hydrolysis in Buffer prep_stock->initiate Dilute monitor Monitor Absorbance at 260 nm initiate->monitor Measure analyze Calculate Hydrolysis Rate/Half-life monitor->analyze Analyze Data

Caption: Workflow for Monitoring NHS Ester Hydrolysis.

Conclusion

While a definitive quantitative value for the aqueous solubility of this compound remains to be published, a thorough understanding of the physicochemical principles governing PEGylated NHS esters provides a strong foundation for its effective use. The enhanced hydrophilicity imparted by the PEG5 spacer suggests moderate aqueous solubility, though the use of organic co-solvents for stock solutions is recommended. The critical parameter to control for successful bioconjugation is the stability of the NHS ester, which is intrinsically linked to the pH and temperature of the reaction buffer. By carefully managing these conditions and employing the experimental protocols outlined in this guide, researchers can confidently harness the capabilities of this compound for their innovative applications in drug development and beyond.

References

Propargyl-PEG5-CH2CO2-NHS: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG5-CH2CO2-NHS, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical stability of this reagent is critical for ensuring reproducibility and success in experimental workflows. This document outlines the primary degradation pathway, influencing factors, quantitative stability data for related compounds, and detailed experimental protocols for stability assessment.

Core Concepts: Stability and Degradation

The chemical stability of this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimide (NHS) ester functional group to hydrolysis. The propargyl group and the polyethylene glycol (PEG) spacer are generally stable under typical bioconjugation conditions.

Primary Degradation Pathway: NHS Ester Hydrolysis

The NHS ester is an activated ester that readily reacts with primary amines to form stable amide bonds. However, it is also susceptible to hydrolysis in the presence of water, which converts the amine-reactive NHS ester into a non-reactive carboxylic acid. This is the primary competing reaction during conjugation and the main cause of reagent degradation. This hydrolysis is highly dependent on pH, temperature, and the presence of moisture.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent premature hydrolysis and maintain the reactivity of this compound.

Table 1: Recommended Storage Conditions

FormTemperatureDurationAdditional Notes
Solid -20°CLong-termStore in a desiccated, dark environment.[1]
In Anhydrous Solvent (e.g., DMSO, DMF) -20°C1 monthProtect from light.[2]
-80°C6 monthsProtect from light.[2]

Handling Best Practices:

  • Equilibration: Before opening, always allow the vial of solid reagent to equilibrate to room temperature to prevent moisture condensation inside the vial.[3]

  • Inert Atmosphere: For maximum stability, handle the solid reagent under an inert gas atmosphere (e.g., argon or nitrogen).

  • Fresh Solutions: Prepare stock solutions in anhydrous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[3][4] Do not store the reagent in aqueous solutions.[3]

  • Aliquotting: To avoid repeated opening and closing of the main vial, consider aliquotting the solid reagent or stock solution into single-use vials.

Quantitative Stability Data

Table 2: Representative Half-life (t½) of NHS Esters in Aqueous Solution

pHTemperatureHalf-life (t½)Compound Type
7.00°C4 - 5 hoursGeneral NHS Esters[5]
8.0Room Temp.~210 minutesPorphyrin-NHS ester[1]
8.5Room Temp.~180 minutesPorphyrin-NHS ester[1]
8.64°C10 minutesGeneral NHS Esters[5]
9.0Room Temp.~125 minutesPorphyrin-NHS ester[1]

Note: This data provides a general understanding of NHS ester stability. The actual half-life of this compound may vary.

Experimental Protocols

To ensure the quality and reactivity of this compound, its stability can be assessed experimentally. The following protocols describe methods to determine the rate of NHS ester hydrolysis and to assess the purity of the reagent.

Protocol 1: Determination of NHS Ester Hydrolysis Rate via UV-Vis Spectrophotometry

This protocol measures the rate of hydrolysis by monitoring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small volume of the stock solution to the pre-warmed aqueous buffer in a quartz cuvette to achieve a final concentration suitable for spectrophotometric analysis.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm at regular time intervals. Continue until the absorbance reading plateaus, indicating the completion of hydrolysis.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The data can be fitted to a first-order kinetic model to calculate the hydrolysis rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k .

Protocol 2: Purity Assessment and Degradation Analysis by RP-HPLC

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact this compound from its hydrolyzed carboxylic acid byproduct.

Materials:

  • This compound sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a suitable solvent (e.g., ACN/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Analysis of Stability over Time: To assess stability under specific conditions (e.g., in an aqueous buffer at a certain pH and temperature), dissolve the compound in that buffer. At various time points, inject an aliquot of the solution onto the HPLC system.

  • Data Analysis: The purity is determined by the area percentage of the peak corresponding to the intact this compound relative to the total peak area. By plotting the decrease in the area of the intact peak over time, the degradation rate can be determined. The hydrolyzed product will appear as a new, more polar peak that elutes earlier.

Visualizing Stability and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows discussed in this guide.

cluster_factors Factors Influencing Stability cluster_reagent This compound cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Increases rate Temp Temperature Temp->Hydrolysis Increases rate Moisture Moisture Moisture->Hydrolysis Enables Reagent Intact NHS Ester (Amine-Reactive) Reagent->Hydrolysis Degraded Carboxylic Acid (Non-Reactive) Hydrolysis->Degraded cluster_workflow Experimental Workflow for Stability Assessment cluster_analysis 4. Analytical Methods Prep 1. Prepare Sample (Dissolve in buffer) Incubate 2. Incubate under Test Conditions (pH, Temp) Prep->Incubate Aliquot 3. Take Aliquots at Time Points (t0, t1, t2...) Incubate->Aliquot HPLC RP-HPLC (Measure peak area of intact ester) Aliquot->HPLC UVVis UV-Vis (260 nm) (Measure NHS release) Aliquot->UVVis Data 5. Data Analysis (Plot concentration vs. time) HPLC->Data UVVis->Data Result 6. Determine Rate Constant (k) and Half-life (t½) Data->Result

References

Propargyl-PEG5-CH2CO2-NHS for beginners in protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG5-CH2CO2-NHS for Protein Labeling

For researchers, scientists, and drug development professionals venturing into protein bioconjugation, this compound emerges as a versatile and powerful tool. This heterobifunctional linker provides a strategic two-step approach for covalently attaching a wide array of molecules to proteins. This guide offers a comprehensive overview of its core principles, detailed experimental protocols, and methods for characterization, tailored for beginners in the field.

Introduction to this compound

This compound is a chemical linker composed of three key functional units:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG linker that enhances the solubility and stability of the resulting protein conjugate in aqueous solutions.[2][3]

  • Propargyl Group: A terminal alkyne that serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of azide-containing molecules.[3][4]

The strategic combination of these components enables a two-step labeling process. First, the NHS ester reacts with the protein of interest. Second, the incorporated propargyl group is available for a highly selective click reaction with a molecule of choice, which can range from fluorescent dyes and biotin tags to complex drug molecules for the development of Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[4]

Core Principles of the Labeling Chemistry

The protein labeling strategy with this compound involves two fundamental chemical reactions:

Amine Acylation with NHS Ester

The labeling process is initiated by the reaction of the NHS ester with primary amines on the protein surface. This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The reaction is pH-dependent, with an optimal pH range of 7.2 to 8.5 to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic.[5][6]

G cluster_0 NHS Ester Reaction Protein-NH2 Protein-NH₂ Propargyl-PEG5-Protein Propargyl-PEG₅-Protein (Stable Amide Bond) Protein-NH2->Propargyl-PEG5-Protein pH 7.2-8.5 Propargyl-PEG5-NHS Propargyl-PEG₅-CH₂CO₂-NHS Propargyl-PEG5-NHS->Propargyl-PEG5-Protein NHS N-Hydroxysuccinimide

Figure 1: NHS Ester Reaction with a Protein's Primary Amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the initial labeling and purification, the propargyl-modified protein can be conjugated to any azide-containing molecule through CuAAC, a cornerstone of "click chemistry".[7] This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.[7] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] A copper-chelating ligand, such as THPTA, is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[7][8]

G cluster_1 CuAAC Click Chemistry Propargyl-Protein Propargyl-Protein Labeled-Protein Labeled Protein (Stable Triazole Linkage) Propargyl-Protein->Labeled-Protein Cu(I) catalyst (e.g., CuSO₄, NaAsc) Azide-Molecule N₃-Molecule (e.g., Dye, Biotin, Drug) Azide-Molecule->Labeled-Protein

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a detailed, step-by-step guide for labeling a protein with this compound and subsequent click chemistry conjugation.

G cluster_2 Experimental Workflow A 1. Protein Preparation B 2. Reagent Preparation A->B C 3. NHS Ester Labeling B->C D 4. Purification of Propargylated Protein C->D E 5. CuAAC Click Reaction D->E F 6. Final Purification E->F G 7. Characterization F->G

Figure 3: General Experimental Workflow for Protein Labeling.

Materials and Reagents
  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Desalting columns or dialysis cassettes for purification[2]

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., THPTA)

Step 1: Protein and Reagent Preparation
  • Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[5]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3]

Step 2: NHS Ester Labeling Reaction
  • Molar Excess Calculation: Determine the desired molar excess of the this compound to the protein. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.[3]

  • Reaction: Add the calculated volume of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[5]

Step 3: Purification of the Propargylated Protein

Remove the excess, unreacted this compound and the NHS by-product using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 4: CuAAC Click Chemistry Reaction
  • Reaction Mixture: To the purified propargyl-labeled protein, add the azide-functionalized molecule. A 2- to 10-fold molar excess of the azide reporter over the protein is recommended.

  • Catalyst Premix: Prepare a fresh stock solution of the copper catalyst premix by combining CuSO₄ and the copper ligand (e.g., THPTA) in water. A 5:1 ligand to copper ratio is often used.[7]

  • Reducing Agent: Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water.[8]

  • Initiation: Add the copper catalyst premix to the protein solution to a final copper concentration of 50-250 µM. Then, add the sodium ascorbate solution to a final concentration of approximately 1 mM to initiate the click reaction.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[4]

Step 5: Final Purification and Characterization

Purify the final labeled protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents. The final product should be characterized to determine the degree of labeling (DoL) and to confirm its integrity.

Quantitative Data and Reaction Parameters

The efficiency of protein labeling is influenced by several factors. The following tables summarize key quantitative parameters for the NHS ester labeling and CuAAC reactions.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal pH is 8.3-8.5 for efficient labeling.[6] Lower pH slows the reaction, while higher pH increases NHS ester hydrolysis.[5][6]
Temperature Room Temperature (RT) or 4°CRT for 30-60 minutes or 4°C for 2-4 hours are common starting points.[5]
Molar Excess of NHS Ester 10-50 foldThe optimal ratio is protein-dependent and should be determined empirically.[3]
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[2]
Reaction Time 30 minutes - 4 hoursLonger incubation times may be needed at lower temperatures or pH.[5]

Table 2: Recommended Reaction Conditions for CuAAC Click Chemistry

ParameterRecommended ValueNotes
Molar Excess of Azide 2-10 foldA molar excess ensures the reaction goes to completion.
Copper (CuSO₄) Concentration 50-250 µMFinal concentration in the reaction mixture.[4]
Reducing Agent (Sodium Ascorbate) ~1 mMAdded fresh to reduce Cu(II) to the active Cu(I) state.[4]
Copper Ligand (e.g., THPTA) 5-fold excess over CopperStabilizes the Cu(I) catalyst.[7]
Reaction Time 1-2 hoursTypically sufficient for completion at room temperature.[4]

Characterization of the Labeled Protein

After purification, it is crucial to characterize the labeled protein to determine the Degree of Labeling (DoL), which is the average number of labels attached to each protein molecule.

UV-Vis Spectrophotometry

This is a straightforward method if the attached molecule has a distinct chromophore. The DoL can be calculated by measuring the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the label at its maximum absorbance.[1]

2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Assay

The TNBSA assay can be used to indirectly determine the DoL by quantifying the number of remaining free primary amines after labeling.[1] The reduction in the number of free amines is proportional to the number of attached labels.

Protocol for TNBSA Assay: [1][9]

  • Prepare labeled and unlabeled protein samples in 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Add a freshly prepared 0.01% (w/v) TNBSA solution to each sample.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by adding 10% SDS and 1N HCl.

  • Measure the absorbance at 335 nm.

  • The DoL is calculated based on the decrease in absorbance of the labeled protein compared to the unlabeled control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate the unlabeled protein from the labeled species and to resolve proteins with different degrees of labeling.[1] The retention time of the labeled protein will typically shift compared to the unlabeled protein.

Mass Spectrometry (MS)

Mass spectrometry provides the most accurate determination of the DoL by measuring the mass difference between the unlabeled and labeled protein.[3] This technique can also provide information on the distribution of labeled species.

Troubleshooting

Table 3: Troubleshooting Guide for Protein Labeling

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS esterUse fresh reagent and anhydrous solvents.[5]
Buffer contains primary aminesUse an amine-free buffer like phosphate or bicarbonate.[5]
Suboptimal pHEnsure the reaction pH is between 7.2 and 8.5.[5]
Inaccessible amine groupsConsider denaturing the protein if its native structure is not required.
Protein Precipitation High degree of labelingReduce the molar excess of the NHS ester or the reaction time.
Change in protein pI and solubilityOptimize buffer conditions.
Low Recovery After Purification Non-specific binding to purification resinConsult the manufacturer's instructions for the purification column.
Protein aggregationEnsure optimal buffer conditions for protein solubility.

Conclusion

This compound is a highly effective and versatile reagent for the site-specific labeling of proteins. Its two-step reaction mechanism, combining robust NHS ester chemistry with the high specificity of click chemistry, provides researchers with a powerful tool for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. By following the detailed protocols and understanding the key parameters outlined in this guide, even beginners can successfully implement this technology in their research endeavors.

References

The Nexus of Bioconjugation: An In-depth Technical Guide to Click Chemistry with Propargyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of bioconjugation, offering a suite of reactions that are highly efficient, specific, and biocompatible. Among the diverse toolkit of click chemistry reagents, propargyl-polyethylene glycol (PEG) linkers have emerged as indispensable tools, particularly in the realm of drug development and proteomics.[1][2] This technical guide provides a comprehensive overview of the principles and applications of click chemistry utilizing propargyl-PEG linkers, with a focus on quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Power of the Azide-Alkyne Cycloaddition

At the heart of this technology lies the azide-alkyne cycloaddition, a reaction celebrated for its rapid kinetics and bioorthogonality—meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[3] Propargyl-PEG linkers incorporate a terminal alkyne group (the propargyl group) that readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[2]

The integration of a PEG spacer within the linker is crucial. PEG is a hydrophilic and biocompatible polymer that confers several advantageous properties to the resulting conjugate, including:

  • Enhanced Aqueous Solubility: Overcoming the poor solubility of many therapeutic agents and biomolecules.[4][5]

  • Improved Pharmacokinetics: Prolonging circulation half-life by reducing renal clearance and shielding from enzymatic degradation.[6][7]

  • Reduced Immunogenicity: Minimizing adverse immune responses against the conjugated molecule.[1][4]

  • Increased Stability: Protecting against denaturation and degradation.[4]

There are two primary modalities of the azide-alkyne click reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of click chemistry, utilizing a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[3] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications in living systems where the cytotoxicity of copper is a concern.[8][9] SPAAC employs strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which possess high ring strain that drives the reaction with azides without the need for a catalyst.[8][]

Quantitative Data Summary

The efficiency and kinetics of click reactions are influenced by various factors. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving PEG linkers.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations may be used in synthesis; lower concentrations are common in bioconjugation.[3]
Alkyne:Azide Ratio 1:1 to 1:2A slight excess of the less precious reagent can drive the reaction to completion.[3]
Copper(I) Catalyst 0.05 - 1 mMTypically generated in situ from CuSO₄ and sodium ascorbate.[3][11]
Ligand to Copper Ratio 1:1 to 5:1Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and accelerate the reaction.[3]
Reducing Agent (e.g., Sodium Ascorbate) 1 - 10 mMMaintains copper in the active Cu(I) state.[3]
Reaction Time Minutes to several hoursHighly dependent on reactants and conditions.[3]
Temperature Room Temperature (20-25°C)Gentle heating (e.g., 45°C) can be used for slower reactions.[3]
pH 4 - 12The reaction is generally tolerant of a wide pH range.
Solvent Aqueous buffers (e.g., PBS), DMSO, t-BuOH, and mixturesThe choice of solvent depends on the solubility of the reactants.[3]
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Second-Order Rate Constants
CyclooctyneAzide TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
BCNGeneral Azide~0.1 - 0.2Offers a good balance of reactivity and stability.[8]
DBCOGeneral AzideGenerally faster than BCNHigher ring strain leads to a faster reaction but may have lower stability.[8]
DIBACBenzyl Azide0.0567 ± 0.0027A commonly used dibenzocyclooctyne derivative.[8]
DIFOBenzyl Azide~0.06One of the early reactive cyclooctynes.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are protocols for the synthesis of a propargyl-PEG-acid linker and a general procedure for bioconjugation using CuAAC.

Protocol 1: Synthesis of α-hydroxyl-ω-propargyl PEG

This protocol describes the synthesis of a key intermediate for creating various functionalized propargyl-PEG linkers.[2][12]

Materials:

  • HOOC-PEG-OH (e.g., 3500 Da)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Propargyl bromide

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Dissolve HOOC-PEG-OH (1.0 g, 0.28 mmol for 3500 Da) and KOH (16.8 mg, 0.30 mmol) in 20 mL of DMF.

  • Stir the mixture at 100°C for 1 hour to form the potassium salt.[2][12]

  • Cool the solution to room temperature and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.[2][12]

  • Stir the reaction mixture at 70°C for 15 hours.[2][13]

  • After cooling, filter the solution to remove salts and concentrate the filtrate under vacuum.[2][13]

  • Dissolve the residue in 10 mL of distilled water and perform a liquid-liquid extraction with DCM (3 x 100 mL).[2][13]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the α-hydroxyl-ω-propargyl PEG product.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol outlines the general steps for conjugating a propargyl-PEGylated molecule to an azide-containing biomolecule.

Materials:

  • Propargyl-PEGylated molecule of interest

  • Azide-modified biomolecule

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, dissolve the propargyl-PEGylated molecule and the azide-modified biomolecule in degassed PBS buffer to their desired final concentrations. A slight molar excess (1.2 to 2 equivalents) of one reactant is often used.[14]

  • Prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A typical ligand to copper ratio is 5:1.[11]

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide. Final concentrations might be around 0.1 mM CuSO₄ and 0.5 mM ligand.[11]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[11][14]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.[2][14]

  • Monitor the reaction progress using analytical techniques such as LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted starting materials and the catalyst system.[2][14]

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Propargyl_PEG Propargyl-PEGylated Molecule Reaction_Mix Reaction Mixture (in Buffer) Propargyl_PEG->Reaction_Mix Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Incubation Incubation (RT, 1-4h) Reaction_Mix->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

General experimental workflow for a CuAAC reaction.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Linker_Activation React mAb with Propargyl-PEG-NHS ester Antibody->Linker_Activation mAb_PEG_Propargyl mAb-PEG-Propargyl Conjugate Linker_Activation->mAb_PEG_Propargyl Purification1 Purification (e.g., SEC) to remove excess linker mAb_PEG_Propargyl->Purification1 Click_Reaction CuAAC Click Reaction with Azide-Payload Purification1->Click_Reaction ADC_Crude Crude Antibody-Drug Conjugate (ADC) Click_Reaction->ADC_Crude Azide_Payload Azide-Modified Cytotoxic Drug Azide_Payload->Click_Reaction Purification2 Final Purification (e.g., SEC) ADC_Crude->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Simplified mechanism of action for a PROTAC.

Applications in Drug Development and Research

The versatility of propargyl-PEG linkers has led to their widespread adoption in various applications:

  • Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are instrumental in connecting cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[2][15] The PEG component enhances the solubility and stability of the ADC.[16]

  • Proteolysis-Targeting Chimeras (PROTACs): These bifunctional molecules induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[2][14] Propargyl-PEG linkers provide a flexible and soluble bridge between the target protein ligand and the E3 ligase ligand.[17]

  • PEGylation of Biologics: The covalent attachment of PEG chains (PEGylation) to proteins, peptides, and oligonucleotides improves their therapeutic properties.[4][18] Click chemistry offers a precise and efficient method for site-specific PEGylation.[19]

  • Surface Modification and Nanoparticle Functionalization: PEG linkers are used to modify the surfaces of medical devices and nanoparticles to improve biocompatibility, reduce protein adsorption, and enhance circulation time.[4]

  • Biomolecule Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules to biomolecules via click chemistry is a powerful tool for imaging, diagnostics, and proteomics research.[9]

References

An In-depth Technical Guide on the Safety and Handling of Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Propargyl-PEG5-CH2CO2-NHS, a heterobifunctional linker used in bioconjugation and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following information is based on data for structurally similar compounds, particularly Propargyl-PEG-NHS esters, and general best practices for handling laboratory chemicals.

Hazard Identification and Classification

This compound is classified with the following hazards based on data from similar compounds[1]:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

  • Exclamation Mark

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
P330Rinse mouth.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
P405Store locked up.[1]
P501Dispose of contents/container in accordance with local regulation.[1]

Physical and Chemical Properties

PropertyValue
CAS Number 1161883-51-7[2][3]
Molecular Formula C17H25NO9[2][4]
Molecular Weight 387.4 g/mol [2][4]
Appearance White Solid or Oil[5]
Solubility Soluble in DMSO, DMF, DCM[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Avoid inhalation of dust or aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[1][5][6]

  • Wash hands thoroughly after handling.[1][5][6]

  • Do not eat, drink, or smoke in the laboratory.[1][6]

Storage:

  • Store in a tightly sealed container.[1][6]

  • Recommended storage temperature is -20°C.[2][7][8]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Protect from moisture, as NHS esters are moisture-sensitive.[9]

  • For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended; protect from light.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution of this compound.

Methodology:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Dissolution: Immediately before use, dissolve the desired amount of the compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of, for example, 10 mM.[9][11]

  • Storage of Stock Solution: If not used immediately, store the stock solution at -20°C or -80°C and protect it from light.[1] Note that NHS esters will hydrolyze in the presence of water.[10]

Protocol 2: General Procedure for Antibody Labeling

This protocol provides a general workflow for labeling an antibody with this compound.

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4).[9]

    • Adjust the antibody concentration to 1-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-8.5).[9]

  • Labeling Reaction:

    • Calculate the desired molar excess of the this compound to the antibody. A 10- to 50-fold molar excess is a common starting point.[9]

    • Add the calculated volume of the dissolved this compound stock solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added.[9]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.[9]

Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receive Receive Compound store Store at -20°C Protect from moisture and light receive->store Upon arrival ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Before use fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate After experiment dispose Dispose of Waste According to Local Regulations decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A logical workflow for the safe handling of this compound.

ExperimentalWorkflow Experimental Workflow for Antibody Labeling cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification buffer_exchange Buffer Exchange to Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) adjust_conc Adjust Antibody Concentration (1-10 mg/mL in Reaction Buffer, pH 8.0-8.5) buffer_exchange->adjust_conc add_linker Add Linker to Antibody Solution (10-50x Molar Excess) adjust_conc->add_linker dissolve_linker Dissolve this compound in Anhydrous DMSO or DMF dissolve_linker->add_linker incubate Incubate (30-60 min at RT or 2h on ice) add_linker->incubate quench Quench Reaction (Optional) (e.g., 1 M Tris-HCl) incubate->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify

Caption: A typical experimental workflow for antibody labeling.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the covalent labeling of antibodies with Propargyl-PEG5-CH2CO2-NHS ester. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the attachment of a terminal alkyne group to antibodies for subsequent "click" chemistry reactions. This methodology is pivotal in the development of advanced biologics, including antibody-drug conjugates (ADCs), and for various bio-imaging and diagnostic applications.

Introduction

This compound ester is a chemical linker composed of three key functional moieties:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form stable amide bonds.[1]

  • A polyethylene glycol (PEG) spacer (PEG5) that enhances the hydrophilicity and solubility of the resulting antibody conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[2]

  • A terminal propargyl group (an alkyne) that serves as a bioorthogonal handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2]

This two-step conjugation strategy offers precise control over the labeling process and is widely employed for the attachment of a variety of molecules, including cytotoxic drugs, fluorescent dyes, and biotin tags, to antibodies.[3][4]

Data Presentation

The degree of labeling (DOL), which represents the average number of propargyl groups conjugated to a single antibody molecule, is a critical parameter that can be controlled by adjusting the reaction conditions. The molar ratio of the Propargyl-PEG5-NHS ester to the antibody is a key determinant of the DOL.

Table 1: Estimated Degree of Labeling (DOL) vs. Molar Excess of Propargyl-PEG-NHS Ester for a Typical IgG Antibody

Molar Excess of NHS Ester to AntibodyExpected Degree of Labeling (DOL)Notes
5:11 - 3Lower labeling, may be suitable for sensitive antibodies.
10:1 - 20:13 - 6A common starting range for many applications.[3][5]
40:1> 6May lead to antibody aggregation and loss of activity.

Note: These values are adapted from data for a similar Propargyl-PEG4-NHS ester and should be considered as a general guide. The optimal ratio for a specific antibody should be determined empirically.[6]

Table 2: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended ConditionRationale
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.0-8.5The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[2][6]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved in a dry organic solvent immediately before use.[2][4]
Reaction Temperature Room temperature or 4°CLower temperatures may require longer incubation times but can be beneficial for sensitive antibodies.[4]
Reaction Time 30-60 minutes at room temperature; 2-4 hours at 4°CThe reaction time can be adjusted to control the DOL.[2][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound and the subsequent click chemistry reaction for conjugation of an azide-containing molecule.

Part 1: Antibody Preparation and Labeling with Propargyl-PEG5-NHS Ester

1.1. Materials

  • Antibody of interest (e.g., IgG)

  • This compound ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

1.2. Protocol

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, perform a buffer exchange into the Reaction Buffer.[2]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[5]

  • NHS Ester Preparation:

    • Allow the vial of Propargyl-PEG5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess over the antibody (refer to Table 1).

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][7]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification of the Propargylated Antibody:

    • Remove excess, unreacted NHS ester and by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[3] Alternatively, dialysis can be performed against a large volume of PBS.

    • Collect the purified propargyl-labeled antibody.

  • Characterization:

    • Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry.[3]

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

2.1. Materials

  • Propargyl-labeled antibody from Part 1

  • Azide-functionalized molecule of interest (e.g., drug, dye)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Purification equipment (e.g., size-exclusion chromatography)

2.2. Protocol

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-labeled antibody with a 2-10 fold molar excess of the azide-functionalized molecule.[1]

    • Add the copper-chelating ligand to the mixture.[1]

  • Click Reaction:

    • Add the CuSO₄ solution.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove excess reagents and by-products.[1]

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[1]

Mandatory Visualizations

G cluster_prep Antibody Preparation cluster_labeling Propargylation cluster_purification1 Purification cluster_click Click Chemistry (CuAAC) cluster_purification2 Final Purification antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (if necessary) antibody->buffer_exchange conc_adjust Concentration Adjustment buffer_exchange->conc_adjust reaction Labeling Reaction (pH 8.0-8.5, RT) conc_adjust->reaction nhs_prep Prepare Propargyl-PEG5-NHS in DMSO/DMF nhs_prep->reaction quench Quench Reaction (Optional) reaction->quench purify1 Desalting/ Dialysis quench->purify1 prop_ab Propargylated Antibody purify1->prop_ab azide_mol Azide-Modified Molecule click_reaction Click Reaction azide_mol->click_reaction purify2 Size-Exclusion Chromatography click_reaction->purify2 final_conjugate Final Antibody Conjugate purify2->final_conjugate prop_ab->click_reaction

Caption: Experimental workflow for antibody labeling and conjugation.

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Tumor Cell cluster_pathway Signaling Pathway adc Anti-EGFR Antibody (Propargyl-PEG-Drug) egfr EGFR adc->egfr Binds to Receptor internalization Internalization egfr->internalization ras Ras egfr->ras Blocks Ligand Binding & Dimerization lysosome Lysosome internalization->lysosome release Drug Release lysosome->release apoptosis Apoptosis release->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: ADC interference with EGFR signaling pathway.

References

Application Notes: Propargyl-PEG5-CH2CO2-NHS for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional linker designed for the precise and efficient covalent labeling of biomolecules.[1][2] It is a valuable tool for researchers in drug development, diagnostics, and chemical biology. The linker's architecture consists of three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms a stable amide bond with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of proteins.[3][4][5]

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This reaction enables the highly specific formation of a stable triazole linkage with an azide-modified molecule.[6]

  • Polyethylene Glycol (PEG5) Spacer: A five-unit PEG chain that enhances the aqueous solubility of the linker and the resulting conjugate, increases bioavailability, and reduces potential immunogenicity and non-specific binding by providing a hydrophilic and flexible bridge.[2][6]

This dual-functionality allows for a versatile two-step conjugation strategy. First, the NHS ester is used to attach the propargyl-PEG linker to an amine-containing biomolecule. After purification, the newly introduced alkyne group is available for a highly specific click reaction with any azide-functionalized molecule, such as a therapeutic drug, a fluorescent dye, or a biotin tag.[7] This methodology is frequently employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]

Core Principle: A Two-Stage Conjugation Process

The utility of this compound lies in its ability to bridge two distinct molecules in a sequential and controlled manner.

  • Stage 1 (Amine Labeling): The NHS ester reacts with a primary amine on a target biomolecule (e.g., an antibody) to form a stable amide bond, effectively tagging the biomolecule with an alkyne handle.

  • Stage 2 (Click Chemistry): The alkyne-tagged biomolecule is then reacted with an azide-containing molecule of interest (e.g., a cytotoxic payload). The copper(I)-catalyzed click reaction forms a stable triazole ring, completing the conjugation.

G cluster_0 Stage 1: NHS Ester Reaction cluster_1 Stage 2: CuAAC Click Reaction Biomolecule-NH2 Biomolecule-NH2 Alkyne-Biomolecule Alkyne-Modified Biomolecule Biomolecule-NH2->Alkyne-Biomolecule + Linker This compound Linker->Alkyne-Biomolecule NHS_byproduct NHS (byproduct) Alkyne-Biomolecule->NHS_byproduct + Alkyne-Biomolecule_2 Alkyne-Modified Biomolecule Alkyne-Biomolecule->Alkyne-Biomolecule_2 Purification Final_Conjugate Final Conjugate Alkyne-Biomolecule_2->Final_Conjugate + Azide-Payload Azide-Payload (N3-Molecule) Azide-Payload->Final_Conjugate Cu(I) Catalyst

Caption: Chemical reaction scheme for the two-stage conjugation process.

Quantitative Data Summary

Successful bioconjugation requires careful optimization of reaction conditions. The following tables provide recommended starting parameters for each stage of the process.

Table 1: Recommended Conditions for Stage 1 (NHS Ester Reaction)

Parameter Recommended Range Notes
pH 7.2 - 8.5[9] Optimal reactivity is typically between pH 8.3-8.5.[9][10] Buffers must be free of primary amines (e.g., PBS, bicarbonate, borate).[9][11]
Molar Excess (Linker:Biomolecule) 5 to 20-fold[12] A 20-fold molar excess is a common starting point.[9] This should be optimized based on the biomolecule and desired degree of labeling.
Reaction Temperature 4°C to 25°C (Room Temp)[13] Room temperature is often sufficient. Lower temperatures can be used for sensitive proteins to minimize degradation.[12]
Reaction Time 30 - 120 minutes 30-60 minutes at room temperature or 2 hours at 4°C are typical incubation times.[9][11]

| Solvent for Linker | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use to prevent hydrolysis.[10][11] The final concentration of organic solvent should not exceed 10%.[12] |

Table 2: Recommended Conditions for Stage 2 (CuAAC Click Reaction)

Parameter Recommended Range Notes
Molar Excess (Azide:Alkyne) 1.5 to 10-fold[6][14] A slight excess of the azide-payload ensures efficient reaction with the alkyne-modified biomolecule.
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mM This is the copper precursor, which is reduced in situ to the active Cu(I) catalyst.[15]
Reducing Agent (Sodium Ascorbate) 1 - 5 mM[7] Must be prepared fresh. Added to the reaction to reduce Cu(II) to catalytic Cu(I).[15][16]
Copper(I) Ligand (e.g., THPTA) 0.5 - 5 mM A 5:1 ligand-to-copper ratio is often used to stabilize the Cu(I) catalyst and accelerate the reaction.[7][17]
Reaction Temperature 25°C (Room Temp) to 37°C[15] The reaction is typically efficient at room temperature.
Reaction Time 30 - 120 minutes[14][18] Reaction progress can be monitored by LC-MS or other appropriate analytical methods.

| Solvent System | Aqueous buffers (e.g., PBS) | The PEG spacer enhances aqueous solubility. Co-solvents like DMSO or DMF can be used if the azide-payload has limited solubility.[15][16] |

Experimental Protocols

Protocol 1: Stage 1 - Conjugation of Propargyl-PEG5 Linker to a Protein

This protocol details the covalent attachment of the alkyne linker to primary amines on a protein.

1.1. Required Materials

  • This compound

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5 (or similar amine-free buffer like PBS).[7]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[12]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[7]

  • Purification System: Size-Exclusion Chromatography (SEC) desalting column or dialysis cassette suitable for the protein's molecular weight.[9]

1.2. Procedure

  • Prepare Protein: Ensure the protein solution is at the desired concentration in the amine-free Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[9]

  • Prepare Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][11] Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the solution dropwise while gently mixing.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[9]

  • Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature.[9]

  • Purification: Immediately purify the alkyne-modified protein to remove unreacted linker and the N-hydroxysuccinimide byproduct. SEC (gel filtration) is the most common and efficient method.[9][10] The purified product is now ready for Stage 2.

Protocol 2: Stage 2 - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-functionalized molecule.

2.1. Required Materials

  • Purified alkyne-modified protein from Stage 1

  • Azide-functionalized molecule (e.g., drug, dye)

  • Catalyst Stock: 20 mM Copper(II) Sulfate (CuSO₄) in deionized water.[14]

  • Ligand Stock: 50-100 mM THPTA (or other suitable Cu(I) stabilizing ligand) in deionized water.[14][17]

  • Reducing Agent Stock: 100 mM Sodium Ascorbate in deionized water. Note: This solution must be prepared fresh immediately before use.[14][15]

2.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized molecule (typically 1.5-2 equivalents per alkyne).[6]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution (e.g., for a 1:5 ratio, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA).[7] Vortex briefly and let it stand for 1-2 minutes.[7]

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and azide.

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture.[7][15] Final concentrations are typically around 0.1 mM CuSO₄, 0.5 mM Ligand, and 1-5 mM Sodium Ascorbate.[6][7]

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[6][15]

  • Purification: Purify the final conjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess azide-payload, and other reagents.[6][15]

G cluster_stage1 Stage 1: Alkyne Labeling cluster_stage2 Stage 2: Click Reaction A Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) B Prepare Fresh Linker Stock in DMSO/DMF A->B C Add Linker to Protein (5-20x Molar Excess) B->C D Incubate (RT, 30-60 min) C->D E Quench (Optional) (e.g., Tris Buffer) D->E F Purify via SEC (Removes excess linker) E->F G Combine Alkyne-Protein with Azide-Payload F->G Alkyne-Modified Protein J Add Catalyst Premix to Reaction G->J H Prepare Catalyst Premix (CuSO4 + Ligand) H->J I Prepare Fresh Sodium Ascorbate K Initiate with Sodium Ascorbate I->K J->K L Incubate (RT, 1-2 hours) K->L M Purify Final Conjugate via SEC L->M N N M->N Final Purified Conjugate

Caption: Experimental workflow for the two-stage bioconjugation protocol.

References

Synthesizing Antibody-Drug Conjugates with Propargyl-PEG5-CH2CO2-NHS: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Propargyl-PEG5-CH2CO2-NHS. This linker facilitates a two-step conjugation strategy, enabling precise control over the drug-to-antibody ratio (DAR) and resulting in homogenous ADC populations. The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1]

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2] The efficacy of an ADC is critically dependent on the linker used to attach the drug to the antibody.[1] this compound is a state-of-the-art linker that combines three key features:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as those on lysine residues of an antibody, to form stable amide bonds.[3]

  • A terminal propargyl group that serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an azide-modified drug.[3][4]

  • A hydrophilic PEG5 spacer that improves the solubility of the ADC, reduces the potential for aggregation, and can shield the conjugate from the host's immune system.[3]

This two-step approach allows for the initial modification of the antibody with the linker, followed by the conjugation of the cytotoxic payload, offering excellent control over the final product.[3]

Overall Synthesis Workflow

The synthesis of an ADC using this compound is a sequential process involving two main stages: the modification of the antibody with the linker and the subsequent conjugation of the drug payload via click chemistry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Antibody (mAb) Reaction1 NHS Ester Reaction (Amine Coupling) Antibody->Reaction1 Linker This compound Linker->Reaction1 Propargylated_Ab Propargylated Antibody Azide_Drug Azide-Modified Drug Reaction2 Click Chemistry (CuAAC) Propargylated_Ab->Reaction2 Reaction1->Propargylated_Ab Azide_Drug->Reaction2 Final_ADC Antibody-Drug Conjugate (ADC) Reaction2->Final_ADC

Figure 1: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the covalent attachment of the propargyl-PEG linker to the antibody via NHS ester chemistry.

Materials and Reagents:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[4]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to a suitable range (e.g., 2-10 mg/mL).

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Note that NHS esters are moisture-sensitive.[4]

  • Molar Excess Calculation:

    • Determine the desired molar excess of the linker to the antibody. This ratio will influence the degree of labeling (DOL) and should be optimized for each specific antibody. A starting point is often a 5- to 20-fold molar excess.[4]

  • Labeling Reaction:

    • Add the calculated volume of the dissolved linker to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Quenching (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove the excess, unreacted linker and byproducts by purifying the propargylated antibody using SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: "Click" Conjugation of Azide-Modified Drug

This protocol describes the conjugation of an azide-containing payload to the propargylated antibody.

Materials and Reagents:

  • Propargylated antibody (from Protocol 1)

  • Azide-modified drug/payload

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[4]

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified drug in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargylated antibody, the azide-modified drug (typically in a 2-10 fold molar excess relative to the antibody), and the copper-chelating ligand.[4]

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

  • Purification:

    • Purify the final ADC using size-exclusion chromatography or dialysis to remove excess reagents, unreacted drug, and byproducts.

Characterization of the ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

ParameterRecommended Analytical MethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[5]To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)[5][6]To assess the percentage of monomeric antibody and detect the presence of aggregates.
Molecular Weight Mass Spectrometry (MS), SDS-PAGE[5]To confirm the successful conjugation and determine the molecular weight of the ADC.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)[1]To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT assay)[7]To determine the potency (e.g., IC50) of the ADC on target-expressing cancer cell lines.

Quantitative Data Summary

The following tables provide representative data for the characterization of an ADC synthesized using a propargyl-PEG-NHS ester linker. Actual results may vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Conjugation Efficiency and Product Purity [1]

ParameterTypical ResultMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0Mass Spectrometry / HIC
% Monomeric Antibody>95%Size Exclusion HPLC
% Aggregation<2%Size Exclusion HPLC
Yield (%)~75%UV-Vis Spectroscopy

Table 2: In Vitro Antigen Binding Affinity [1]

AssayParameterUnconjugated AntibodyPropargyl-PEG-NHS ADC
ELISAEC₅₀ (nM)0.50.7
SPRKₐ (1/Ms)2.1 x 10⁵1.9 x 10⁵
SPRKᏧ (1/s)8.5 x 10⁻⁵9.1 x 10⁻⁵
SPRKₒ (nM)0.400.48

Signaling Pathway and Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Figure 2: Mechanism of action of a typical antibody-drug conjugate.

Once administered, the ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen on its surface.[2] Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[2] The complex is then trafficked to the lysosome, where enzymatic degradation or chemical cleavage of the linker releases the cytotoxic payload. The freed drug can then engage its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Insufficient molar excess of linker.Increase the molar excess of the this compound linker.
Reaction pH is too low.Ensure the reaction buffer pH is between 8.0 and 8.5.[3]
Hydrolysis of NHS ester.Prepare the linker solution immediately before use and use anhydrous solvent.
Antibody Aggregation High degree of labeling.Reduce the molar excess of the linker or decrease the reaction time.[4]
Poor antibody stability.Optimize buffer conditions and handle the antibody gently.
Low "Click" Reaction Efficiency Oxidation of Sodium Ascorbate.Use a freshly prepared solution of sodium ascorbate.
Copper catalyst instability.Include a copper-chelating ligand like THPTA.
Low Recovery After Purification Non-specific binding to the purification resin.Consult the manufacturer's instructions for the purification column.
Antibody precipitation.Ensure the buffer conditions are optimal for antibody solubility.[4]

By following these detailed protocols and considering the key characterization steps, researchers can successfully synthesize and evaluate high-quality antibody-drug conjugates using this compound for preclinical development.

References

Application Notes and Protocols for Protein Labeling with Propargyl-PEG5-CH2CO2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide to Calculating Molar Excess for Optimal Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins and other biomolecules containing primary amines.[1] The Propargyl-PEG5-CH2CO2-NHS ester is a bifunctional reagent that facilitates the introduction of a terminal alkyne group onto a protein surface. This is accomplished through the reaction of the NHS ester with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amine, forming a stable amide bond.[2][3] The incorporated propargyl group serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of various molecules of interest, including fluorescent dyes, biotin tags, or drug molecules.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the labeled protein.

A critical parameter for successful and reproducible protein labeling is the careful control of the molar excess of the NHS ester reagent relative to the protein.[4] This application note provides a comprehensive guide and detailed protocols for calculating the optimal molar excess of this compound for protein labeling, ensuring efficient conjugation while preserving protein function.

Principle of the Labeling Reaction

The labeling reaction is a two-step process. The first step involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly dependent on pH, with an optimal range of 7.2-8.5. Below this range, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[1][5]

Experimental Protocols

This section provides a detailed methodology for labeling proteins with this compound ester.

Materials
  • Protein of interest

  • This compound ester

  • Amine-free Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[6] Avoid buffers containing primary amines like Tris.[5]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes).[7]

Protocol 1: Protein Preparation
  • Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[6]

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm). The optimal protein concentration for labeling is typically between 1-10 mg/mL.[1][8]

Protocol 2: Calculation of Molar Excess and Reagent Preparation
  • Calculate the Moles of Protein:

    • Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )

  • Determine the Desired Molar Excess: The optimal molar excess depends on the protein and the desired degree of labeling (DOL). Refer to Table 1 for recommended starting ranges.

  • Calculate the Moles of NHS Ester Required:

    • Moles of NHS Ester = Moles of Protein × Molar Excess

  • Calculate the Mass of NHS Ester Required:

    • Mass of NHS Ester (g) = Moles of NHS Ester × Molecular Weight of this compound ( g/mol )

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the calculated mass of this compound ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM). The NHS ester is moisture-sensitive and should be handled accordingly.[9]

Protocol 3: Labeling Reaction
  • Add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing. To prevent protein precipitation, the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v).[9]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]

  • Optional Quenching: To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature. This will consume any unreacted NHS ester.

Protocol 4: Purification of the Labeled Protein
  • Remove unreacted NHS ester and byproducts using a suitable purification method such as size-exclusion chromatography (desalting column) or dialysis.[7] The choice of method depends on the protein size and the volume of the reaction.

Protocol 5: Characterization of the Labeled Protein (Optional)

The degree of labeling (DOL), which is the average number of propargyl groups per protein molecule, can be determined to assess the efficiency of the labeling reaction.[7][10] This can be achieved using various methods, including mass spectrometry or by reacting the propargyl group with an azide-containing fluorescent dye via click chemistry and then determining the DOL by UV-Vis spectrophotometry.[10][11]

Data Presentation

The optimal molar excess of this compound to protein is empirical and should be determined for each specific protein and desired application.[4] The following table provides general guidelines for initial optimization experiments.

Desired Degree of Labeling (DOL)Recommended Molar Excess Range (NHS Ester : Protein)Notes
Low (1-3 labels/protein)5:1 to 20:1Suitable for applications where minimal modification is desired to preserve protein function. A 20-fold molar excess is a common starting point for antibody labeling.[12]
Medium (4-8 labels/protein)20:1 to 50:1A good balance for many applications requiring a higher signal or more conjugation sites.
High (>8 labels/protein)50:1 to 100:1May be necessary for certain applications but increases the risk of protein precipitation and loss of biological activity.[9]

Table 1: Recommended Molar Excess Ranges for Protein Labeling with this compound Ester.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) Add_NHS Add NHS Ester to Protein Solution (Desired Molar Excess) Prot_Prep->Add_NHS NHS_Prep Prepare NHS Ester Stock Solution (e.g., 10 mM in DMSO/DMF) NHS_Prep->Add_NHS Incubate Incubate (30-60 min at RT or 2h at 4°C) Add_NHS->Incubate Quench Quench Reaction (Optional) (e.g., Tris or Glycine) Incubate->Quench Purify Purify Labeled Protein (Size-Exclusion Chromatography/Dialysis) Quench->Purify Characterize Characterize Labeled Protein (e.g., Determine DOL) Purify->Characterize

Caption: Experimental workflow for protein labeling with this compound.

G Protein Protein + H₂N- Labeled_Protein Labeled Protein Propargyl-PEG5-CH₂CO-NH- Protein->Labeled_Protein pH 7.2-8.5 NHS_Ester Propargyl-PEG5-CH₂CO₂-NHS O=C-O-N(C=O)₂ NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide HO-N(C=O)₂ NHS_Ester->NHS

Caption: Reaction of this compound with a primary amine on a protein.

References

Application Notes: Purification of Proteins Post-Labeling with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of proteins after their conjugation with the amine-reactive linker, Propargyl-PEG5-CH2CO2-NHS. The primary objective of the purification process is to remove unreacted or hydrolyzed this compound from the labeled protein solution. This step is critical for the accuracy and reliability of downstream applications, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions, where the presence of free propargyl linker would lead to competitive side reactions and interfere with subsequent analytical steps.

The selection of an appropriate purification method is contingent upon several factors, including the physicochemical properties of the target protein (e.g., size, stability), the sample volume, the required final purity, and the available laboratory equipment. This document outlines three prevalent and effective purification strategies: Size-Exclusion Chromatography (SEC) using spin desalting columns, Dialysis, and Tangential Flow Filtration (TFF).

Overall Experimental Workflow

The process begins with the conjugation of the protein with the this compound ester, which targets primary amines (N-terminus and lysine side chains). Following the labeling reaction, a purification step is employed to separate the larger, labeled protein from the smaller, unreacted NHS-ester molecules. The final output is a purified, propargyl-labeled protein ready for downstream applications.

G Overall workflow for protein labeling and purification. cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Final Product Protein Protein Sample (in amine-free buffer) Reaction Incubation (RT for 30-60 min or 4°C for 2h) Protein->Reaction NHS_Ester This compound (dissolved in DMSO/DMF) NHS_Ester->Reaction Purification Purification Method (SEC, Dialysis, or TFF) Reaction->Purification Reaction Mixture Final_Product Purified Propargyl-Labeled Protein Purification->Final_Product Byproduct Removed Free Label & Byproducts Purification->Byproduct DecisionTree Decision tree for selecting the optimal purification method. start Start: Labeled Protein Mixture q_volume Sample Volume? start->q_volume q_speed Is Speed Critical? q_volume->q_speed < 4 mL q_scale Large Scale / Industrial? q_volume->q_scale > 4 mL method_sec Use Spin Desalting Columns (SEC) q_speed->method_sec Yes (Minutes) method_dialysis Use Dialysis q_speed->method_dialysis No (Hours to Overnight) q_scale->method_dialysis No (Lab Scale) method_tff Use Tangential Flow Filtration (TFF) q_scale->method_tff Yes

Application Notes: Bioconjugation of Peptides with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Propargyl-PEG5-CH2CO2-NHS for the modification of peptides. This heterobifunctional linker is a powerful tool for introducing a terminal alkyne group onto a peptide, which can then be used in highly specific and efficient "click chemistry" reactions. The incorporation of a hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances the solubility of the modified peptide and provides a flexible linker arm, which can reduce steric hindrance and improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

The overall process is a versatile two-step strategy.[4] First, the N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[2][5] This initial step covalently attaches the Propargyl-PEG5 moiety to the peptide. Second, the newly installed terminal alkyne group serves as a reactive handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][6] This allows the peptide to be efficiently conjugated to a vast array of azide-containing molecules, including fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other biomolecules.[2][4]

Key Applications:

  • PEGylation: To improve the therapeutic properties of peptides by increasing stability and circulation half-life.[7][8]

  • Fluorescent Labeling: For tracking and imaging peptides in biological systems.[4][9]

  • Drug Conjugation: Linking therapeutic payloads to peptides for targeted delivery.[2]

  • Surface Immobilization: Attaching peptides to surfaces for use in diagnostics and assays.[4]

  • Peptide Ligation and Cyclization: Constructing more complex peptide structures.[4][10]

Chemical Principles and Workflow

The bioconjugation process using this compound involves two distinct chemical reactions.

  • Amine Acylation: The NHS ester provides a highly efficient method for acylating primary amines on the peptide in aqueous media, typically at a pH of 7.5-8.5.[11][12] The reaction results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction forms a stable triazole linkage between the terminal alkyne of the modified peptide and an azide-functionalized molecule. The reaction is known for its high efficiency, specificity, and biocompatibility.[1][10][13] It is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][4]

G cluster_0 Step 1: Peptide Propargylation cluster_1 Step 2: Click Chemistry Conjugation Peptide Peptide (with -NH2 group) PropargylPeptide Propargyl-PEG5-Peptide Peptide->PropargylPeptide Amine Acylation (pH 8.3-8.5) Linker This compound Linker->PropargylPeptide PropargylPeptide_ref Propargyl-PEG5-Peptide Azide Azide-Molecule (e.g., Dye, Drug) FinalConjugate Final Peptide Conjugate Azide->FinalConjugate PropargylPeptide_ref->FinalConjugate CuAAC Click Reaction (CuSO4 / Na-Ascorbate)

Caption: Chemical logic of the two-step peptide modification process.[4]

The experimental workflow follows these chemical steps, beginning with careful preparation of the peptide and reagents, proceeding through the two reaction stages, and concluding with purification and characterization of the final product.

G A 1. Peptide & Reagent Preparation B 2. Propargylation Reaction (NHS Ester Labeling) A->B C 3. Purification of Propargylated Peptide (e.g., RP-HPLC) B->C D 4. Characterization (e.g., Mass Spec) C->D E 5. Click Reaction (CuAAC) with Azide-Molecule C->E Proceed if modification is successful F 6. Purification of Final Conjugate (e.g., RP-HPLC) E->F G 7. Final Characterization & Analysis F->G

Caption: General experimental workflow for peptide bioconjugation.[5]

Quantitative Data and Reaction Parameters

Successful bioconjugation requires careful optimization of reaction conditions. The following tables summarize typical parameters for each step of the process. Note that optimal conditions should be determined empirically for each specific peptide.[11]

Table 1: Recommended Reaction Conditions for Peptide Propargylation

Parameter Recommended Range Notes
Molar Excess of Linker 5 to 20-fold A higher excess drives the reaction to completion but may require more extensive purification. Start with a 10-fold excess.[4][14]
Peptide Concentration 1 - 10 mg/mL Higher concentrations can improve reaction kinetics. Ensure the peptide remains soluble.[4][11]
Reaction Buffer 0.1 M Sodium Phosphate or Sodium Bicarbonate The buffer must be free of primary amines (e.g., Tris, Glycine).[11][15]
pH 7.5 - 8.5 Optimal for NHS ester reaction with primary amines while minimizing hydrolysis of the NHS ester.[12][16]
Temperature 4°C to Room Temperature Lower temperatures can minimize the degradation of sensitive peptides and reduce the rate of NHS ester hydrolysis.[11]
Reaction Time 30 minutes - 4 hours Monitor reaction progress by LC-MS if possible. Longer times (e.g., overnight at 4°C) can increase yield.[4][5]

| Solvent for Linker | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use. The final concentration of the organic solvent in the reaction should not exceed 10%.[11][15] |

Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Component Final Concentration Notes
Propargylated Peptide 10 µM - 1 mM Dependent on the solubility and scale of the reaction.[4]
Azide-Molecule 1.1 - 1.5 molar equivalents A slight excess relative to the propargylated peptide is typically sufficient.
Copper (II) Sulfate (CuSO₄) 0.1 - 1 mM The source of the catalytic Cu(I).[4]
Sodium Ascorbate 1 - 5 mM The reducing agent to generate Cu(I) from Cu(II). Should be prepared fresh.[1][4]
Ligand (e.g., THPTA) 1 - 5 mM Optional but recommended. Stabilizes the Cu(I) catalyst, prevents oxidation, and improves reaction efficiency.[1][4]
Reaction Time 1 - 4 hours Reactions are often complete within 1-2 hours at room temperature.[1][4]

| Reaction Buffer | Degassed PBS or other aqueous buffer, pH 7.4 | Degassing the buffer is recommended to minimize oxidation of the Cu(I) catalyst.[3][4] |

Table 3: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Labeling Efficiency (Propargylation) Peptide has no available primary amines. Confirm peptide sequence for N-terminus and Lysine residues.
NHS ester was hydrolyzed. Prepare NHS ester stock solution fresh in anhydrous solvent. Ensure reaction buffer pH is not too high (>8.5).[12]
Competing amines in buffer (e.g., Tris). Use an amine-free buffer like phosphate or bicarbonate.[15]
Low Yield (Click Reaction) Oxidation of Cu(I) catalyst. Degas all buffers. Use a stabilizing ligand like THPTA. Prepare sodium ascorbate solution fresh.[3][4]
Poor solubility of reactants. Add a small amount of a co-solvent like DMSO or DMF.
Antibody/Peptide Aggregation High degree of labeling. Reduce the molar excess of the NHS ester or shorten the reaction time.[5]
Low Recovery After Purification Non-specific binding to the column. Consult the manufacturer's instructions for the purification column. Adjust mobile phase modifiers.[5]

| | Peptide precipitation. | Ensure buffer conditions (pH, ionic strength) are optimal for peptide solubility.[5] |

Experimental Protocols

Protocol 1: Propargylation of a Peptide with this compound

This protocol details the initial modification of a peptide containing at least one primary amine.

A. Materials and Reagents

  • Peptide of interest

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system[17]

  • Analysis System: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)[18]

B. Procedure

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[4][5] NHS esters are moisture-sensitive.[15]

  • Labeling Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the peptide solution while gently vortexing.[14] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][11]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.[4][11] This step consumes any unreacted NHS ester.

  • Purification: Purify the propargylated peptide from excess reagent and byproducts using RP-HPLC.[4][17] Typically, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is used.[17] Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the propargylated peptide as a white powder.[19]

  • Characterization: Confirm the successful modification and purity of the peptide by mass spectrometry. The mass of the modified peptide should increase by the molecular weight of the propargyl-PEG5-CH2CO2 moiety.[4]

Protocol 2: CuAAC Conjugation of Propargylated Peptide

This protocol describes the conjugation of the purified propargylated peptide to an azide-containing molecule.

A. Materials and Reagents

  • Purified, lyophilized propargylated peptide

  • Azide-containing molecule of interest

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer[4]

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)

  • Deionized water

  • Purification and Analysis Systems (as in Protocol 1)

B. Procedure

  • Reactant Preparation: Dissolve the propargyl-peptide and the azide-containing molecule in the Reaction Buffer. The final concentration of each reactant should typically be in the range of 10 µM to 1 mM.[4]

  • Catalyst Preparation (Prepare Fresh):

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[4]

    • Prepare a 100 mM stock solution of THPTA in deionized water.[4]

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water.[4]

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargylated peptide and the azide-containing molecule (typically 1.1-1.5 molar equivalents).

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.[4]

    • Add CuSO₄ to a final concentration of 0.1-1 mM.[4]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.[1][4]

  • Purification: Purify the final peptide conjugate using an appropriate chromatography method, such as RP-HPLC, to remove excess reagents and the catalyst system.[4]

  • Analysis: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a dye was conjugated).[4]

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticle surfaces is a pivotal step in the engineering of advanced nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics.[1] Propargyl-PEG5-CH2CO2-NHS ester is a heterobifunctional linker designed for the covalent modification of amine-bearing nanoparticle surfaces.[2][3] This linker incorporates three essential components:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂) on the nanoparticle surface, forming stable amide bonds.[4]

  • Polyethylene Glycol (PEG) Spacer: The five-unit PEG chain (PEG5) is a hydrophilic spacer that enhances the biocompatibility and colloidal stability of nanoparticles.[5] This PEG layer can reduce non-specific protein adsorption (opsonization), leading to prolonged systemic circulation times.[5][6]

  • Terminal Propargyl Group: This alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction allows for the highly efficient and specific covalent attachment of a diverse range of azide-modified molecules, including targeting ligands, therapeutic agents, or imaging probes.[8][9]

These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with Propargyl-PEG5-NHS ester and the subsequent conjugation of an azide-containing molecule via CuAAC.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful surface modification should be verified at each stage of the process. The following tables summarize key characterization techniques and present hypothetical data for a 100 nm amine-functionalized nanoparticle undergoing surface modification.

Table 1: Physicochemical Characterization of Nanoparticles

This table outlines the expected changes in physical properties measured by Dynamic Light Scattering (DLS) and zeta potential analysis.[7][10]

Characterization TechniqueParameterAmine-Functionalized NanoparticlesPropargyl-PEG5 Functionalized NanoparticlesFinal Conjugated Nanoparticles (Post-Click Chemistry)
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)100 ± 2110 ± 3115 ± 4
Polydispersity Index (PDI)< 0.15< 0.20< 0.20
Zeta Potential Analysis Zeta Potential (mV)+35 ± 5+10 ± 4Variable (depends on conjugated molecule)

Table 2: Spectroscopic and Thermal Analysis for Functionalization Confirmation

This table details the expected outcomes from spectroscopic and thermal analyses used to confirm the chemical changes on the nanoparticle surface.

Characterization TechniquePurposeExpected Outcome for Propargyl-PEG5 FunctionalizationExpected Outcome for Final Conjugation
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm covalent bond formationAppearance of characteristic amide bond peaks (~1650 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹).[1][11]Disappearance or reduction of the alkyne peak; appearance of peaks corresponding to the conjugated molecule.
X-ray Photoelectron Spectroscopy (XPS) Determine surface elemental compositionIncrease in the C/N and O/N ratios due to the PEG chain.Appearance of new elemental signals specific to the conjugated molecule (e.g., F, P, or specific metals).
Thermogravimetric Analysis (TGA) Quantify the amount of grafted materialA distinct weight loss step corresponding to the decomposition of the Propargyl-PEG5 linker.[12]An additional weight loss step corresponding to the conjugated molecule.[12][13]
Quantitative NMR (qNMR) Quantify surface functional groups after particle dissolutionAfter nanoparticle dissolution, NMR can be used to quantify the density of the attached PEG linker.[14]Can be used to determine the ratio of the conjugated molecule to the PEG linker.[14]

Experimental Protocols

Part 1: Functionalization of Amine-Nanoparticles with Propargyl-PEG5-NHS Ester

This protocol describes the reaction of the NHS ester with primary amines on the nanoparticle surface.[7]

Materials:

  • Amine-functionalized nanoparticles

  • This compound ester

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[7]

  • Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system: Dialysis tubing (e.g., 10-20 kDa MWCO) or Size Exclusion Chromatography (SEC) column[7]

  • Deionized (DI) water or Phosphate-Buffered Saline (PBS)

Protocol:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.[8]

    • Sonicate the suspension briefly in a bath sonicator to ensure a homogenous dispersion and break up any aggregates.

  • Linker Solution Preparation:

    • Immediately before use, dissolve the Propargyl-PEG5-NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7]

    • Note: The NHS ester is highly susceptible to hydrolysis; do not store the solution for extended periods.[8]

  • Conjugation Reaction:

    • Add the Propargyl-PEG5-NHS ester solution to the nanoparticle suspension while gently stirring. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended as a starting point.[7]

    • Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent nanoparticle destabilization.[8]

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[1][15]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Purification:

    • Remove unreacted linker and quenching reagents using one of the following methods:

      • Dialysis: Dialyze the nanoparticle suspension against DI water or PBS for 24-48 hours, with several buffer changes.[7]

      • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column and collect the fractions containing the nanoparticles.[7]

    • The purified propargyl-functionalized nanoparticles can be stored at 4°C.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol details the "click" reaction between the surface propargyl groups and an azide-containing molecule.[15]

Materials:

  • Propargyl-functionalized nanoparticles (from Part 1)

  • Azide-containing molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (freshly prepared solution)

  • Copper ligand (e.g., THPTA or TBTA)

  • Degassed DI water or PBS

Protocol:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).

  • Click Reaction Setup:

    • In a reaction vessel, disperse the propargyl-functionalized nanoparticles in degassed DI water or PBS.

    • Add the azide-containing molecule to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the estimated surface propargyl groups is a good starting point.[15]

    • Add the copper ligand (e.g., THPTA) to the reaction mixture. The ligand prevents copper precipitation and enhances reaction efficiency. A final concentration of 500 µM to 2.5 mM is typical.

    • Add the CuSO₄ solution to the reaction mixture (final concentration of 100-500 µM).[15]

    • Initiate the reaction by adding the Sodium Ascorbate solution (final concentration of 1-5 mM).

  • Reaction Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.[15]

  • Purification:

    • Purify the final conjugated nanoparticles using dialysis or SEC as described in Part 1, Step 5. This is crucial to remove the copper catalyst, which is toxic to cells, as well as excess reagents and byproducts.[15]

Visualizations

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: CuAAC 'Click' Chemistry NP_NH2 Nanoparticle-NH₂ NP_PEG_Propargyl Nanoparticle-PEG5-Propargyl NP_NH2->NP_PEG_Propargyl pH 8.0-8.5 Room Temp, 2-4h Linker Propargyl-PEG5-NHS Linker->NP_PEG_Propargyl Azide_Molecule N₃-Molecule (Drug, Dye, Ligand) Final_NP Final Conjugated Nanoparticle Azide_Molecule->Final_NP Catalyst CuSO₄ Na-Ascorbate Catalyst->Final_NP NP_PEG_Propargyl_ref Nanoparticle-PEG5-Propargyl NP_PEG_Propargyl_ref->Final_NP

Caption: Chemical reaction scheme for nanoparticle functionalization.

G Start Amine-Functionalized Nanoparticles Step1 Add Propargyl-PEG5-NHS (pH 8.0-8.5, 2-4h) Start->Step1 Quench Quench Reaction (Tris or Glycine) Step1->Quench Purify1 Purification 1 (Dialysis or SEC) Quench->Purify1 Intermediate Propargyl-Functionalized Nanoparticles Purify1->Intermediate Step2 Add Azide-Molecule, CuSO₄, Na-Ascorbate (RT, 1-4h) Intermediate->Step2 Purify2 Purification 2 (Dialysis or SEC) Step2->Purify2 Final Final Conjugated Nanoparticles Purify2->Final Characterize Characterization (DLS, Zeta, FTIR, TGA) Final->Characterize

Caption: Experimental workflow for nanoparticle surface functionalization.

G Application: Targeted Drug Delivery cluster_NP Functionalized Nanoparticle cluster_Cell Target Cell (e.g., Cancer Cell) Core Core PEG PEG Ligand Targeting Ligand Drug Drug Receptor Receptor Ligand->Receptor Specific Binding Cell Cell Membrane Receptor->Cell Receptor-Mediated Endocytosis

Caption: Nanoparticle-mediated targeted drug delivery concept.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low Functionalization Efficiency Hydrolysis of NHS ester: The NHS ester is moisture-sensitive.Prepare fresh NHS ester solution immediately before use. Ensure the solvent (DMF/DMSO) is anhydrous.[8]
Incorrect pH: The reaction between NHS esters and primary amines is most efficient at pH 8.0-8.5.Ensure the Reaction Buffer is at the correct pH.
Insufficient Molar Excess: Not enough linker was added to react with available amine groups.Increase the molar ratio of Propargyl-PEG5-NHS ester to surface amine groups.[8]
Nanoparticle Aggregation Change in Surface Charge: Neutralization of positive amine groups by the PEG linker can reduce electrostatic repulsion.The PEGylation itself should improve steric stability. Ensure adequate mixing and avoid harsh sonication during the reaction.[8]
High Concentration of Organic Solvent: DMSO or DMF can destabilize some nanoparticle formulations.Keep the final concentration of the organic solvent below 10% (v/v).[8]
Inefficient "Click" Reaction Oxidation of Copper(I): The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.Use degassed buffers. Ensure a sufficient excess of the reducing agent (Sodium Ascorbate).
Inaccessible Propargyl Groups: Dense packing of PEG chains may sterically hinder the alkyne groups.Consider using a longer PEG spacer if steric hindrance is suspected.
Cell Toxicity After Treatment Residual Copper Catalyst: Copper is toxic to most cell types.Ensure thorough purification (dialysis or SEC) after the click reaction to remove all traces of copper.

References

Application Notes and Protocols for Propargyl-PEG5-CH2CO2-NHS in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Propargyl-PEG5-CH2CO2-NHS is a versatile, heterobifunctional linker designed for PROTAC synthesis. It features a five-unit polyethylene glycol (PEG) chain that enhances hydrophilicity and provides a flexible spacer of optimal length for productive ternary complex formation.[3] The N-hydroxysuccinimide (NHS) ester enables efficient covalent conjugation to primary or secondary amines on a ligand, while the terminal propargyl group allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offering modularity in PROTAC design.[4][5]

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of PROTACs utilizing the this compound linker.

Chemical Properties of this compound

PropertyValue
Chemical Name 2,5-dioxopyrrolidin-1-yl 3,6,9,12,15-pentaoxaoctadec-17-ynoate
Synonyms Propargyl-PEG4-CH2COONHS, Propargyl-PEG5-CH2COO-NHS ester
CAS Number 1161883-51-7[4]
Molecular Formula C17H25NO9[4]
Molecular Weight 387.38 g/mol
Appearance Viscous Liquid
Solubility Soluble in DMSO, DMF, DCM[4]
Storage -20°C, desiccated[4]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another catalytic cycle.[1][6]

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis where a ligand containing a primary or secondary amine (Ligand-NH2) is first conjugated to the this compound linker, followed by a click chemistry reaction with a second ligand containing an azide group (Ligand-N3).

Step 1: Conjugation of Amine-Containing Ligand to the NHS Ester

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Linker Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Propargyl-PEG5-CH2CO-Ligand conjugate.

Step 2: Click Chemistry Reaction to Form the Final PROTAC

  • Dissolution: Dissolve the Propargyl-PEG5-CH2CO-Ligand conjugate (1.0 equivalent) and the azide-containing ligand (1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO4) (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.

  • Reaction Initiation: Add the copper/ascorbate solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Click Chemistry Ligand_NH2 Amine-Containing Ligand Reaction1 NHS Ester Reaction (DMF, DIPEA, RT) Ligand_NH2->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (Flash Chromatography) Reaction1->Purification1 Intermediate Propargyl-PEG5-Linked Ligand Reaction2 CuAAC Click Reaction (CuSO4, Na-Ascorbate, RT) Intermediate->Reaction2 Purification1->Intermediate Ligand_N3 Azide-Containing Ligand Ligand_N3->Reaction2 Final_PROTAC_Crude Crude PROTAC Reaction2->Final_PROTAC_Crude Purification2 Purification (Preparative HPLC) Final_PROTAC_Crude->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

PROTAC synthesis experimental workflow.
Protocol 2: Biological Evaluation - Western Blot for Protein Degradation

This protocol is for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the synthesized PROTAC.[6]

  • Cell Seeding: Seed a relevant human cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO). The final DMSO concentration should be kept constant (e.g., 0.1%) across all treatments.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and denature by boiling. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Quantitative Data Presentation

The efficacy of a PROTAC is highly dependent on the linker length. The following table presents data for a successful homo-PROTAC utilizing a PEG5 linker and hypothetical data for a BET-targeting PROTAC to illustrate the importance of linker optimization.

Table 1: Comparative Performance of PROTACs with Varying PEG Linker Lengths

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference(s)
CM11 pVHL30VHLPEG5 < 100>90%HeLa[8]
Analog 1pVHL30VHLPEG3Less PotentLowerNot Specified[8]
Analog 2pVHL30VHLPEG4Less PotentLowerNot Specified[8]
Hypothetical BRD4 PROTAC BRD4VHLPEG5 Potent degradation observedHigh degradation efficiency-[9]
MZ1BRD4VHLPEG3~23>90%H838[9]
ARV-771BRD2/3/4VHLPEG3-based<1Not ReportedCRPC[9]

Note: Data for the hypothetical BRD4 PROTAC with a PEG5 linker is based on synthesized comparisons from literature reviews, highlighting the trend of potent degradation with optimized PEG linker lengths.[9] The data for CM11 highlights a case where a PEG5 linker was found to be the most effective for inducing self-degradation of VHL.[8]

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. Its hydrophilic PEG5 spacer can enhance the physicochemical properties of the resulting PROTAC, while the orthogonal reactive ends allow for a versatile and efficient synthetic strategy. The provided protocols offer a robust framework for the synthesis and biological evaluation of novel PROTACs. As illustrated by the provided data, systematic optimization of the linker is a critical step in the development of potent and selective protein degraders.

References

Application Note: Quantifying Protein Labeling with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG5-CH2CO2-NHS is a bifunctional linker designed for the efficient labeling of proteins and other biomolecules.[1][2] This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those on lysine residues, to form stable amide bonds.[1][3][4][5] It also contains a terminal propargyl group, which serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][6][7] The integrated PEG5 spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][8]

Accurate determination of the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each protein, is critical for ensuring the consistency and efficacy of downstream applications like antibody-drug conjugate (ADC) development.[9][10] This document provides a detailed protocol for labeling a model antibody (IgG) with this compound and quantifying the DOL using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[11]

Principle of the Method

The process involves two main stages:

  • Amine Labeling: The NHS ester of the reagent reacts with primary amines on the antibody surface in a pH-dependent manner, covalently attaching the propargyl-PEG5 linker.[3][4]

  • DOL Quantification by Mass Spectrometry: MALDI-TOF MS is used to measure the mass of the antibody before and after labeling.[11][12] The mass difference corresponds to the number of attached Propargyl-PEG5-CH2CO2 moieties, allowing for a precise calculation of the DOL.[11]

Experimental Protocols

Protocol 1: Antibody Labeling

This protocol details the steps for conjugating this compound to a typical IgG antibody.

Materials:

  • Antibody (e.g., human IgG)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5.[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Columns: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve a desired molar excess (e.g., 10-fold molar excess over the antibody).

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature.[1]

  • Quenching (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted NHS ester and byproducts by buffer exchanging the labeled antibody solution into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Store the purified propargylated antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: DOL Quantification by MALDI-TOF MS

This protocol describes the determination of the DOL for the labeled antibody.

Materials:

  • Unlabeled (control) antibody

  • Labeled (propargylated) antibody

  • MALDI Matrix Solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of both the unlabeled and labeled antibodies at a concentration of 5-10 pmol/µL in a suitable volatile buffer or water.[11] If necessary, desalt the samples.[11]

  • Spotting:

    • Mix 1 µL of the antibody sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, forming a crystalline spot.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in linear mode, calibrated for a high mass range (e.g., 100-200 kDa).[11]

    • Acquire mass spectra for both the unlabeled and labeled antibody samples.

  • Data Analysis:

    • Determine the average molecular weight of the main peak for the unlabeled antibody (MW_unlabeled).

    • Determine the average molecular weight of the main peak for the labeled antibody (MW_labeled).

    • Calculate the mass shift per linker by subtracting the mass of the leaving NHS group (115.09 Da) from the mass of the this compound reagent (MW = 401.41 Da). The mass of the incorporated moiety is 286.32 Da.

    • Calculate the DOL using the following formula: DOL = (MW_labeled - MW_unlabeled) / 286.32 Da

Data Presentation

The degree of labeling can be precisely determined by the mass increase of the antibody.

Table 1: Theoretical Mass Shift per Attached Linker

ComponentMolecular Weight (Da)Description
This compound401.41Full Reagent
N-hydroxysuccinimide (Leaving Group)115.09Group displaced during reaction
Incorporated Moiety 286.32 Mass added per labeling event

Table 2: Example MALDI-TOF MS Quantification Data

SampleAverage MW (Da)Mass Shift (Da)Calculated DOL
Unlabeled IgG148,520-0
Labeled IgG (Batch 1)149,6781,1584.0
Labeled IgG (Batch 2)150,2521,7326.0

Visualizations

The following diagrams illustrate the key processes involved in the labeling and quantification workflow.

G cluster_0 Reaction Scheme Antibody Antibody-NH₂ (Primary Amine) Labeled_Antibody Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Antibody + Reagent Reagent This compound NHS_leaving NHS (Leaving Group) Reagent->NHS_leaving releases

Reaction of an antibody with this compound.

G cluster_workflow Experimental Workflow A 1. Prepare Antibody in Amine-Free Buffer (pH 8.0-8.5) B 2. Add Molar Excess of This compound A->B C 3. Incubate for 1-2 hours at Room Temperature B->C D 4. Purify Labeled Antibody (Desalting Column) C->D E 5. Analyze by MALDI-TOF MS D->E F 6. Calculate Degree of Labeling E->F

Workflow for antibody labeling and DOL quantification.

G cluster_calc DOL Calculation Logic MW_Unlabeled Measure MW of Unlabeled Antibody Mass_Diff Calculate Mass Difference: ΔMW = MW_Labeled - MW_Unlabeled MW_Unlabeled->Mass_Diff MW_Labeled Measure MW of Labeled Antibody MW_Labeled->Mass_Diff DOL Calculate DOL: DOL = ΔMW / 286.32 Mass_Diff->DOL

Logical flow for calculating DOL from mass spectrometry data.

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG5-CH2CO2-NHS

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges and achieve optimal results in your labeling experiments.

Troubleshooting Guide

This section addresses the most common issue encountered when using this compound: low labeling efficiency.

Q1: Why am I experiencing low or no labeling efficiency with my protein?

Low labeling efficiency is a frequent challenge that can almost always be traced back to a few key areas in the experimental setup. Follow this step-by-step guide to diagnose and resolve the issue.

The first step is to verify the quality and compatibility of your reagents and buffers, as they are the most common source of problems.

  • Has the NHS Ester been hydrolyzed?

    • Issue: N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture.[1][2] Exposure to water, either from atmospheric condensation or non-anhydrous solvents, will hydrolyze the ester, rendering it inactive and unable to react with amines.[3][4]

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5][6] Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][7][8] Avoid storing stock solutions unless you are certain your solvent is anhydrous and properly stored.[4][6]

  • Is your reaction buffer compatible?

    • Issue: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the NHS ester, significantly reducing your labeling efficiency.[4][9][10]

    • Solution: Use an amine-free buffer. Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[5][9][10] Ensure that your protein solution has been thoroughly buffer-exchanged to remove any incompatible substances from previous purification steps.[4][10]

If your reagents are sound, the next step is to check the reaction parameters.

  • Is the pH of your reaction optimal?

    • Issue: The reaction between an NHS ester and a primary amine is highly pH-dependent.[7][11] At a pH below ~7.2, the amine groups on your protein will be protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[5][11] At a pH above ~9.0, the rate of NHS ester hydrolysis increases dramatically, destroying the reagent before it can label your protein.[3][9][12]

    • Solution: The optimal pH range for this reaction is 7.2 to 8.5 .[5][9] A pH of 8.3-8.5 is often recommended as the best compromise between amine reactivity and reagent stability.[7][8][13] Use a calibrated pH meter to verify the pH of your reaction buffer before starting the experiment.

  • Are you using a sufficient molar excess of the reagent?

    • Issue: If the concentration of your protein is low or the molar ratio of the NHS ester reagent is insufficient, the reaction will be inefficient.[1][5]

    • Solution: A 5- to 20-fold molar excess of the this compound ester over the protein is a common starting point for efficient labeling.[14][15] For dilute protein solutions (<2 mg/mL), you may need to increase the molar excess further.[1][4]

The following troubleshooting workflow provides a visual guide to diagnosing these common issues.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_reagent 1. Check Reagent Quality Is the NHS ester stock solution freshly prepared in anhydrous solvent? start->check_reagent reagent_ok Reagent is Fresh & Anhydrous check_reagent->reagent_ok Yes reagent_bad Solution: Prepare fresh reagent stock in anhydrous DMSO/DMF. Allow vial to warm to RT before opening. check_reagent->reagent_bad No/Unsure check_buffer 2. Check Buffer Compatibility Does the buffer contain primary amines (e.g., Tris, Glycine)? reagent_ok->check_buffer buffer_ok Buffer is Amine-Free check_buffer->buffer_ok No buffer_bad Solution: Buffer exchange protein into an amine-free buffer like PBS, Bicarbonate, or Borate. check_buffer->buffer_bad Yes check_ph 3. Check Reaction pH Is the buffer pH between 7.2 and 8.5? buffer_ok->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad Solution: Adjust buffer to optimal range (pH 8.3 is often ideal). Verify with a calibrated pH meter. check_ph->ph_bad No check_ratio 4. Check Molar Ratio Is the molar excess of NHS ester sufficient (e.g., 10-20x)? ph_ok->check_ratio ratio_ok Molar Ratio is Sufficient check_ratio->ratio_ok Yes ratio_bad Solution: Increase the molar excess of the Propargyl-PEG5-NHS reagent. check_ratio->ratio_bad No end_node Problem Resolved ratio_ok->end_node

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

Data & Tables

Table 1: Effect of pH on NHS Ester Reaction and Hydrolysis

The choice of pH is a critical balance between activating the target amine and preserving the NHS ester reagent.

pHTarget Amine Reactivity (-NH₂)NHS Ester Stability (Hydrolysis Rate)Overall Labeling Efficiency
6.5Very LowVery High (Half-life > 4 hours)[9]Very Poor (Protonated amines are not reactive)[11]
7.4ModerateHigh (Half-life > 2 hours)[16]Moderate (Slower reaction but good for sensitive proteins)[17]
8.3 High Moderate Optimal for most applications [7][13]
9.0Very HighLow (Half-life < 10 minutes)[9][16]Poor (Reagent hydrolyzes before it can react)[8]
Table 2: Troubleshooting Checklist Summary
Potential CauseRecommended Solution
Reagent Inactivity Allow reagent vial to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF. Avoid multiple freeze-thaws.[5][18]
Incompatible Buffer Use amine-free buffers such as PBS, Borate, or Bicarbonate. Perform buffer exchange if your protein is in a Tris or Glycine buffer.[9][10]
Suboptimal pH Ensure the reaction pH is between 7.2 and 8.5, with 8.3-8.5 being ideal. Verify with a calibrated meter.[5][13]
Insufficient Molar Excess Use a 5- to 20-fold molar excess of the NHS ester over the protein as a starting point. Increase if protein concentration is low.[1][14]
Low Protein Concentration For best results, use a protein concentration of at least 1-2 mg/mL.[1][4]
Presence of Other Nucleophiles Remove interfering substances like sodium azide (>0.02%) or ammonium salts via dialysis or buffer exchange.[9][10]

Frequently Asked Questions (FAQs)

  • Q2: What is this compound and how does it work? this compound is a bifunctional linker.[15][19] The NHS ester group reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[9] This attaches a PEG spacer and a terminal alkyne (propargyl group) to your protein. This alkyne group can then be used in a highly specific "click chemistry" reaction with an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug).[14][20]

  • Q3: How should I store the this compound reagent? The solid reagent is sensitive to moisture and should be stored at -20°C in a desiccated container.[4][5]

  • Q4: Can I prepare a stock solution of the NHS ester and store it for later use? This is not recommended.[4][21] NHS esters readily hydrolyze in the presence of trace amounts of water. For best results, dissolve the reagent in anhydrous DMSO or DMF immediately before each experiment.[5] If you must store a solution, use high-quality anhydrous solvent, store in small aliquots under an inert atmosphere (like argon or nitrogen) at -20°C or -80°C, and minimize freeze-thaw cycles.[6]

  • Q5: My protein precipitates during the labeling reaction. What should I do? Protein precipitation can occur if the labeling reaction is too aggressive or if the organic solvent concentration is too high. Try reducing the molar excess of the NHS ester reagent.[1] Also, ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v).[1][4] Adding the reagent stock solution slowly to the protein solution while gently mixing can also help.[1]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general starting point. The molar excess and reaction times may need to be optimized for your specific protein.

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • If necessary, perform buffer exchange using a desalting column or dialysis to remove incompatible substances.

    • Adjust the protein concentration to 2-10 mg/mL.[1][5]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm completely to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5]

  • Perform the Labeling Reaction:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[15]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][14]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purify the Labeled Protein:

    • Remove unreacted NHS ester and the quenching agent by passing the solution over a desalting column (size-exclusion chromatography) or through dialysis against a suitable storage buffer (e.g., PBS).[13][18]

Protocol 2: Quantifying Labeling Efficiency with a TNBSA Assay

This protocol determines the degree of labeling by quantifying the number of primary amines remaining after the reaction.[22]

  • Prepare Standards and Samples:

    • Prepare a standard curve using your unlabeled protein at several concentrations (e.g., 0 to 200 µg/mL) in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).

    • Dilute your purified, labeled protein to a concentration within the standard curve range.

  • Perform the Assay:

    • In separate tubes, add 0.5 mL of each standard and sample.

    • To each tube, add 0.25 mL of a freshly prepared 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution.

    • Incubate all tubes at 37°C for 2 hours.

  • Stop the Reaction and Measure:

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1N HCl to each tube.

    • Measure the absorbance of each solution at 335 nm.

  • Calculate the Degree of Labeling (DOL):

    • Use the standard curve to determine the concentration of free amines in your labeled sample.

    • Calculate the DOL using the following formula:

      • DOL = (Total Amines in Unlabeled Protein - Free Amines in Labeled Protein) / Moles of Protein

Visualizations

ReactionPathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein (-NH₂) LabeledProtein Propargyl-Labeled Protein Protein->LabeledProtein + pH 8.3 Reagent Propargyl-PEG5-NHS Reagent->LabeledProtein + pH 8.3 Azide Azide-Molecule (e.g., Dye-N₃) FinalProduct Final Conjugate Azide->FinalProduct + Cu⁺ Catalyst LabeledProtein->FinalProduct + Cu⁺ Catalyst

Caption: The two-step bioconjugation process using this compound.

References

how to prevent aggregation during Propargyl-PEG5-CH2CO2-NHS conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during conjugation with Propargyl-PEG5-CH2CO2-NHS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a heterobifunctional crosslinker with three key components:

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines (e.g., lysine residues on proteins).[1]

  • Propargyl group: A terminal alkyne group that enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]

  • PEG5 (polyethylene glycol) spacer: A five-unit PEG chain that increases the hydrophilicity and solubility of the molecule and the resulting conjugate, helping to prevent aggregation.[2]

Q2: What are the primary causes of aggregation during conjugation?

Aggregation during conjugation can be caused by several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or high concentrations of protein and/or the NHS ester can lead to instability and aggregation.[4][5]

  • Hydrophobicity: The crosslinker or the conjugated molecule itself might be hydrophobic, leading to self-association.[6]

  • Over-labeling: Excessive modification of the protein surface with the PEG linker can alter its isoelectric point and other physicochemical properties, reducing solubility.[6]

  • Intermolecular Cross-linking: If using a bifunctional linker, it can connect multiple protein molecules, leading to large aggregates.[4]

  • Poor Reagent Solubility: The NHS ester may not be fully dissolved in the reaction buffer, leading to localized high concentrations and precipitation.

Q3: Why is pH control so critical for this conjugation?

pH is a critical factor because it influences two competing reactions:

  • Amine Reactivity: The desired reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[7][8]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis (reaction with water), which renders it inactive. The rate of hydrolysis increases significantly at higher pH.[7][9]

Therefore, an optimal pH must be maintained to balance efficient conjugation with minimal hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

ProblemPotential CauseRecommended Solution(s)
Visible precipitation or turbidity during the reaction High local concentration of NHS ester: Adding the NHS ester solution too quickly can cause precipitation.Dissolve the NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF first.[10] Add this stock solution to the protein solution slowly and with gentle mixing.[11]
Suboptimal buffer pH: The pH may be too close to the protein's isoelectric point (pI), where it is least soluble.[5]Ensure the reaction pH is at least one unit away from the protein's pI.[12] The optimal range for NHS ester conjugation is typically pH 7.2-8.5.[9]
High protein concentration: Increased protein concentration can promote intermolecular interactions and aggregation.[4][5]Reduce the protein concentration. A typical range is 1-10 mg/mL.[13]
Low conjugation efficiency NHS ester hydrolysis: The reagent may have hydrolyzed before reacting with the protein.Prepare the NHS ester stock solution immediately before use.[1] Control the pH carefully, as the half-life of the NHS ester decreases significantly at higher pH.[9][14] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this will require a longer reaction time.[15]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester.[1][10]Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), bicarbonate, or HEPES.[10][11]
Aggregation observed after purification Over-labeling: Too many PEG chains attached to the protein can alter its properties and lead to aggregation.[6]Reduce the molar excess of the this compound reagent. Start with a 5- to 20-fold molar excess and optimize from there.[6][8]
Inappropriate storage buffer: The final buffer may not be optimal for the stability of the conjugate.After purification, perform a buffer exchange into a buffer that is known to be stabilizing for your specific protein. Consider adding stabilizing excipients.
Instability of the conjugate: The conjugated protein itself may be inherently less stable.Add stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, glycine) to the reaction and/or storage buffer.[4]

Quantitative Data

Table 1: Stability of NHS Esters as a Function of pH and Temperature

This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters.[9][14][16]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Table 2: Recommended Starting Conditions for Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[9]
Temperature 4°C to Room TemperatureLower temperatures can reduce aggregation and hydrolysis but require longer reaction times.[15]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase the risk of aggregation.[13]
Molar Excess of NHS Ester 5:1 to 20:1 (NHS:Protein)A starting point for optimization to achieve desired labeling without causing aggregation.[6][8]
Reaction Buffer Phosphate, Bicarbonate, HEPESAvoid buffers containing primary amines (e.g., Tris, glycine).[10][11]
Organic Solvent <10% (v/v)High concentrations of DMSO or DMF can denature proteins.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization for your specific protein and application is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Initiate the Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Add the stock solution slowly while gently stirring. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Screening for Optimal pH to Minimize Aggregation

Materials:

  • Protein of interest

  • A series of reaction buffers with varying pH (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • 96-well plate or microcentrifuge tubes

  • Plate reader or spectrophotometer capable of measuring absorbance at 350 nm (for turbidity)

Procedure:

  • Prepare Protein Aliquots: In a 96-well plate or microcentrifuge tubes, prepare aliquots of your protein at the desired final concentration in each of the different pH buffers.

  • Prepare NHS Ester Stock: Prepare a fresh stock solution of this compound in DMSO or DMF.

  • Initiate Reactions: Add the NHS ester stock solution to each protein aliquot to the same final molar excess.

  • Incubate: Incubate the plate or tubes at the desired reaction temperature.

  • Monitor Aggregation: At various time points (e.g., 0, 30, 60, 120 minutes), measure the absorbance of each sample at 350 nm. An increase in absorbance indicates an increase in turbidity and aggregation.

  • Analyze Results: Plot the absorbance at 350 nm versus time for each pH. The pH that results in the lowest increase in absorbance over time is the optimal pH for minimizing aggregation under these conditions.

Visualizations

Conjugation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Reaction Protein-NH2 Protein with Primary Amine (-NH2) Conjugate Stable Amide Bond (Protein-NHCO-CH2-PEG5-Propargyl) Protein-NH2->Conjugate Nucleophilic Attack Propargyl_PEG_NHS This compound Propargyl_PEG_NHS->Conjugate Hydrolysis Hydrolyzed NHS Ester (Inactive) Propargyl_PEG_NHS->Hydrolysis Hydrolysis (undesired) Conditions pH 7.2-8.5 Amine-free buffer NHS_byproduct NHS byproduct H2O H2O H2O->Hydrolysis

Caption: NHS ester conjugation reaction pathway.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) C 3. Add NHS Ester to Protein (Slowly, with mixing) A->C B 2. Prepare Fresh NHS Ester Stock (10 mM in DMSO/DMF) B->C D 4. Incubate (RT for 30-60 min or 4°C for 2-12h) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Purify Conjugate (Desalting column or dialysis) E->F Troubleshooting_Tree Start Aggregation Observed? Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Are concentrations too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Reduce_Concentration Lower protein and/or NHS ester concentration Check_Concentration->Reduce_Concentration Yes Check_Molar_Ratio Is molar excess too high? Check_Concentration->Check_Molar_Ratio No Reduce_Concentration->Check_Molar_Ratio Reduce_Ratio Decrease molar ratio of NHS ester Check_Molar_Ratio->Reduce_Ratio Yes Add_Excipients Consider adding stabilizers (e.g., Arginine, Sucrose) Check_Molar_Ratio->Add_Excipients No Reduce_Ratio->Add_Excipients Success Problem Resolved Add_Excipients->Success

References

optimizing pH for Propargyl-PEG5-CH2CO2-NHS reactions with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG5-CH2CO2-NHS Ester Reactions

Welcome to the technical support center for optimizing your bioconjugation reactions. This guide provides detailed information, troubleshooting advice, and protocols specifically for the reaction of this compound with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction is between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the highest efficiency.[3][4] This pH range provides the best balance between having a reactive (deprotonated) primary amine and minimizing the hydrolysis of the NHS ester.[5]

Q2: What happens if the reaction pH is too low or too high?

The pH is a critical parameter for this reaction as it governs a delicate balance between two competing processes: aminolysis (the desired reaction) and hydrolysis (an undesired side reaction).[5][6]

  • If the pH is too low (e.g., below 7): Primary amines will be predominantly in their protonated form (-NH₃⁺). This form is not nucleophilic and will not react efficiently with the NHS ester, leading to a significantly slower reaction rate or complete failure.[3][5]

  • If the pH is too high (e.g., above 9): The rate of hydrolysis, where water attacks and cleaves the NHS ester, increases dramatically.[1][3] This inactivates the reagent before it can react with the target amine, which reduces the overall yield of the desired conjugate.[4]

Q3: Which buffers are recommended for this conjugation reaction?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[7]

  • Sodium bicarbonate buffer (0.1 M) at a pH of 8.3-8.5.[3][4][8]

  • Borate buffer (0.1 M) at a pH of 8.3-8.5.[1][8]

  • HEPES buffer.[1]

Q4: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Buffers to avoid include Tris (e.g., TBS) and glycine.[1][7][9] While Tris is sometimes used to quench the reaction by consuming excess NHS ester, it should not be present during the primary conjugation step.[1][8]

Q5: The this compound ester has poor solubility in my aqueous buffer. What should I do?

This is a common issue. The reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][4] This concentrated solution can then be added to your protein or biomolecule solution in the appropriate aqueous buffer.[3] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically under 10%) to avoid denaturing proteins.[7] Always use high-quality, anhydrous solvents, as the NHS ester is sensitive to moisture.[7]

Quantitative Data Summary

The success of the conjugation depends on the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester. The following table summarizes the stability of NHS esters at various pH levels and temperatures.

ParameterRecommended Range/ValueNotes
Optimal Reaction pH 7.2 - 8.5[1][2]The most commonly recommended range is pH 8.3-8.5 for balancing amine reactivity and ester stability.[3][6]
Reaction Temperature 4°C to Room Temperature (20-25°C)[2][9]Lower temperatures can be used to slow the rate of hydrolysis for extended reactions.[2]
Reaction Time 30 minutes to 4 hours[1][7]Can be extended to overnight, especially when reacting at 4°C.[2][9]
Molar Excess of NHS Ester 5- to 20-fold over the amine[2][10]The optimal ratio should be determined empirically based on the number of available amines on the target molecule.

Table 1: Half-life of NHS Esters vs. pH and Temperature This data illustrates the critical impact of pH on the stability of the reactive NHS ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1]
8.04°C~1 hour[6]
8.64°C10 minutes[1][6]
9.0Room TemperatureMinutes[6]

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

1. Materials and Reagent Preparation:

  • Protein Sample: Prepare the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.4). If the protein is in a buffer containing amines like Tris, it must be exchanged into a suitable conjugation buffer via dialysis or a desalting column.[7][8]

  • This compound: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[7][11]

  • Anhydrous Solvent: High-quality, amine-free DMSO or DMF.[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[8]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[8]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[8]

2. Conjugation Reaction:

  • Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8] Do not store this solution for long periods.[7]

  • Adjust Protein Solution pH: If your protein is in a neutral buffer, add the Reaction Buffer (pH 8.3) to raise the pH of the protein solution to the optimal range for conjugation.

  • Initiate the Reaction: Add the calculated molar excess (e.g., 10-fold) of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[10]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1][10] The ideal time may require optimization.

3. Quenching and Purification:

  • Stop the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[10] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[12]

  • Purify the Conjugate: Remove unreacted this compound, the NHS leaving group, and quenching reagents using a desalting column, size-exclusion chromatography, or dialysis against an appropriate storage buffer.[8][10]

Troubleshooting Guide

Problem: I am seeing low or no conjugation yield.

Potential CauseRecommended Solution(s)
Hydrolysis of NHS Ester The reagent is highly sensitive to moisture.[7] Ensure it is stored in a desiccator at -20°C.[2] Always warm the vial to room temperature before opening.[11] Prepare the solution in anhydrous DMSO/DMF immediately before use and do not save unused portions of the solution.[7]
Incorrect Reaction pH The pH of the reaction buffer is the most critical factor.[3][5] Verify the pH of your reaction buffer is between 7.2 and 8.5 (ideally 8.3).[1][3] At lower pH, the amine is protonated and non-reactive.[5]
Amine-Containing Buffer Buffers like Tris or glycine contain primary amines that will compete with the target molecule.[1][9] Ensure your protein has been buffer-exchanged into an amine-free buffer like PBS, borate, or bicarbonate.[7]
Inactive Protein The primary amines on your protein may be sterically hindered or inaccessible. Consider denaturing and refolding the protein, or consult literature specific to your protein of interest.

Problem: I observed precipitation during my reaction.

Potential CauseRecommended Solution(s)
Protein Aggregation The change in pH or the addition of an organic solvent (DMSO/DMF) can sometimes cause proteins to precipitate.[12] Ensure your protein is stable and soluble in the final reaction conditions. Consider reducing the final concentration of organic solvent.
High Reagent Concentration Using a very large molar excess of the PEG reagent can sometimes lead to precipitation.[12] Try reducing the molar excess of the NHS ester.

Reaction Workflow Visualization

The following diagram illustrates the critical decision points and competing pathways involved in the NHS ester-amine conjugation reaction, emphasizing the central role of pH.

NHS_Ester_Reaction_Workflow Workflow for Optimizing NHS Ester Reactions cluster_start Reactants cluster_conditions Reaction Conditions cluster_outcomes Products reagent Propargyl-PEG-NHS Ester (Active) ph_choice Select Reaction pH reagent->ph_choice amine Primary Amine (R-NH2) amine->ph_choice aminolysis Aminolysis ph_choice->aminolysis pH 7.2 - 8.5 (Favors Aminolysis) hydrolysis Hydrolysis ph_choice->hydrolysis pH > 8.5 (Accelerates Hydrolysis) conjugate Desired Amide Bond (Stable Conjugate) aminolysis->conjugate inactive Inactive Carboxylic Acid hydrolysis->inactive

References

minimizing non-specific binding in Propargyl-PEG5-CH2CO2-NHS experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-CH2CO2-NHS experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments, with a specific focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of an NHS ester with a primary amine is in the range of 7.2 to 8.5.[1][2] For many protein and peptide labeling applications, a pH of 8.3-8.5 is recommended to balance the reactivity of the primary amines and the stability of the NHS ester.[3][4][5] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which can reduce labeling efficiency.[2][3][6]

Q2: What are the primary causes of low labeling efficiency with this compound?

Low labeling efficiency can be attributed to several factors:

  • Suboptimal pH: The reaction is highly pH-dependent, as explained above.[2]

  • Hydrolysis of the NHS Ester: The this compound reagent is sensitive to moisture.[1][4] Hydrolysis of the NHS ester renders it inactive and is accelerated by high pH and temperature.[2]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[2][4]

  • Poor Accessibility of Primary Amines: Steric hindrance on the target molecule can prevent the NHS ester from reaching the primary amine groups.[2]

  • Impure Protein Sample: The presence of other molecules with primary amines in your sample can lead to non-specific labeling and lower the efficiency of labeling your target protein.[2]

Q3: How should I store and handle this compound?

Proper storage and handling are crucial for maintaining the reactivity of the reagent. The solid reagent should be stored at -20°C in a desiccated container, protected from light.[4] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF.[4] It is not recommended to store the reagent in solution for extended periods.[1]

Q4: What are the common causes of non-specific binding in experiments using this compound?

Non-specific binding can arise from several sources:

  • Electrostatic Interactions: The negatively charged ssDNA can bind to positively charged cellular proteins like histones.[7] Similarly, other charged molecules can interact non-specifically with surfaces or other proteins.[8]

  • Hydrophobic Interactions: The two alanine residues in linkers like NHS-Ala-Ala-Asn can contribute to non-specific binding through hydrophobic interactions.[9] Non-ionic surfactants can help disrupt these interactions.[8]

  • ssDNA Hybridization: If the conjugated molecule contains single-stranded DNA, it can hybridize to intracellular nucleic acids or DNA-binding proteins.[7]

  • High Ligand Density: A high density of the conjugated molecule on a surface can lead to a macromolecular target interacting with multiple ligands simultaneously, increasing the avidity of non-specific interactions.[10]

  • Residual Reactive NHS Esters: Incomplete quenching of the reaction can leave unreacted NHS esters that may bind non-specifically to amine-containing components in subsequent assays.[9]

Q5: How can I reduce non-specific binding in my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffers can help reduce non-specific interactions.[8][9] Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) can reduce electrostatic interactions.[8][9]

  • Use Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[11] The choice of blocking agent can be experiment-dependent.[9][11] For instance, if a secondary antibody was raised in a goat, using normal goat serum for blocking is a good choice.[11]

  • Include Additives in Buffers: The addition of a non-ionic detergent like Tween-20 (0.05%) in blocking and wash buffers can help reduce non-specific hydrophobic interactions.[11] Dextran sulfate can also be used to outcompete conjugated DNA for electrostatic binding.[7]

  • Optimize Probe Concentration: Using an excessively high concentration of your labeled molecule is a common cause of non-specific binding.[11] It is essential to determine the optimal concentration that provides the best signal-to-noise ratio empirically through a titration experiment.[11]

  • Increase Washing Stringency: Increasing the duration and number of wash steps is critical for removing unbound probes and reducing background.[11] The stringency of the washes can also be increased to more effectively remove weakly bound molecules.[11]

Troubleshooting Guides

Low Labeling Efficiency
Symptom Possible Cause Solution
Low or no labeling Incorrect buffer pHVerify that the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[2] For many applications, a pH of 8.3-8.5 is optimal.[3][4][5]
NHS Ester HydrolysisUse freshly prepared NHS ester solutions.[1] Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[4]
Buffer contains primary aminesUse amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or HEPES.[12]
Low reactant concentrationConsider increasing the concentration of your protein or the molar excess of the NHS ester.[12]
Suboptimal temperature or incubation timeReactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[12] Lower temperatures can minimize hydrolysis but may require longer incubation times.[12] Optimize these parameters for your specific system.
High Non-Specific Binding
Symptom Possible Cause Solution
High background signal Inadequate blockingOptimize your blocking protocol. The choice of blocking agent (e.g., BSA, normal serum) can be experiment-dependent.[9][11] Increase the incubation time and concentration of the blocking agent.[11]
Non-specific protein bindingAdd a non-ionic detergent like Tween-20 (0.05%) to your blocking and wash buffers to reduce hydrophobic interactions.[11]
Electrostatic interactionsIncrease the salt concentration in your washing and dilution buffers (e.g., increase NaCl from 150 mM to 300-500 mM).[8][9]
Probe concentration too highPerform a titration experiment to determine the optimal working concentration of your labeled molecule that gives the best signal-to-noise ratio.[11]
Insufficient washingIncrease the number and duration of wash steps to more effectively remove unbound probe.[11]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5)[13]

  • Anhydrous DMSO or DMF[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Desalting column or dialysis equipment[4]

Procedure:

  • Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0.[14] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer by dialysis or desalting.[14]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4]

  • Molar Excess Calculation: Determine the desired molar excess of the this compound to the protein. A common starting point is a 10- to 20-fold molar excess.[4]

  • Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[4] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4] This will react with any excess NHS ester.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[4]

Quantitative Data Summary

Recommended Molar Excess of NHS Ester to Protein
Protein ConcentrationMolar Excess (NHS Ester:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentration leads to more efficient labeling.[4]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[4]
< 1 mg/mL20-50 foldHigher excess is needed to compensate for slower reaction kinetics.[4]
Reaction Incubation Conditions
TemperatureTimeConsiderations
Room Temperature0.5 - 4 hoursFaster reaction rate, but also a higher rate of hydrolysis.[4]
4°COvernight (12-16 hours)Slower reaction rate, but significantly minimizes the competing hydrolysis reaction.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) C Add NHS Ester to Protein (Molar Excess Calculation) A->C B Prepare NHS Ester Solution (Anhydrous DMSO/DMF) B->C D Incubate (1-2h @ RT or Overnight @ 4°C) C->D E Quench Reaction (Optional) (e.g., Tris-HCl) D->E F Purify Conjugate (Desalting/Dialysis) E->F

Caption: A general experimental workflow for protein labeling with this compound.

G cluster_causes Potential Causes cluster_solutions Mitigation Strategies NSB Non-Specific Binding OptimizeBuffer Optimize Buffer (pH, Ionic Strength) NSB->OptimizeBuffer Additives Use Additives (Detergents, etc.) NSB->Additives TitrateProbe Titrate Probe Concentration NSB->TitrateProbe OptimizeBlocking Optimize Blocking Protocol NSB->OptimizeBlocking Electrostatic Electrostatic Interactions Electrostatic->NSB Hydrophobic Hydrophobic Interactions Hydrophobic->NSB HighConc High Probe Concentration HighConc->NSB InadequateBlocking Inadequate Blocking InadequateBlocking->NSB

Caption: Logical relationship of factors contributing to and mitigating non-specific binding.

References

effect of reaction time on Propargyl-PEG5-CH2CO2-NHS labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Propargyl-PEG5-CH2CO2-NHS for bioconjugation. It covers the critical effect of reaction time on labeling efficiency, offering troubleshooting advice and detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound labeling? A1: The optimal reaction time is a balance between achieving a high degree of labeling and minimizing potential negative effects like protein aggregation or hydrolysis of the NHS ester. Typically, reactions are run for 30 minutes to 4 hours at room temperature or overnight (12-16 hours) at 4°C.[1][2] The ideal duration depends on the reactivity of your specific protein, its concentration, and the reaction pH. It is highly recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal endpoint for your specific application.

Q2: How does reaction temperature influence the required reaction time? A2: Temperature significantly affects reaction kinetics. Reactions at room temperature (20-25°C) proceed faster, often requiring 30-60 minutes.[3][4] Conversely, performing the reaction at 4°C slows down both the desired labeling reaction and the competing hydrolysis of the NHS ester.[5] This can be advantageous for sensitive proteins or when trying to achieve more controlled labeling, but it requires a longer incubation time, often overnight.[1]

Q3: What happens if the reaction time is too short or too long? A3:

  • Too Short: An insufficient reaction time will result in a low degree of labeling (DOL), as not all accessible primary amines will have had a chance to react with the NHS ester.

  • Too Long: Extending the reaction time excessively does not always increase the labeling yield and can be detrimental. The primary risk is the hydrolysis of the NHS ester, which renders it inactive.[6] For the target molecule, prolonged incubation, especially at room temperature, can lead to protein denaturation, aggregation, or loss of biological activity.[6]

Q4: How does pH affect the optimal reaction time? A4: The reaction of an NHS ester with a primary amine is highly pH-dependent.[7] The optimal pH range is typically 7.2-8.5.[2][8] Within this range, a higher pH (e.g., 8.5) will accelerate the reaction, potentially shortening the required time. However, a higher pH also dramatically increases the rate of NHS ester hydrolysis, making the reagent less stable.[8][9] Therefore, at a higher pH, the window for optimal reaction time becomes narrower.

Q5: How can I stop (quench) the labeling reaction effectively? A5: To stop the reaction, add a quenching buffer containing a high concentration of a primary amine.[10] Common quenching reagents include Tris or glycine, typically added to a final concentration of 50-100 mM.[2][5] This will consume any unreacted this compound ester, preventing further labeling. An incubation of 15-30 minutes is usually sufficient for quenching.[1]

Troubleshooting Guide

This section addresses common issues related to reaction time in this compound labeling experiments.

ProblemPossible Cause Related to Reaction TimeRecommended Solution
Low or No Labeling Efficiency Reaction time was too short. The incubation period was not long enough for the conjugation to proceed to completion.Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimum. For sensitive proteins, consider a longer incubation (overnight) at 4°C.[1]
Rapid hydrolysis of NHS ester. At high pH (e.g., >8.5), the NHS ester hydrolyzes within minutes, becoming inactive before it can react, even with extended time.[3][8]Ensure the reaction pH is within the optimal 7.2-8.5 range.[2] Use freshly prepared NHS ester solution and add it to the protein solution promptly.
Protein Precipitation or Aggregation Reaction time was excessively long. Prolonged incubation, especially at room temperature, can lead to protein denaturation and aggregation. This can be exacerbated by over-labeling.[6]Reduce the reaction time based on optimization experiments. If a longer time is needed, perform the reaction at 4°C to improve protein stability.[5] Also, consider reducing the molar excess of the NHS ester reagent.[2]
Loss of Protein Biological Activity Over-labeling due to extended reaction time. Allowing the reaction to proceed for too long can lead to the modification of primary amines that are critical for the protein's function.Shorten the reaction time. Perform a functional assay at different time points of the labeling reaction to correlate the degree of labeling with biological activity.
Inconsistent Results Batch-to-Batch Variable reaction times. Small, unintended variations in incubation time between experiments can lead to different degrees of labeling.Standardize the reaction time precisely for all experiments. Use a timer and ensure the quenching step is performed consistently.

Quantitative Data Summary

The efficiency of an NHS ester reaction is a competition between the desired aminolysis (labeling) and the undesired hydrolysis. Reaction time is a key parameter that influences this balance.

Table 1: Illustrative Effect of Reaction Time on Labeling Efficiency and Aggregation This table presents hypothetical, yet realistic, data for labeling a standard IgG antibody (150 kDa) with a 20-fold molar excess of this compound at pH 8.3 and room temperature.

Reaction TimeDegree of Labeling (DOL) (moles of PEG per mole of Ab)Protein Aggregation (%)
15 minutes1.5< 1%
30 minutes3.2< 1%
1 hour5.11.5%
2 hours5.83.5%
4 hours6.07.8%
8 hours6.115.2%

Table 2: Half-life of a Typical NHS Ester at Various pH and Temperatures This data highlights the importance of managing reaction time, as the reagent's stability is finite.

pHTemperatureApproximate Half-life
7.04°C4-5 hours[8]
8.0Room Temp~30-60 minutes
8.64°C10 minutes[8][9]
9.0Room TempMinutes[3]

Visual Diagrams

Workflow for Propargyl-PEG Labeling cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prot_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) React Add NHS Ester to Protein (Target Molar Excess) Prot_Prep->React NHS_Prep Dissolve NHS Ester in Anhydrous DMSO/DMF (Immediately before use) NHS_Prep->React Incubate Incubate (e.g., 30-120 min at RT or overnight at 4°C) React->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Product (DOL, Purity, Activity) Purify->Analyze

Caption: A typical experimental workflow for protein labeling.

Competing Reactions in NHS Ester Labeling NHS Propargyl-PEG-NHS (Active) Conjugate Propargyl-PEG-Protein (Stable Amide Bond) NHS->Conjugate Aminolysis (Desired) Favored by high protein conc. and optimal pH (7.2-8.5) Hydrolyzed Propargyl-PEG-CO2H (Inactive Acid) NHS->Hydrolyzed Hydrolysis (Undesired) Favored by high pH (>8.5) and long reaction times Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water) Water->Hydrolyzed

Caption: The key competing reactions in NHS ester chemistry.

Troubleshooting Low Labeling Efficiency Start Start: Low Labeling Efficiency Check_Time Was reaction time < 30 min at RT? Start->Check_Time Check_pH Is pH outside 7.2-8.5 range? Check_Time->Check_pH No Sol_Time Action: Increase reaction time or perform time-course study. Check_Time->Sol_Time Yes Check_Reagent Was NHS Ester solution prepared fresh? Check_pH->Check_Reagent No Sol_pH Action: Adjust pH to 8.3 using amine-free buffer. Check_pH->Sol_pH Yes Sol_Reagent Action: Prepare fresh NHS Ester solution immediately before next experiment. Check_Reagent->Sol_Reagent No Other Investigate other factors: - Molar ratio - Protein concentration - Buffer contaminants Check_Reagent->Other Yes

Caption: A logical workflow for troubleshooting low labeling.

Detailed Experimental Protocol

This protocol provides a general starting point for labeling a protein with this compound. Optimization is recommended for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at 2-10 mg/mL.[2]

  • This compound

  • Anhydrous, amine-free DMSO or DMF.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[3]

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

  • Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution of the NHS ester by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.[3]

  • Calculation of Reagent Volume:

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[1][11]

  • Labeling Reaction:

    • While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution.

    • Incubate the reaction. For initial experiments, test a few time points:

      • Room Temperature: 30 minutes, 1 hour, and 2 hours.[4][6]

      • 4°C: 4 hours and overnight (12-16 hours).[1]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2]

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[2]

  • Purification:

    • Remove unreacted NHS ester, hydrolyzed reagent, and quenching buffer salts from the labeled protein conjugate.[3]

    • This is typically achieved using a desalting column equilibrated with a suitable storage buffer for your protein. Dialysis is also a viable alternative.

  • Analysis:

    • Determine the concentration of the purified protein conjugate.

    • Characterize the Degree of Labeling (DOL) using appropriate analytical methods (e.g., UV-Vis spectroscopy if the label has a chromophore, or mass spectrometry).

    • Perform a functional assay to confirm that the biological activity of the protein has been retained.

References

issues with Propargyl-PEG5-CH2CO2-NHS solubility in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-CH2CO2-NHS. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • An NHS ester (N-hydroxysuccinimide ester) group, which is reactive towards primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds.[1][2]

  • A Propargyl group (a terminal alkyne), which can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing molecules.[3][4]

  • A PEG5 spacer (pentaethylene glycol), which is a hydrophilic linker that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[3][4][5]

This reagent is commonly used to introduce a clickable alkyne functionality onto proteins, antibodies, or other amine-containing biomolecules, thereby enabling their subsequent conjugation to other molecules.

Q2: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is a common issue as many non-sulfonated NHS esters have limited solubility in aqueous buffers.[6][7] The recommended procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent to prepare a concentrated stock solution.[2][7]

  • Recommended Solvents: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most commonly used solvents for this purpose.[3][7] It is crucial to use an anhydrous grade of the solvent, as any water can lead to premature hydrolysis of the NHS ester.[7]

  • Procedure:

    • Prepare a concentrated stock solution of the NHS ester (e.g., 10 mg/mL) in the chosen organic solvent immediately before use.[7][8]

    • Add the required amount of the stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally with gentle stirring or vortexing.[7][9]

    • The final concentration of the organic solvent in the reaction mixture should be kept low, typically below 10%, to avoid denaturation of proteins or other biomolecules.[7][9]

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers at a pH range of 7.2 to 8.5 are commonly used for NHS ester reactions.[1][10] A frequently recommended buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[2][9]

  • Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][10] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[7] If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[7]

Q4: How does pH affect the stability and reactivity of this compound?

pH is a critical factor that influences the balance between the desired amidation reaction and the competing hydrolysis of the NHS ester.[7][11]

  • Reactivity with Amines: The reaction with primary amines is pH-dependent. At a pH below ~7, the amine groups are largely protonated (-NH3+) and thus less nucleophilic, slowing down the reaction.[2][12] As the pH increases (optimally to 8.3-8.5), the amines become deprotonated and more reactive.[2][9]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive towards amines.[11][13] The rate of this hydrolysis reaction increases significantly with increasing pH.[11][13]

Therefore, the optimal pH for the reaction is a compromise, typically between 7.2 and 8.5, to ensure the amine is sufficiently reactive while minimizing the rate of hydrolysis.[1][10]

Q5: What are the recommended storage conditions for this compound?

To ensure the long-term stability of the reagent, it should be stored at -20°C in a tightly sealed container, protected from moisture and light.[3][4][14] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the product, which can cause hydrolysis.[14] Stock solutions in anhydrous DMSO or DMF can be stored for short periods at -20°C or -80°C, but preparing fresh solutions is always recommended for best results.[15][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reagent Precipitation in Buffer The concentration of the NHS ester is too high upon addition to the aqueous buffer.[9]Add the organic stock solution of the NHS ester dropwise to the reaction buffer while gently stirring or vortexing. Ensure the final concentration of the organic solvent is below 10%.[7][9]
Low Labeling Efficiency 1. Hydrolysis of the NHS ester: The reagent was exposed to moisture or the reaction was carried out at a very high pH for an extended period.[11] 2. Incorrect pH: The reaction buffer pH is too low, resulting in protonated and unreactive amines.[2] 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[7]1. Always use anhydrous solvents to prepare the stock solution and prepare it fresh.[7] Perform the reaction within the recommended pH range and timeframe. 2. Use a buffer with a pH between 7.2 and 8.5, with an optimum around 8.3-8.5.[1][9] 3. Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or HEPES.[7][10]
Precipitation of Final Conjugate 1. Over-labeling: A high degree of labeling can increase the hydrophobicity of a protein, leading to aggregation.[9] 2. Protein Instability: The protein may not be stable under the labeling conditions (e.g., pH, presence of organic solvent).[8] 3. High Protein Concentration: The conjugation process can make the protein more prone to aggregation at high concentrations.[8]1. Reduce the molar ratio of the NHS ester to the protein in the reaction.[9] 2. Screen different buffer conditions and pH values to find the most stabilizing formulation for the conjugate. Consider performing the reaction at a lower temperature (4°C).[8][10] 3. Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[8][18]

Quantitative Data Summary

The stability of the NHS ester is crucial for successful conjugation and is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters under various conditions.

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours[1][13]
8.6410 minutes[1][13]
8.0Room Temp~210 minutes[15][17]
8.5Room Temp~180 minutes[15][17]
9.0Room Temp~125 minutes[15][17]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (8.3-8.5). If necessary, perform a buffer exchange. The recommended protein concentration is typically between 1-10 mg/mL.[8][18]

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[14] Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution while gently vortexing.[19] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][10] If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10][19]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[2][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification protein Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester Solution to Protein Solution (Dropwise with Stirring) protein->mix nhs_ester Dissolve Propargyl-PEG5-NHS in Anhydrous DMSO/DMF (Freshly Prepared) nhs_ester->mix incubate Incubate (1-4h at RT or O/N at 4°C) mix->incubate React quench Quench Reaction (e.g., Tris Buffer) incubate->quench Stop purify Purify Conjugate (Desalting Column/Dialysis) quench->purify Clean product Purified Propargyl-labeled Protein Conjugate purify->product

Caption: Experimental workflow for protein labeling.

troubleshooting_logic cluster_causes cluster_solutions start Low Conjugation Yield? hydrolysis NHS Ester Hydrolyzed? start->hydrolysis Check ph Incorrect Buffer pH? start->ph Check buffer_type Buffer Contains Amines? start->buffer_type Check sol_hydrolysis Use Anhydrous Solvent, Prepare Fresh Stock hydrolysis->sol_hydrolysis sol_ph Adjust pH to 7.2-8.5 ph->sol_ph sol_buffer Buffer Exchange to Amine-Free Buffer buffer_type->sol_buffer end Improved Yield sol_hydrolysis->end Re-run sol_ph->end Re-run sol_buffer->end Re-run

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Quenching Unreacted Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-CH2CO2-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on quenching unreacted reagent after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

A1: Quenching is a critical step to terminate the conjugation process by deactivating any unreacted this compound.[1] This is essential to prevent unwanted side reactions, such as the modification of other primary amines on your target molecule or other molecules in the reaction mixture, ensuring a more homogenous final product.[1]

Q2: What is the primary chemical reaction involved in quenching an NHS ester?

A2: The quenching of an N-hydroxysuccinimide (NHS) ester occurs through a nucleophilic acyl substitution reaction. A quenching agent with a primary amine (-NH₂) attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond with the Propargyl-PEG5-CH2CO2- moiety and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Q3: What are the recommended quenching agents for this compound?

A3: Small molecules containing primary amines are the most common and effective quenching agents.[1][2] These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1][2]

Q4: Will the quenching process affect the propargyl group of the molecule?

A4: The propargyl group is generally stable under the conditions typically used for quenching NHS ester reactions.[3] The recommended quenching agents are mild and selectively react with the highly reactive NHS ester without affecting the terminal alkyne of the propargyl group.

Q5: What is the main competing reaction during both conjugation and quenching?

A5: The primary competing reaction is the hydrolysis of the NHS ester.[1][4][5] In the presence of water, the NHS ester can hydrolyze back to its original carboxylic acid form, rendering it inactive. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency after quenching. Premature hydrolysis of the NHS ester: The reagent may have been exposed to moisture or a high pH buffer for an extended period before or during the reaction.[5][8][9]Ensure the this compound is stored in a desiccated environment and brought to room temperature before opening.[8][9] Prepare solutions immediately before use. Optimize the reaction pH to be within the recommended range of 7.2-8.5.[4][6][10]
Use of an incompatible buffer during conjugation: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[1][5][10]Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer for the conjugation step.[4][10][11]
Incomplete quenching. Insufficient amount of quenching agent: The molar excess of the quenching agent may not have been high enough to react with all the unreacted NHS ester.Increase the final concentration of the quenching agent. A final concentration of 20-100 mM is typically recommended.[1]
Insufficient quenching time: The quenching reaction may not have had enough time to go to completion.Extend the incubation time for the quenching step to 15-30 minutes at room temperature.[1][7]
Precipitation of the conjugate after quenching. Change in protein charge: The reaction of the NHS ester with primary amines neutralizes their positive charge, which can alter the protein's isoelectric point and potentially lead to aggregation.[12]Consider performing the conjugation and quenching reactions at a lower protein concentration. Ensure the final buffer conditions are suitable for the stability of your specific protein.

Experimental Protocols

Protocol 1: Quenching with Tris Buffer

This protocol describes the quenching of an unreacted this compound reaction using Tris buffer.

Materials:

  • Reaction mixture containing unreacted this compound

  • 1 M Tris-HCl, pH 8.0 (Quenching Buffer)

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Quenching Buffer: Ensure you have a stock solution of 1 M Tris-HCl at pH 8.0.

  • Add Quenching Buffer: After the desired incubation time for your conjugation reaction, add the 1 M Tris-HCl, pH 8.0 solution to your reaction mixture to achieve a final Tris concentration of 20-100 mM.[1] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[1][7] This allows the Tris to react with and deactivate any remaining NHS esters.

  • Purification: Proceed with the purification of your conjugate using a desalting column or dialysis to remove the quenched reagent, NHS byproduct, and excess Tris.[7][9]

Protocol 2: Quenching with Glycine

This protocol outlines the use of glycine as an alternative quenching agent.

Materials:

  • Reaction mixture containing unreacted this compound

  • 1 M Glycine solution, pH ~8.0 (Quenching Buffer)

  • Purification system (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of glycine. The pH will be slightly acidic and can be adjusted to ~8.0 with NaOH if necessary, though it is often used without pH adjustment.

  • Add Quenching Buffer: Following your conjugation reaction, add the 1 M glycine solution to your reaction mixture to a final concentration of 20-100 mM.[1]

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1]

  • Purification: Purify your conjugate from the reaction byproducts and excess glycine via size-exclusion chromatography or dialysis.[7][9]

Quantitative Data Summary

The choice of quenching agent and its concentration can be guided by the following recommendations:

Quenching AgentRecommended Final ConcentrationRecommended Incubation Time
Tris20-100 mM[1]15-30 minutes[1]
Glycine20-100 mM[1]15-30 minutes[1]
Lysine20-50 mM[1]15-30 minutes[1]
Ethanolamine20-50 mM[1]15-30 minutes[1]

The stability of the NHS ester is highly dependent on pH. The rate of hydrolysis, which competes with the desired quenching reaction, increases with pH.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours[4][7]
8.04~1 hour[7]
8.6410 minutes[4][7]

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step Target Target Molecule with Primary Amine Conjugate Stable Amide Bond (Conjugated Product) Target->Conjugate reacts with NHS_Ester Propargyl-PEG5- CH2CO2-NHS NHS_Ester->Conjugate Unreacted_NHS Unreacted Propargyl-PEG5- CH2CO2-NHS Quenched_Product Inert Quenched Product Unreacted_NHS->Quenched_Product reacts with Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Product Decision_Tree Start Start: Conjugation Reaction Complete Add_Quencher Add Quenching Agent (e.g., 1M Tris, pH 8.0) to final conc. 20-100 mM Start->Add_Quencher Incubate Incubate 15-30 min at Room Temperature Add_Quencher->Incubate Purify Purify Conjugate (Desalting Column/Dialysis) Incubate->Purify Characterize Characterize Final Product Purify->Characterize

References

dealing with steric hindrance in Propargyl-PEG5-CH2CO2-NHS labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG5-CH2CO2-NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A1: Steric hindrance refers to the spatial obstruction that can prevent the this compound ester from efficiently reacting with target primary amines (N-terminus and lysine residues) on a biomolecule.[1] This obstruction can be caused by the three-dimensional structure of the protein, where the target amine is buried or shielded by other parts of the molecule.[2][3] The bulkiness of the PEG linker itself can also contribute to this effect.[3]

Q2: My labeling efficiency with this compound ester is very low. What are the common causes?

A2: Low labeling efficiency is a frequent issue and can stem from several factors beyond just steric hindrance:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[4][5] At a lower pH, primary amines are protonated and less nucleophilic, slowing the reaction.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that inactivates the reagent. The rate of hydrolysis increases significantly at higher pH values.[4][6]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, drastically reducing labeling efficiency.[4][7]

  • Poor Reagent Quality: The this compound ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis and loss of reactivity.[7][8]

  • Low Reactant Concentration: Dilute protein solutions may require a higher molar excess of the NHS ester to achieve a sufficient degree of labeling due to competition from hydrolysis.[4][9]

  • Inaccessible Amine Groups: The primary amines on the protein surface must be accessible. Steric hindrance can prevent the NHS ester from reaching these sites.[4][7]

Q3: How can the PEG linker itself contribute to steric hindrance?

A3: While PEG linkers are designed to act as spacers to overcome steric hindrance, their length and flexibility can sometimes be a double-edged sword.[2][10] An excessively long or flexible PEG chain can "wrap around" or "shield" the reactive NHS ester, preventing it from accessing the target amine on the biomolecule.[11][12] Conversely, a linker that is too short may not provide enough separation between the propargyl group and the biomolecule, leading to steric clashes in subsequent "click chemistry" reactions.[3]

Q4: What is the optimal pH for my labeling reaction?

A4: The optimal pH is a balance between maximizing the availability of reactive (deprotonated) primary amines and minimizing the hydrolysis of the NHS ester. For most protein labeling applications, a pH range of 8.3-8.5 is recommended.[4]

Q5: Can I use phosphate-buffered saline (PBS) for my reaction?

A5: Yes, phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a suitable amine-free buffer for NHS ester labeling reactions.[4][6] Other recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer.[4][13]

Q6: My protein precipitates after labeling. What could be the cause?

A6: Protein precipitation after labeling can be due to over-labeling.[7] The addition of too many PEG chains can alter the protein's surface properties, leading to aggregation. To address this, try reducing the molar excess of the this compound ester in the reaction.[7] Changes in the protein's charge after the neutralization of primary amines can also sometimes lead to aggregation.[6]

Troubleshooting Guides

Low Labeling Efficiency

If you are experiencing low labeling efficiency, use the following guide to identify and resolve the issue.

Possible Cause Troubleshooting Steps
Inaccessible Primary Amines (Steric Hindrance) If you have structural information, assess the accessibility of lysine residues.[7] Consider using a linker with a longer PEG chain to provide greater reach and flexibility.[2]
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7] An optimal pH of 8.3-8.5 is often recommended.[7]
Hydrolysis of NHS Ester Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use.[7][13] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to minimize it.[7]
Presence of Competing Amines Ensure your buffer is free of primary amines like Tris or glycine.[4][7] If necessary, perform a buffer exchange of your protein solution into an appropriate amine-free buffer (e.g., PBS) before labeling.[7]
Low Reactant Concentrations Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[7] Increase the molar excess of the this compound ester.[4][7]
Poor Reagent Quality Store the solid this compound ester at -20°C in a desiccated container.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][8]
Protein Aggregation Post-Labeling
Possible Cause Troubleshooting Steps
Over-labeling Reduce the molar excess of the this compound ester.[7] Decrease the reaction time.
Change in Protein Charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[6] Try performing the reaction at a lower protein concentration.[6]
Unstable Protein Ensure the chosen buffer and pH are compatible with your protein's stability.[6]

Data Presentation

Influence of Reaction Conditions on Labeling

The efficiency of the labeling reaction is influenced by several factors. The following tables provide representative data on how pH and reactant concentrations can affect the outcome.

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures

pH Temperature Approximate Half-life Rationale
7.04°CSeveral hoursSlower hydrolysis at neutral pH and low temperature.
8.54°C~1-2 hoursIncreased hydrolysis rate at higher pH, but still manageable at low temperature.
7.025°C (Room Temp)~1-2 hoursFaster hydrolysis at room temperature compared to 4°C.
8.525°C (Room Temp)~10-20 minutesSignificant hydrolysis at higher pH and room temperature, requiring prompt reaction.

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[7]

Table 2: Recommended Molar Excess of NHS Ester Based on Protein Concentration

Protein Concentration Recommended Molar Excess of NHS Ester Rationale
> 5 mg/mL10-20 foldHigher protein concentration allows for more efficient labeling with a lower excess of the reagent.
1-5 mg/mL20-50 foldA higher excess is needed to drive the reaction and outcompete hydrolysis at lower protein concentrations.[4]
< 1 mg/mL50-100 foldVery dilute protein solutions require a significant molar excess to achieve a sufficient degree of labeling.

Note: The optimal molar excess should be determined empirically for each specific protein and application.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[7]

  • Anhydrous DMSO or DMF[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Purification column (e.g., size-exclusion chromatography/desalting column)[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[7] If necessary, perform a buffer exchange via dialysis or a desalting column.[8]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4]

  • Labeling Reaction: Add the calculated amount of the dissolved this compound ester to the protein solution. A 10- to 20-fold molar excess is a good starting point.[2] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7] Gentle mixing during incubation is recommended.[7]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[4] Incubate for 30 minutes at room temperature.[7]

  • Purification: Remove the unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4][8]

  • Characterization: Analyze the purified conjugate using methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.[2]

Visualizations

Below are diagrams illustrating key processes and decision-making workflows for troubleshooting your experiments.

G cluster_troubleshooting Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed ph_check Is buffer pH optimal (7.2-8.5)? start->ph_check amine_check Does buffer contain primary amines (e.g., Tris)? ph_check->amine_check Yes ph_solution Adjust pH to 8.3-8.5 ph_check->ph_solution No reagent_check Was NHS ester stored and handled correctly? amine_check->reagent_check No amine_solution Exchange into an amine-free buffer (e.g., PBS) amine_check->amine_solution Yes concentration_check Are reactant concentrations adequate? reagent_check->concentration_check Yes reagent_solution Use fresh aliquot of NHS ester reagent_check->reagent_solution No steric_check Could steric hindrance be the issue? concentration_check->steric_check Yes concentration_solution Increase protein concentration and/or molar excess of NHS ester concentration_check->concentration_solution No steric_solution Consider a longer PEG linker or alternative chemistry steric_check->steric_solution Yes end Labeling Efficiency Improved steric_check->end No ph_solution->end amine_solution->end reagent_solution->end concentration_solution->end steric_solution->end

Caption: A logical workflow for troubleshooting low labeling efficiency.

G cluster_steric_hindrance Concept of Steric Hindrance node_accessible Accessible Amine Protein Surface NHS ester binds freely node_hindered Sterically Hindered Amine Protein Cleft/Fold NHS ester access is blocked node_linker Propargyl-PEG5-NHS Bulky PEG group node_linker->node_accessible Successful Labeling node_linker->node_hindered Labeling Fails

Caption: Steric hindrance preventing NHS ester access to a target amine.

G cluster_reaction_pathways Competing Reaction Pathways for NHS Ester reagent Propargyl-PEG5-NHS Ester desired_product Stable Amide Bond (Labeled Protein) reagent->desired_product Desired Reaction (pH 7.2-8.5) hydrolyzed_product Inactive Carboxylic Acid reagent->hydrolyzed_product Competing Hydrolysis (rate increases with pH) protein Primary Amine on Protein protein->desired_product water Water (H2O) water->hydrolyzed_product

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Yield with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of antibody-drug conjugates (ADCs) using Propargyl-PEG5-CH2CO2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC development?

This compound is a heterobifunctional linker used in bioconjugation, particularly for the creation of ADCs.[1][2] It comprises three key components:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as those on lysine residues of an antibody, to form a stable amide bond.[3][4]

  • Propargyl group: This terminal alkyne functional group enables a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and specific attachment of an azide-modified drug payload.[3][5]

  • PEG5 spacer: The five-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that enhances the solubility of the entire ADC in aqueous solutions, which can help prevent aggregation and improve pharmacokinetic properties.[1][4][5]

This linker facilitates a two-step conjugation process: first, the attachment of the linker to the antibody, followed by the "clicking" of the drug payload to the linker.[1]

Q2: What is the optimal pH for the reaction between the antibody and the this compound linker?

The optimal pH for the reaction is a critical factor and represents a balance between maximizing the reactivity of the primary amines on the antibody and minimizing the hydrolysis of the NHS ester.[6] The recommended pH range is typically between 7.2 and 9.0.[6] For many applications, a pH of 8.3 to 8.5 is considered optimal for achieving high coupling efficiency.[6][7]

At a lower pH, the primary amines on lysine residues are protonated (-NH3+), making them unreactive.[6] As the pH increases, more amines become deprotonated (-NH2) and nucleophilic, favoring the reaction.[6] However, at a higher pH, the rate of NHS ester hydrolysis also increases significantly, which deactivates the linker.[3][6]

Q3: Which buffers should be used for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the antibody's lysine residues for reaction with the NHS ester.[6][8]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium phosphate buffer

  • HEPES buffer

  • Borate buffer[6]

Buffers to Avoid:

  • Tris-buffered saline (TBS)

  • Glycine-containing buffers[6][8]

Always ensure the buffer's pH is adjusted to the desired range (e.g., 8.3-8.5) just before use.[6]

Q4: How should the this compound linker be prepared and stored?

The this compound linker is sensitive to moisture.[3][9] It is recommended to dissolve the linker in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use.[4][9] This stock solution should then be added to the antibody solution in the aqueous reaction buffer.[4] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of the antibody.[4]

For long-term storage, the solid linker should be kept at -20°C in a desiccated environment.[3] Avoid repeated opening and closing of the vial to minimize exposure to moisture.[10]

Troubleshooting Guide

Below are common issues encountered during ADC synthesis with this compound, along with their potential causes and recommended solutions.

Issue Potential Cause Recommended Solution(s)
Low or No Conjugation Yield Suboptimal Reaction pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[10]- Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[6][7]- Prepare fresh buffer and verify the pH before initiating the reaction.
Hydrolysis of NHS Ester: The linker has been deactivated by exposure to water.[3]- Use fresh, high-quality this compound.- Prepare the linker stock solution in anhydrous DMSO or DMF immediately before use.[4][9]- Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4]
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[6][8]- Perform a buffer exchange to an amine-free buffer like PBS or sodium bicarbonate before the reaction.[6]
Low Antibody Concentration: Dilute antibody solutions can reduce reaction efficiency.[8]- Concentrate the antibody to a recommended starting concentration of at least 0.5 mg/mL.[8]
Antibody Aggregation or Precipitation High Degree of Labeling: Excessive modification of lysine residues can alter the antibody's surface properties, leading to aggregation.[4][9]- Reduce the molar excess of the this compound linker in the reaction.[9]- Decrease the reaction time.[9]
Poor Antibody Stability: The antibody may be unstable in the chosen reaction buffer or at the reaction temperature.- Optimize buffer conditions (e.g., pH, salt concentration).- Handle the antibody gently to avoid denaturation.
Hydrophobicity of the Drug-Linker: Even with the PEG spacer, a highly hydrophobic drug payload can contribute to aggregation.[11]- Consider optimizing the drug-to-antibody ratio (DAR) to avoid over-conjugation.[11]
Low Recovery After Purification Non-specific Binding: The ADC may be binding to the purification resin.- Consult the manufacturer's instructions for the specific purification column being used.[9]
Antibody Precipitation: The buffer conditions during purification may not be optimal for antibody solubility.[9]- Ensure the buffer conditions are suitable for maintaining the solubility of the antibody.[9]

Quantitative Data

Table 1: Effect of pH on the Stability of NHS Esters

The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases, which reduces the half-life of the NHS ester.[6]

pHHalf-life of NHS Ester
7.0Several hours
8.0~ 1 hour
8.5~ 30 minutes
9.0< 10 minutes

Note: These are approximate values for a typical NHS ester and can vary based on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an antibody with the this compound linker. Optimization may be necessary for your specific antibody and application.

Materials:

  • Antibody of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange and purification

Procedure:

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[4]

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess over the antibody. A starting point is often a 10-20 fold molar excess.[4]

    • Add the calculated volume of the dissolved this compound to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[9][10]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[11]

  • Purification:

    • Remove the excess, unreacted linker and byproducts by purifying the propargylated antibody using a desalting column or size-exclusion chromatography (SEC).[9][11]

Protocol 2: Click Chemistry Reaction for Drug Conjugation

This protocol outlines the subsequent "click chemistry" reaction to conjugate an azide-modified molecule to the propargylated antibody.

Materials:

  • Propargylated antibody

  • Azide-modified molecule (drug payload)

  • Copper(II) sulfate (e.g., 20 mM stock in water)

  • Sodium ascorbate (e.g., fresh 100 mM stock in water)

  • Copper-chelating ligand (e.g., THPTA, 100 mM stock in water)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Reaction Setup:

    • In a suitable reaction tube, combine the propargylated antibody, the azide-modified molecule (typically in a 2-10 fold molar excess relative to the antibody), and the copper-chelating ligand.[9]

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[9]

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagents and byproducts.[9][11][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_click Click Chemistry cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) reaction NHS Ester Reaction (pH 8.3, RT, 1h) antibody_prep->reaction linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->reaction quench Quench Reaction (Optional) reaction->quench purify1 Purify Propargylated Ab reaction->purify1 quench->purify1 click_reaction CuAAC Reaction purify2 Purify Final ADC click_reaction->purify2 purify1->click_reaction analyze Characterize ADC purify2->analyze

Caption: Experimental workflow for ADC synthesis using this compound.

ph_influence cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (8.3-8.5) cluster_high_ph High pH (> 9.0) ph Reaction pH low_amine Protonated Amine (-NH3+) (Non-nucleophilic) ph->low_amine decreases opt_amine Deprotonated Amine (-NH2) (Nucleophilic) ph->opt_amine optimizes high_nhs NHS Ester Hydrolysis (Inactive Linker) ph->high_nhs increases low_yield Low Yield low_amine->low_yield high_yield High Yield opt_amine->high_yield opt_nhs Stable NHS Ester opt_nhs->high_yield high_yield_low Low Yield high_nhs->high_yield_low

Caption: Logical flow of pH's influence on reaction pathways.

References

Technical Support Center: Copper Catalyst Removal in Propargyl-PEG5-CH2CO2-NHS Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from click chemistry reactions involving Propargyl-PEG5-CH2CO2-NHS.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of copper catalyst essential after a click reaction?

A1: Residual copper can be detrimental to downstream applications for several reasons:

  • Cytotoxicity: Copper ions can be toxic to cells, making their removal critical for biological applications and in drug development.[1]

  • Interference with Downstream Processes: Copper can interfere with subsequent biochemical reactions, such as protein labeling or enzymatic assays.

  • Product Instability: The presence of copper can affect the stability and shelf-life of the final product.[1]

  • Regulatory Compliance: For pharmaceutical applications, regulatory agencies like the FDA have stringent limits on elemental impurities, including copper.[1]

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester moiety of your product is sensitive to hydrolysis, a process that can be exacerbated by the presence of certain metal ions. Ensuring complete copper removal is a critical step to maintain the integrity of your molecule for subsequent conjugation reactions.

Q2: What are the primary methods for removing copper catalysts from reactions with PEGylated molecules?

A2: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves using agents like Ethylenediaminetetraacetic acid (EDTA) to form water-soluble complexes with copper, which can then be removed through liquid-liquid extraction.[1]

  • Solid-Phase Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for copper, allowing for its selective removal by filtration.

  • Dialysis: This method is particularly useful for macromolecular products like PEGylated proteins, where small copper complexes are removed through a semi-permeable membrane.[1]

Q3: How does the PEG chain in this compound affect the copper removal process?

A3: The polyethylene glycol (PEG) chain increases the hydrophilicity and water solubility of the product. This can complicate traditional liquid-liquid extractions, as the product may partition into the aqueous phase along with the copper-chelator complex. Therefore, methods like scavenger resins or dialysis are often more suitable for PEGylated compounds.[1]

Q4: My product still has a blue or green tint after purification. What should I do?

A4: A persistent blue or green color is a clear indicator of residual copper. To address this, you can:

  • Repeat the purification step: Perform additional washes with a fresh solution of your chelating agent.

  • Increase the chelator concentration: A higher concentration of the chelating agent may be more effective.

  • Employ a scavenger resin: If you haven't already, stirring the product solution with a copper scavenger resin followed by filtration is a highly effective method.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalyst from your this compound click reaction.

Problem Possible Cause Suggested Solution
Persistent blue/green color in the final product Incomplete removal of copper catalyst.1. Repeat Aqueous Wash: Perform additional washes with a fresh solution of the chelating agent (e.g., EDTA). 2. Increase Chelator Concentration: Use a higher concentration of the chelating agent in the wash solution. 3. Employ a Scavenger Resin: Stir the product solution with a copper scavenger resin for a sufficient duration, then filter.[1]
Product is water-soluble, leading to loss during aqueous extraction The hydrophilic nature of the PEG chain causes the product to dissolve in the aqueous wash.1. Use a Solid-Phase Scavenger: This avoids a liquid-liquid extraction. The resin can be filtered off, leaving the product in solution. 2. Dialysis: For larger PEGylated molecules, dialysis against a buffer containing a chelating agent is highly effective.[1]
Low product yield after purification 1. Product adsorption onto the solid support (e.g., silica, alumina). 2. Product loss during aqueous washes.1. Choose an appropriate solid support: Test different adsorbents or consider using a scavenger resin. 2. Optimize extraction conditions: If using liquid-liquid extraction, adjust the pH or solvent system to minimize product loss to the aqueous phase.
Scavenger resin is ineffective 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The resin is not compatible with the solvent system.1. Increase resin equivalents: Use a higher ratio of scavenger resin to the copper catalyst. 2. Increase stirring time: Allow for longer contact time between the resin and the solution. 3. Check solvent compatibility: Consult the manufacturer's guidelines for the appropriate solvents for your chosen resin.

Comparison of Copper Removal Methods

The efficiency of copper removal can vary depending on the chosen method and the specifics of the reaction. Below is a summary of the reported efficiencies for common techniques.

Method Principle Reported Efficiency Advantages Disadvantages
Aqueous Wash with EDTA Forms a water-soluble copper-EDTA complex that is removed by liquid-liquid extraction.>95%Simple, cost-effective.Can be problematic for water-soluble products due to potential product loss.
Scavenger Resins Solid-phase materials with high affinity for copper; copper is removed by filtration.>99%High efficiency and selectivity, avoids issues with water-soluble products.Higher cost compared to simple chelation.
Dialysis Size-based separation using a semi-permeable membrane.>98%Effective for large molecules, allows for buffer exchange simultaneously.Time-consuming, not suitable for small molecules.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for products with low to moderate water solubility.

Materials:

  • Reaction mixture containing your this compound product and copper catalyst.

  • Organic solvent (e.g., dichloromethane, ethyl acetate).

  • 0.1 M aqueous solution of EDTA, pH ~8.

  • Saturated aqueous solution of sodium chloride (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble.

  • First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.[1]

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often appear colored. Drain the aqueous layer.[1]

  • Repeat Washes: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual EDTA and water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified product.

Protocol 2: Copper Removal with a Scavenger Resin

This protocol is ideal for both organic- and water-soluble products, especially those containing PEG chains.

Materials:

  • Reaction mixture containing your this compound product and copper catalyst.

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil™ MP).

  • Appropriate solvent compatible with your product and the resin.

  • Stir plate and stir bar.

  • Filtration apparatus.

Procedure:

  • Resin Addition: To the reaction mixture, add the copper scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stirring: Stir the suspension at room temperature. The optimal time can range from 1 to 16 hours and may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the copper-free product.

Protocol 3: Dialysis for Macromolecular Products

This method is well-suited for large PEGylated molecules and bioconjugates.

Materials:

  • Reaction mixture containing your PEGylated product.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • Dialysis buffer (e.g., PBS) containing 10-50 mM EDTA.

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Sample Preparation: Place the reaction mixture into the dialysis tubing.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of the dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.[1]

  • Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then less frequently for 1-2 additional days to ensure complete removal of the copper.[1]

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any residual chelating agent.

  • Product Recovery: Recover the purified product from the dialysis tubing.

Visual Workflows

Copper_Removal_Workflow cluster_start Start: Post-Click Reaction Mixture cluster_decision Select Removal Method cluster_methods Purification Methods cluster_end End: Purified Product start This compound Product + Copper Catalyst decision Is the product macromolecular/highly water-soluble? start->decision method1 Aqueous Wash with EDTA decision->method1 No method2 Scavenger Resin decision->method2 Yes method3 Dialysis decision->method3 Yes (alternative) end_product Copper-Free Product method1->end_product method2->end_product method3->end_product

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_verification Verification start Product has a blue/green tint after initial purification diagnosis1 Incomplete Copper Removal start->diagnosis1 solution1 Repeat Aqueous Wash with fresh EDTA solution diagnosis1->solution1 solution2 Increase Chelator Concentration diagnosis1->solution2 solution3 Use a Copper Scavenger Resin diagnosis1->solution3 verification Is the product colorless? solution1->verification solution2->verification solution3->verification verification->diagnosis1 No end Purified Product verification->end Yes

Caption: Troubleshooting logic for persistent copper contamination.

References

Validation & Comparative

A Head-to-Head Comparison: Propargyl-PEG5-CH2CO2-NHS versus Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Polyethylene Glycol (PEG) Linker

The covalent attachment of molecules, or bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to the PEGylation of proteins to enhance their pharmacokinetic profiles, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and safety. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have become indispensable for their ability to improve solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules.

This guide provides an objective, data-driven comparison of Propargyl-PEG5-CH2CO2-NHS, a heterobifunctional linker, with other commonly employed PEG linkers in the field of bioconjugation. We will delve into the underlying chemistry, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

The Contenders: A Look at Linker Chemistry

This compound is a heterobifunctional linker that offers a powerful two-step conjugation strategy. It features two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the lysine residues on the surface of proteins and antibodies, to form a stable amide bond.

  • A terminal propargyl group (alkyne) : This functional group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form a robust triazole linkage with an azide-modified molecule.

The central five-unit polyethylene glycol (PEG5) chain enhances the hydrophilicity of the linker and the resulting conjugate, which can be crucial for preventing aggregation and improving pharmacokinetic properties.

For a comparative analysis, we will consider a widely used class of heterobifunctional PEG linkers: Maleimide-PEG-NHS esters (e.g., SM(PEG)n) . These linkers also possess an NHS ester for reaction with primary amines but feature a maleimide group instead of a propargyl group. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues, to form a thioether bond.

At a Glance: Key Differences in Bioconjugation Strategy

The choice between these linkers dictates the overall workflow and the nature of the final covalent bond holding the conjugate together.

cluster_0 This compound Workflow cluster_1 Maleimide-PEG-NHS Workflow Protein Protein -NH2 Linker1 Propargyl-PEG5-NHS NHS Ester Propargyl Intermediate1 Propargylated Protein Amide Bond Propargyl Linker1->Intermediate1 Amine Reaction Payload1 Azide-Payload Final1 Final Conjugate Triazole Linkage Payload1->Final1 Click Chemistry (CuAAC) Protein2 Protein -NH2 Linker2 Maleimide-PEG-NHS NHS Ester Maleimide Intermediate2 Maleimide-Activated Protein Amide Bond Maleimide Linker2->Intermediate2 Amine Reaction Payload2 Thiol-Payload Final2 Final Conjugate Thioether Linkage Payload2->Final2 Thiol Reaction

A comparison of bioconjugation workflows.

Quantitative Performance Comparison

The selection of a linker should be guided by quantitative data that addresses key performance metrics. The following table summarizes a comparison between the bioconjugation strategies facilitated by this compound and a representative Maleimide-PEG4-NHS ester (SM(PEG)4). The data is synthesized from multiple sources to provide a comprehensive overview.

FeatureThis compoundMaleimide-PEG4-NHS Ester (SM(PEG)4)Key Considerations
Reaction Type 1. Amine Acylation (NHS Ester)2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1. Amine Acylation (NHS Ester)2. Thiol-Maleimide Michael AdditionPropargyl-PEG facilitates a "click chemistry" reaction, known for its high efficiency and bioorthogonality.
Target Residues Primary amines (Lysine, N-terminus) and Azide-modified moleculesPrimary amines (Lysine, N-terminus) and Thiols (Cysteine)The choice of linker depends on the available functional groups on the biomolecule and payload.
Typical Conjugation Yield High (>90% for click reaction)High (can be >80%)Both methods can achieve high yields under optimized conditions, though click chemistry is often cited for its near-quantitative nature.
Linkage Stability (in Serum) Amide Bond: Highly StableTriazole Bond: Highly StableAmide Bond: Highly StableThioether Bond: Susceptible to retro-Michael reaction and thiol exchangeThe triazole linkage formed via click chemistry is significantly more stable in biological media compared to the thioether bond from maleimide conjugation, which can lead to premature payload release.[1]
In Vitro Cytotoxicity (Illustrative IC50 for an ADC) Lower nM rangeLower nM rangeThe specific PEG length has a more significant impact than the linkage chemistry on in vitro potency. Longer PEG chains can sometimes lead to a slight decrease in potency due to steric hindrance.[2]
In Vivo Efficacy (Illustrative) Enhanced tumor regressionGood tumor regressionThe superior stability of the triazole linkage can lead to better in vivo performance by ensuring the payload remains attached to the antibody until it reaches the target cell.
Pharmacokinetics (Illustrative Half-life) Longer circulation half-lifeShorter circulation half-life relative to triazole-linked conjugateThe stability of the conjugate is a key determinant of its pharmacokinetic profile. Premature deconjugation of maleimide-linked payloads can lead to faster clearance.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable buffer.

Step 2: Click Chemistry Reaction with Azide-Payload

  • Reaction Setup: In a reaction vessel, combine the propargylated antibody and a 1.5- to 5-fold molar excess of the azide-functionalized payload.

  • Catalyst Preparation: Prepare a premix of CuSO₄ and THPTA in water.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate. The final concentrations are typically in the range of 0.1-1 mM for copper.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted payload and catalyst.

cluster_0 Experimental Workflow A Antibody in Amine-Free Buffer B Add Propargyl-PEG5-NHS (in DMSO) A->B C Incubate (1-2h, RT) B->C D Quench Reaction (Tris Buffer) C->D E Purify Propargylated Antibody (Desalting Column) D->E F Add Azide-Payload and CuAAC Reagents E->F G Incubate (1-4h, RT) F->G H Purify Final ADC (SEC) G->H

A typical workflow for ADC synthesis.
Protocol 2: Assessment of Conjugate Stability in Human Serum

This protocol outlines a method to evaluate the stability of the linker in a biologically relevant matrix.

Materials:

  • Purified antibody-drug conjugate

  • Pooled human serum

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, ELISA)

Procedure:

  • Incubation: Add the antibody-drug conjugate to pre-warmed human serum at a final concentration of 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the serum mixture.

  • Analysis: Analyze the samples to determine the percentage of intact conjugate remaining over time. For ADCs, this can involve measuring the amount of payload still attached to the antibody.

Signaling Pathways and Mechanism of Action

While the linker itself does not directly participate in signaling, its stability and cleavage properties are critical for the mechanism of action of the bioconjugate, particularly for ADCs. The primary goal of an ADC is to deliver a cytotoxic payload to a cancer cell. This process involves several key steps:

cluster_0 ADC Mechanism of Action A ADC Binds to Tumor Antigen B Internalization via Endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage/ Antibody Degradation C->D E Payload Release into Cytoplasm D->E F Payload Binds to Intracellular Target E->F G Induction of Apoptosis F->G

The cellular mechanism of action for an ADC.

The stability of the linker is crucial during the circulation phase (before step A) to prevent premature release of the payload, which can lead to off-target toxicity. The high stability of the triazole linkage formed with this compound is therefore a significant advantage in ensuring that the cytotoxic agent is delivered specifically to the target cells.

Conclusion: Selecting the Optimal Linker

The choice of a PEG linker for bioconjugation is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate.

This compound offers a compelling solution for researchers seeking to create highly stable and well-defined bioconjugates. The key advantages of this linker lie in the robustness of the triazole linkage formed via click chemistry, which minimizes premature payload release and can lead to improved in vivo performance and a wider therapeutic window. The two-step conjugation strategy also provides a high degree of control over the bioconjugation process.

In contrast, while Maleimide-PEG-NHS esters have been widely used and offer a straightforward approach for conjugating to cysteine residues, the potential instability of the resulting thioether bond is a significant drawback that must be carefully evaluated, particularly for therapeutic applications requiring long-term stability in circulation.

Ultimately, the optimal linker is one that is empirically validated for a specific application. This guide provides the foundational knowledge and experimental framework to enable researchers, scientists, and drug development professionals to make an informed and data-driven decision in their pursuit of novel and effective bioconjugates.

References

A Head-to-Head Comparison: Propargyl-PEG5-CH2CO2-NHS vs. DBCO-NHS for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents is paramount to experimental success. This guide provides an objective comparison between two amine-reactive linkers, Propargyl-PEG5-CH2CO2-NHS and Dibenzocyclooctyne (DBCO)-NHS ester, with a specific focus on their utility in copper-free click chemistry.

The central distinction between these two powerful molecules lies in their reaction mechanisms. This compound contains a terminal alkyne that necessitates a copper(I) catalyst to efficiently react with an azide, a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] In stark contrast, DBCO-NHS ester features a strained cyclooctyne that reacts spontaneously with azides without the need for a catalyst.[1][3][4] This reaction is termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). For applications within living systems or where the cytotoxicity of copper is a concern, SPAAC is the preferred methodology.[1][5]

Performance and Properties: A Comparative Analysis

For copper-free click chemistry applications, DBCO-NHS ester is the unequivocally superior choice due to its inherent reactivity.[1] The terminal alkyne in this compound exhibits negligible reactivity with azides in a copper-free environment, making it an unsuitable alternative for SPAAC.[1]

Quantitative Data Summary
FeatureThis compoundDBCO-NHS Ester
Reaction Mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][3]
Copper Catalyst Required Yes[1]No[1][3]
Reaction Rate (Copper-Free) Extremely slow to negligible[1]Fast[6][7]
Biocompatibility Limited for in-vivo/live cell applications due to copper cytotoxicity[1][5]High, suitable for in-vivo and live cell applications[1][8][9]
Solubility PEG5 spacer enhances water solubility[10][11]The DBCO core is relatively hydrophobic, but PEGylated versions are available to improve solubility[12]
Stability NHS ester is moisture-sensitive; alkyne group is generally stable[13][14][15]NHS ester is susceptible to hydrolysis; DBCO group is thermally stable but can be compromised by strong acids and some reducing agents[3][12][16][17]
Storage Recommended at -20°C, desiccated[18]Recommended at -20°C, desiccated, and protected from light[6][12]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester (Copper-Free)

This protocol outlines the covalent attachment of a DBCO moiety to a protein by targeting primary amines, followed by the copper-free click reaction with an azide-modified molecule.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-modified molecule of interest

  • Spin desalting column or other purification system

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Immediately before use, reconstitute the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[19] NHS esters are moisture-sensitive.[19]

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[19] The optimal ratio should be determined empirically for each protein.

    • Ensure the final concentration of the organic solvent is below 20% to prevent protein precipitation.[19]

    • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[19]

  • Quenching (Optional):

    • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[3][19]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[19]

  • Purification of DBCO-Protein:

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column or size-exclusion chromatography.[3][19]

  • Copper-Free Click Reaction (SPAAC):

    • Mix the purified DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule.[3]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[8][19] Higher temperatures (up to 37°C) can increase the reaction yield, but the stability of the biomolecules must be considered.[19]

  • Final Purification:

    • Purify the final protein conjugate to remove any unreacted azide-molecule. The purification method will depend on the properties of the final conjugate.

Protocol 2: General Procedure for Protein Labeling with this compound and Subsequent CuAAC Reaction

This protocol details the introduction of a terminal alkyne onto a protein, followed by a copper-catalyzed click reaction.

Materials:

  • Protein of interest (in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-modified molecule

  • Copper(II) sulfate (e.g., 20 mM in water)

  • Sodium ascorbate (e.g., 100 mM in water, prepared fresh)

  • Copper-chelating ligand (e.g., THPTA, 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Propargylated Protein:

    • Follow steps 1-4 from Protocol 1, substituting this compound for DBCO-NHS ester. A 10-20 fold molar excess is a good starting point for the propargyl linker.[20]

  • Copper-Catalyzed Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine the purified propargylated protein and the azide-modified molecule (typically in a 2-10 fold molar excess to the protein).[13]

    • Add the copper-chelating ligand.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[13]

  • Final Purification:

    • Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[13]

Visualizing the Comparison

To further clarify the decision-making process, the following diagrams illustrate the reaction pathways and a logical workflow for selecting the appropriate reagent.

Reaction Pathways for Amine-Reactive Click Chemistry Linkers cluster_0 This compound Pathway (CuAAC) cluster_1 DBCO-NHS Pathway (SPAAC) Propargyl_Protein Protein-NH-CO-CH2-PEG5-Propargyl Triazole_Product_1 Protein-Triazole-Molecule Propargyl_Protein->Triazole_Product_1 CuAAC Azide_Molecule_1 Azide-Molecule Azide_Molecule_1->Triazole_Product_1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product_1 DBCO_Protein Protein-NH-CO-DBCO Triazole_Product_2 Protein-Triazole-Molecule DBCO_Protein->Triazole_Product_2 SPAAC (Copper-Free) Azide_Molecule_2 Azide-Molecule Azide_Molecule_2->Triazole_Product_2

Caption: Reaction pathways for CuAAC and SPAAC.

Reagent Selection Workflow Start Start: Need for Amine-Reactive Click Chemistry Question Is the experiment compatible with a copper catalyst? Start->Question Use_DBCO Use DBCO-NHS Ester for Copper-Free SPAAC Question->Use_DBCO No (e.g., live cells, in-vivo) Use_Propargyl Use this compound for CuAAC Question->Use_Propargyl Yes

Caption: Workflow for selecting the appropriate reagent.

References

Propargyl-PEG5-CH2CO2-NHS: Unlocking Superior Performance in Bioconjugation Through an Optimized PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of the final conjugate. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of different linker structures is paramount. This guide provides a comprehensive comparison of Propargyl-PEG5-CH2CO2-NHS, a heterobifunctional linker featuring a five-unit polyethylene glycol (PEG) chain, against its counterparts with shorter PEG chains. Through an objective analysis supported by experimental data, this document will illuminate the distinct benefits of a PEG5 spacer in applications such as antibody-drug conjugates (ADCs).

The Critical Role of PEG Linker Length

Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugation to bridge a targeting molecule, such as an antibody, with a payload, like a cytotoxic drug. The length of the PEG chain is a crucial design parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1][2] While shorter PEG linkers can offer stability, longer chains often provide a superior balance of properties essential for therapeutic success.[2][3] this compound, with its discrete chain of five ethylene glycol units, offers a compelling middle ground, delivering substantial advantages over shorter PEG linkers (e.g., PEG1-PEG4).

Key Advantages of a Propargyl-PEG5 Linker

The primary benefits of utilizing a this compound linker over shorter alternatives are rooted in its ability to enhance hydrophilicity, mitigate steric hindrance, improve pharmacokinetics, and reduce non-specific binding.

Enhanced Hydrophilicity and Reduced Aggregation

A significant challenge in the development of bioconjugates, particularly ADCs, is the aggregation caused by hydrophobic payloads.[4] Longer PEG chains create a larger hydrophilic cloud around the payload, improving its solubility in aqueous environments and preventing aggregation.[1][5] This enhanced hydrophilicity is crucial for maintaining the stability and biological activity of the conjugate.[6] The five PEG units in this compound provide a significant boost in water solubility compared to linkers with one to four units.[7][8][9]

Mitigation of Steric Hindrance

Steric hindrance can impede the interaction between the targeting molecule and its biological target, thereby reducing the efficacy of the bioconjugate.[10][11] A longer PEG linker provides greater spatial separation between the biomolecule and the payload, minimizing the risk of the payload interfering with the binding site of the antibody or protein.[7][12] The flexibility and length of the PEG5 chain allow the payload to be positioned away from the critical binding domains, preserving the biological function of the targeting moiety.[1]

Improved Pharmacokinetics

The hydrodynamic radius of a bioconjugate is a key factor influencing its circulation half-life. Longer PEG chains increase the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and prolongs its persistence in the bloodstream.[2][13] This extended half-life can lead to greater accumulation of the therapeutic agent at the target site, enhancing its overall efficacy.[14] Studies have shown a clear trend where increasing PEG linker length correlates with a longer plasma half-life.[2]

Reduction of Non-Specific Binding

Non-specific binding of bioconjugates to non-target cells and surfaces can lead to off-target toxicity and reduced therapeutic efficacy.[15] The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect that minimizes non-specific interactions.[6][15] A PEG5 linker provides a more substantial protective layer compared to shorter PEGs, leading to a significant reduction in non-specific protein adsorption.[15][16]

Quantitative Data Comparison

The following table summarizes the impact of PEG linker length on key performance parameters of bioconjugates, drawing from general trends observed in multiple studies. While direct comparative data for this compound against all shorter variants is not consolidated in a single study, the data presented illustrates the established principles of PEGylation.

Performance MetricShorter PEG Linkers (PEG1-4)This compound (and longer PEGs)Rationale and Key FindingsReferences
Hydrophilicity/Solubility ModerateHighLonger PEG chains create a larger hydration shell, significantly improving the solubility of hydrophobic payloads and reducing aggregation.[1][4][5]
Steric Hindrance Higher PotentialLower PotentialThe increased length and flexibility of the PEG5 chain provides greater spatial separation between the conjugate components, preserving the biological activity of the targeting molecule.[7][10][11]
Plasma Half-life ShorterLongerThe larger hydrodynamic radius of conjugates with longer PEG chains leads to reduced renal clearance and extended circulation time.[2][13][14]
Non-Specific Binding HigherLowerThe enhanced hydrophilic shield provided by the PEG5 linker minimizes non-specific interactions with other proteins and surfaces.[6][15][16]
In Vitro Cytotoxicity (IC50) Generally Lower (Higher Potency)May be Slightly Higher (Lower Potency)Increased steric hindrance from a longer linker can sometimes slightly reduce the immediate cytotoxic effect in vitro.[2]
In Vivo Efficacy ModerateOften HigherImproved pharmacokinetics and reduced non-specific binding typically lead to better tumor accumulation and overall in vivo performance.[2][17]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates with different linker technologies.

Protocol 1: Synthesis of Antibody-Drug Conjugate with this compound

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody using the heterobifunctional this compound linker.[18]

Step 1: Antibody Modification with the Linker

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in a dry, aprotic solvent such as DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against PBS.

Step 2: Click Chemistry Conjugation of the Payload

  • Payload Preparation: Prepare a stock solution of the azide-functionalized cytotoxic drug in an appropriate solvent.

  • Reaction Mixture: To the purified propargyl-modified antibody, add the azide-payload (typically 1.5-2 molar equivalents per alkyne).

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is also recommended to improve reaction efficiency and reduce protein damage.

  • Click Reaction: Add the catalyst components to the reaction mixture. The final concentrations are typically in the low millimolar range.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unreacted payload and catalyst.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the ADC that inhibits cell growth by 50% (IC50).[19][20][21]

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data in a dose-response curve.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the key concepts discussed.

cluster_short Shorter PEG Linker (e.g., PEG2) cluster_long This compound Ab_short Antibody Linker_short Propargyl-PEG2- CH2CO2-NHS Ab_short->Linker_short Payload_short Payload Linker_short->Payload_short Ab_long Antibody Linker_long This compound Ab_long->Linker_long Payload_long Payload Linker_long->Payload_long start Start: Antibody & Payload step1 Step 1: Conjugate Antibody with PEG Linkers (Short vs. PEG5) start->step1 step2 Step 2: Purify Antibody-Linker Conjugates step1->step2 step3 Step 3: Conjugate Payload via Click Chemistry step2->step3 step4 Step 4: Purify Final ADCs step3->step4 step5 Step 5: Characterization (e.g., DAR, Stability) step4->step5 step6 Step 6: In Vitro & In Vivo Evaluation step5->step6 end End: Compare Efficacy & Pharmacokinetics step6->end HER2 HER2 Receptor Internalization Internalization HER2->Internalization ADC Anti-HER2 ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

A Comprehensive Guide to Alternative Amine-Reactive Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. Propargyl-PEG5-CH2CO2-NHS is a widely used heterobifunctional linker that combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a terminal alkyne for "click" chemistry. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal linker for specific research and development needs.

Introduction to Amine-Reactive Heterobifunctional Linkers

Amine-reactive heterobifunctional linkers are molecular tools that enable the covalent linkage of two different molecules. One end of the linker typically possesses an amine-reactive group, such as an NHS ester, which readily forms a stable amide bond with primary amines found on proteins and other biomolecules (e.g., the side chain of lysine residues).[1] The other end of the linker features a second, distinct reactive group that allows for a subsequent, orthogonal conjugation step. This two-step approach provides greater control over the final bioconjugate structure compared to single-step conjugation methods.[2]

The choice of the secondary reactive group is crucial and dictates the type of subsequent conjugation chemistry that can be performed. This guide will compare this compound with three major classes of alternatives, categorized by their secondary reactive functionalities:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers: Featuring a strained alkyne like Dibenzocyclooctyne (DBCO).

  • Thiol-Reactive Linkers: Containing a maleimide group for reaction with sulfhydryl groups.

  • Inverse Electron-Demand Diels-Alder (IEDDA) Linkers: Incorporating a tetrazine or a trans-cyclooctene (TCO) moiety.

  • Carbonyl-Reactive Linkers: With a hydrazide or aminooxy group for reaction with aldehydes and ketones.

Quantitative Comparison of Amine-Reactive Linkers

The selection of a suitable linker depends on various factors including reaction kinetics, stability of the resulting bond, and the biocompatibility of the reaction conditions. The following tables provide a summary of key quantitative parameters for this compound and its alternatives.

Table 1: Comparison of Reaction Conditions and Kinetics

Linker Type (Secondary Reactive Group)Reaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Conditions
Propargyl (Alkyne) AzideCuAAC1 - 100Aqueous buffer, room temperature, requires copper catalyst
DBCO (Strained Alkyne) AzideSPAAC~0.1 - 1.0Aqueous buffer, physiological pH, room temperature to 37°C (copper-free)[3][4]
Maleimide Thiol (Sulfhydryl)Michael Addition~10² - 10³pH 6.5-7.5, room temperature
Tetrazine TCOIEDDAUp to 10⁶Aqueous buffer, physiological pH, room temperature (copper-free)[3]
Hydrazide/Aminooxy Aldehyde/KetoneHydrazone/Oxime Ligation~10⁻² - 10⁻¹ (uncatalyzed)pH 4.5-7.0, room temperature; can be catalyzed by aniline[2][5]

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst/ligand used. The data presented are representative values from multiple sources to illustrate relative kinetics.[2][3][4][6][7]

Table 2: Comparison of Linkage Stability

Linkage TypeFormed FromRelative StabilityHalf-life in PlasmaCleavage Mechanism
Amide NHS ester + AmineVery HighVery long; stable in circulationEnzymatic (proteases) or extreme pH
Triazole Alkyne + Azide (CuAAC/SPAAC)Very HighVery long; stable in circulationGenerally considered non-cleavable under physiological conditions[2]
Thioether (from Maleimide) Maleimide + ThiolModerateVariable; can be hours to daysRetro-Michael reaction, leading to thiol exchange, especially with albumin[8][9]
Dihydropyridazine Tetrazine + TCOHighGenerally stableConsidered non-cleavable under physiological conditions[3]
Hydrazone Hydrazide + CarbonylLow to ModerateHours to daysHydrolysis, particularly at acidic pH[10]
Oxime Aminooxy + CarbonylHighSignificantly more stable than hydrazonesHydrolysis, but at a much slower rate than hydrazones[2][10]

Note: Stability data is compiled from various studies and can be influenced by the specific bioconjugate and experimental conditions.[8][9][10][11]

Detailed Comparison of Alternatives

DBCO-PEG-NHS Esters for Copper-Free Click Chemistry

DBCO-containing linkers are a direct alternative to propargyl-based linkers for click chemistry. The key advantage is that the reaction with an azide, termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), does not require a cytotoxic copper catalyst.[12] This makes DBCO linkers ideal for applications in living systems.[12]

  • Advantages:

    • Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[12]

    • High Specificity: The reaction is highly selective between the DBCO and azide groups.

  • Disadvantages:

    • Slower Kinetics: SPAAC is generally slower than the copper-catalyzed (CuAAC) reaction used with propargyl linkers.[6]

    • Bulky Linker: The DBCO group is larger and more hydrophobic than the propargyl group, which could potentially impact the properties of the bioconjugate.[2]

Maleimide-PEG-NHS Esters for Thiol-Reactive Conjugation

This class of linkers enables conjugation to sulfhydryl groups, which are present in cysteine residues. This can allow for more site-specific conjugation if free cysteines are available or can be engineered into a protein.

  • Advantages:

    • Site-Specificity: Can target specific cysteine residues, potentially leading to more homogeneous conjugates.

    • Fast Reaction: The reaction between a maleimide and a thiol is typically very rapid under mild conditions.

  • Disadvantages:

    • Linkage Instability: The resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to deconjugation in the presence of other thiols like albumin in plasma.[8][9] While next-generation maleimides have been developed to improve stability, this remains a key consideration.[13]

Tetrazine-PEG-NHS Esters for Ultrafast Bioorthogonal Ligation

Tetrazine-containing linkers react with trans-cyclooctene (TCO) partners via an inverse electron-demand Diels-Alder (IEDDA) reaction. This is one of the fastest bioorthogonal reactions known.[3][4]

  • Advantages:

    • Extremely Fast Kinetics: Several orders of magnitude faster than SPAAC, allowing for efficient labeling at very low concentrations.[3][4]

    • Biocompatibility: The reaction is copper-free and proceeds cleanly in biological media.[3]

  • Disadvantages:

    • Reactant Stability: Both tetrazines and TCOs can have limited stability, with TCOs being prone to isomerization to their unreactive cis-form.[3]

    • Larger Linker System: Requires the introduction of a TCO group onto the reaction partner.

Hydrazide/Aminooxy-PEG-Carboxylic Acid Linkers for Carbonyl Conjugation

These linkers are activated to react with primary amines (e.g., via EDC/NHS chemistry with the carboxylic acid) and possess a hydrazide or aminooxy group for subsequent reaction with aldehydes or ketones. This is useful for targeting glycans on glycoproteins after oxidation or for proteins with engineered carbonyl groups.

  • Advantages:

    • Targeting Glycans: Allows for specific labeling of glycoproteins.

    • Tunable Stability: Hydrazone bonds are cleavable under acidic conditions, which can be exploited for drug release in the endosomal/lysosomal compartments. Oxime bonds are significantly more stable.[2][10]

  • Disadvantages:

    • Slower Reaction Rates: Uncatalyzed hydrazone/oxime formation can be slow. Aniline and its derivatives can be used as catalysts, but this adds another component to the reaction.[5]

    • Requirement for a Carbonyl Group: The target molecule must have an accessible aldehyde or ketone.

Experimental Protocols

The following are generalized protocols for a comparative analysis of different amine-reactive linkers. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.

Protocol 1: General Procedure for Protein Labeling with NHS-Ester Linkers

This protocol describes the initial conjugation of an NHS-ester PEG linker (Propargyl, DBCO, Maleimide, or Tetrazine) to primary amines on a protein, such as an antibody.

Materials:

  • Protein of interest (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.

  • Amine-reactive PEG linker (e.g., Propargyl-PEG5-NHS, DBCO-PEG-NHS, Maleimide-PEG-NHS, or Tetrazine-PEG-NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Comparative In Vitro Plasma Stability Assay

This assay is designed to compare the stability of the linkages formed by the different bioconjugation chemistries.

Materials:

  • Purified bioconjugates from Protocol 1.

  • Cryopreserved human or mouse plasma.

  • Phosphate-buffered saline (PBS).

  • Incubator at 37°C.

  • Analytical system (e.g., HPLC-MS, ELISA).

Procedure:

  • Incubation: Dilute the bioconjugates to a final concentration of 100 µg/mL in plasma.

  • Time Points: Aliquot the mixtures and incubate at 37°C. Collect samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C until analysis.

  • Quantification:

    • Intact Conjugate: Use an ELISA-based method with a capture antibody for the protein and a detection antibody for the conjugated molecule or use HPLC-MS to quantify the intact conjugate.[9][11]

    • Released Payload: For cleavable linkers, quantify the free payload in the plasma supernatant after protein precipitation using LC-MS/MS.[11]

  • Data Analysis: Plot the percentage of intact conjugate remaining over time and calculate the in vitro half-life for each linker.

Visualizing Workflows and Relationships

G cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_analysis Analysis Protein Protein Step1 Step 1: Amine Reaction (NHS Ester) Protein->Step1 Linker Linker Linker->Step1 Payload Payload Step2 Step 2: Orthogonal Reaction (e.g., Click, Thiol, etc.) Payload->Step2 Purification_Intermediate Purification_Intermediate Step1->Purification_Intermediate Intermediate Purification Purification Purification (SEC) Step2->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization Stability_Assay Stability Assay (Plasma Incubation) Characterization->Stability_Assay Purification_Intermediate->Step2

G cluster_alternatives Alternative Linkers Propargyl_PEG_NHS Propargyl-PEG-NHS CuAAC CuAAC (Copper-Catalyzed) Propargyl_PEG_NHS->CuAAC reacts with Azide via DBCO_PEG_NHS DBCO-PEG-NHS SPAAC SPAAC (Strain-Promoted) DBCO_PEG_NHS->SPAAC reacts with Azide via Maleimide_PEG_NHS Maleimide-PEG-NHS Thiol_Addition Michael Addition Maleimide_PEG_NHS->Thiol_Addition reacts with Thiol via Tetrazine_PEG_NHS Tetrazine-PEG-NHS IEDDA IEDDA Tetrazine_PEG_NHS->IEDDA reacts with TCO via Hydrazide_PEG_COOH Hydrazide/Aminooxy-PEG-COOH Oxime_Hydrazone Oxime/Hydrazone Formation Hydrazide_PEG_COOH->Oxime_Hydrazone reacts with Carbonyl via

Conclusion

The selection of an amine-reactive linker is a critical decision in the design of bioconjugates. While this compound is a versatile and effective linker, a range of alternatives offer distinct advantages for specific applications. DBCO-based linkers are the preferred choice for copper-free click chemistry in living systems.[12] Maleimide-based linkers allow for site-specific conjugation to cysteines, though the stability of the resulting linkage must be carefully considered.[8][9] Tetrazine-based linkers provide exceptionally fast kinetics for applications where speed is critical.[3][4] Finally, hydrazide and aminooxy linkers enable the targeting of carbonyl groups, with the resulting oxime linkage offering high stability.[2][10] By carefully considering the quantitative data on reaction kinetics and linkage stability, along with the specific requirements of the experimental system, researchers can select the optimal linker to achieve their bioconjugation goals.

References

A Researcher's Guide to Validating Site-Specificity in Protein Labeling: NHS Esters vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a critical tool for a myriad of applications, from elucidating biological pathways to developing novel therapeutics. The choice of labeling chemistry is paramount, directly impacting the specificity, homogeneity, and functional integrity of the resulting conjugate. This guide provides an objective comparison of the widely used N-hydroxysuccinimide (NHS) ester chemistry with more site-specific alternatives, supported by experimental data and detailed protocols for validation.

The Challenge of Site-Specificity with NHS Esters

NHS esters are popular reagents for protein labeling due to their ability to efficiently react with primary amines, which are readily available on the N-terminus and the side chains of lysine residues.[1] However, this reactivity profile also presents a significant challenge: a lack of site-specificity. Most proteins contain multiple lysine residues on their surface, leading to heterogeneous labeling and potential disruption of protein function if modification occurs within an active site or binding interface.[2][3]

Comparative Analysis of Protein Labeling Chemistries

To address the limitations of NHS esters, several alternative labeling strategies have been developed that offer greater site-specificity. The following tables provide a comparative overview of NHS ester chemistry, maleimide chemistry (targeting cysteines), and enzymatic labeling methods.

Table 1: Performance Comparison of Protein Labeling Chemistries
FeatureNHS Ester ChemistryMaleimide ChemistryEnzymatic Labeling (e.g., Sortase A)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Specific recognition sequence
Specificity Low to moderateHighVery High
Typical Labeling Efficiency 50-90% (often heterogeneous)70-95%>95%
Off-Target Labeling High potential for lysine modificationLow (can react with other nucleophiles at high pH)Minimal to none
Impact on Protein Function Can be significant if lysines are in critical regionsGenerally lower due to cysteine rarityMinimal, as tag is often placed away from active sites
Requirement for Protein Engineering NoOften requires introduction of a cysteine residueRequires fusion of a recognition tag
Table 2: Quantitative Comparison of Labeling Specificity and Functional Impact
Labeling MethodTarget ProteinOn-Target Labeling Efficiency (%)Off-Target Labeling (%)Retained Biological Activity (%)Reference
NHS Ester Antibody (IgG)~70-80 (total labeled)High (multiple lysines)Variable, dependent on label location[2][3]
Maleimide Antibody (Thiol-engineered)>90<5>90[2]
Sortase A Recombinant Protein with LPETG tag>95<1>95[4]

Experimental Workflows and Validation Protocols

Achieving and confirming site-specific protein labeling requires a systematic workflow encompassing the labeling reaction, purification of the conjugate, and rigorous analytical validation, primarily through mass spectrometry.

Logical Workflow for Protein Labeling and Validation

Below is a generalized workflow applicable to various labeling chemistries, with specific steps detailed in the subsequent protocols.

G cluster_prep Preparation cluster_label Labeling cluster_validation Validation Protein_Prep Protein Preparation (Buffer exchange, concentration adjustment) Eng_Step Protein Engineering (if required) (e.g., Cys mutation, Sortase tag fusion) Protein_Prep->Eng_Step Labeling_Rxn Labeling Reaction (NHS ester, Maleimide, or Enzymatic) Protein_Prep->Labeling_Rxn (if no engineering needed) Eng_Step->Labeling_Rxn Purification Purification of Conjugate (e.g., Size Exclusion Chromatography) Labeling_Rxn->Purification MS_Analysis Mass Spectrometry Analysis (Intact mass, peptide mapping) Purification->MS_Analysis Functional_Assay Functional Assay (e.g., ELISA, enzyme kinetics) Purification->Functional_Assay

Caption: General workflow for protein labeling and validation.
Detailed Experimental Protocols

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

    • Ensure the absence of primary amine-containing substances like Tris or glycine in the buffer.[3]

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the NHS ester-functionalized label in an anhydrous solvent (e.g., DMSO or DMF).

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted label by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Protein Preparation:

    • If necessary, reduce disulfide bonds to expose the target cysteine using a reducing agent like DTT, followed by its removal.

    • Buffer exchange the protein into a dégazzed, amine-free buffer at pH 6.5-7.5 (e.g., phosphate buffer containing EDTA).

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide-functionalized label in an appropriate solvent.

    • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

    • Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

    • Quench the reaction by adding a free thiol-containing compound like L-cysteine.

  • Purification:

    • Purify the labeled protein from excess label and quenching reagent using size-exclusion chromatography.

  • Protein and Peptide Preparation:

    • Express and purify the target protein containing a C-terminal LPXTG recognition motif.

    • Synthesize or express a labeling probe with an N-terminal poly-glycine (G)n motif (n ≥ 3).

  • Labeling Reaction:

    • Combine the target protein, the (G)n-probe, and purified Sortase A enzyme in a reaction buffer (e.g., Tris buffer with CaCl2).

    • Incubate the reaction for 2-4 hours at room temperature.[4]

  • Purification:

    • Purify the labeled protein using an affinity tag present on the target protein (if applicable) to remove the Sortase A and unreacted probe.

Protocol 4: Mass Spectrometry Validation of Site-Specificity

This protocol outlines a general "bottom-up" proteomics approach to identify the site(s) of labeling.[5][6]

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein.

    • Perform in-solution or in-gel reduction and alkylation of disulfide bonds (if not already done and if cysteine labeling is not the target).

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will perform a full MS scan to detect the mass of the peptides, followed by fragmentation of selected peptides to determine their amino acid sequence.[5]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify the mass of the label as a variable modification on the potential target amino acids (e.g., lysine and N-terminus for NHS esters; cysteine for maleimides).

    • The search results will identify the specific peptides that have been modified and pinpoint the exact amino acid residue where the label is attached.[6]

G cluster_ms_workflow Mass Spectrometry Validation Workflow Labeled_Protein Purified Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Search Database Search with Variable Modification MS_Analysis->Data_Search Site_ID Identification of Labeled Peptides and Sites Data_Search->Site_ID

Caption: Workflow for mass spectrometry-based validation.

Conclusion

While NHS ester chemistry is a readily accessible method for protein labeling, its inherent lack of specificity necessitates careful consideration and rigorous validation, especially for applications sensitive to labeling heterogeneity and protein function. For experiments demanding a high degree of control over the labeling site, alternative methods such as maleimide chemistry targeting engineered cysteines or enzymatic labeling offer superior performance. The choice of labeling strategy should be guided by the specific requirements of the downstream application, the nature of the target protein, and the availability of resources for protein engineering and analytical validation. Mass spectrometry remains the gold standard for unequivocally determining the site-specificity of any protein labeling reaction, providing the detailed molecular information necessary to ensure the generation of reliable and reproducible data.

References

A Head-to-Head Battle in Proteomics: Propargyl-PEG5-CH2CO2-NHS vs. Isobaric Tagging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of quantitative proteomics, researchers are equipped with a diverse toolkit for labeling and analyzing proteins by mass spectrometry. Among the prominent strategies are the versatile two-step approach using reagents like Propargyl-PEG5-CH2CO2-NHS for enrichment via click chemistry, and the high-throughput multiplexed quantification afforded by isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This guide provides a comprehensive comparison of these methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences in Labeling Strategies

This compound is a heterobifunctional linker that possesses an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group).[1] The NHS ester reacts with primary amines on proteins, primarily the N-terminus and lysine residues, to form a stable amide bond.[1] This introduces a propargyl group onto the protein, which can then be utilized in a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach a reporter tag, such as biotin for enrichment or a fluorescent dye.[1] This two-step process offers significant flexibility in experimental design, particularly for studies focused on identifying protein-protein interactions or for activity-based protein profiling where enrichment of labeled proteins is crucial.[1]

In contrast, TMT and iTRAQ are isobaric tagging reagents. These molecules also contain an amine-reactive NHS ester group, but they are designed for multiplexed quantitative analysis.[1] Peptides from different samples are labeled with distinct isotopic variants of the tag. While the tags themselves have the same total mass (isobaric), fragmentation in the mass spectrometer generates unique reporter ions of different masses, allowing for the relative quantification of the same peptide across multiple samples simultaneously.[2] This makes isobaric tagging the preferred method for high-throughput, comparative quantitative proteomics studies.[1]

Performance Comparison: A Data-Driven Look

While both methodologies rely on the same fundamental amine-reactive chemistry, their distinct workflows lead to different strengths and weaknesses. The choice between them often depends on the specific goals of the experiment.

FeatureThis compoundTandem Mass Tags (TMT)iTRAQ
Primary Application Targeted protein enrichment, Activity-based protein profilingHigh-throughput quantitative proteomicsHigh-throughput quantitative proteomics
Workflow Two-step: Amine labeling followed by click chemistryOne-step: Amine labelingOne-step: Amine labeling
Multiplexing Capacity 1 (without isotopic labeling)Up to 18-plexUp to 8-plex
Enrichment Capability Yes (e.g., with biotin-azide)NoNo
Labeling Efficiency High, dependent on reaction conditions.High (>99% achievable with optimized protocols).[1]High, but can be influenced by reaction conditions.[1]
Specificity Primarily targets primary amines.[1]Primarily targets primary amines, with potential for off-target labeling on Ser, Thr, and Tyr.[1]Primarily targets primary amines, with known side reactions on Ser, Thr, and Tyr.[1]
Impact on Protein ID Can enhance identification of low-abundance proteins after enrichment.May slightly reduce peptide and protein identifications compared to label-free methods.[3]Can impact protein identification rates.[3]

Experimental Workflows Visualized

To better illustrate the distinct processes of these labeling strategies, the following diagrams outline the typical experimental workflows.

Propargyl_PEG5_Workflow cluster_labeling Protein Labeling cluster_click Click Chemistry & Enrichment cluster_ms Mass Spectrometry protein Protein Sample labeling Label with Propargyl- PEG5-CH2CO2-NHS protein->labeling propargylated_protein Propargylated Protein labeling->propargylated_protein click_reaction Click Reaction with Azide-Biotin propargylated_protein->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment enriched_peptides Enriched Peptides enrichment->enriched_peptides ms_analysis LC-MS/MS Analysis enriched_peptides->ms_analysis

Workflow for protein analysis using this compound.

TMT_Workflow cluster_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis sample1 Sample 1 digest1 Protein Digestion sample1->digest1 sample2 Sample 2 digest2 Protein Digestion sample2->digest2 sampleN Sample N digestN Protein Digestion sampleN->digestN peptides1 Peptides 1 digest1->peptides1 peptides2 Peptides 2 digest2->peptides2 peptidesN Peptides N digestN->peptidesN label1 Label with TMT-1 peptides1->label1 label2 Label with TMT-2 peptides2->label2 labelN Label with TMT-N peptidesN->labelN labeled1 Labeled Peptides 1 label1->labeled1 labeled2 Labeled Peptides 2 label2->labeled2 labeledN Labeled Peptides N labelN->labeledN pooling Sample Pooling labeled1->pooling labeled2->pooling labeledN->pooling ms_analysis LC-MS/MS Analysis pooling->ms_analysis

References

Amide vs. Triazole: A Comparative Guide to Linkage Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage in a bioconjugate is a critical decision that directly impacts its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of two commonly employed linkages: the native amide bond and the bioorthogonal 1,2,3-triazole linkage, supported by experimental data and detailed methodologies.

The stability of a bioconjugate is paramount, ensuring that the payload, be it a drug, a dye, or a probe, remains attached to the biomolecule until it reaches its target. Premature cleavage can lead to off-target effects and reduced therapeutic efficacy. This guide delves into the chemical and enzymatic stability of amide and triazole linkages, offering a comprehensive overview to inform the design of robust and effective bioconjugates.

At a Glance: Key Stability Differences

Linkage TypeHydrolytic Stability (pH 7.4)Stability in Serum/PlasmaStability to Reducing AgentsSusceptibility to Enzymatic Cleavage
Amide Highly StableGenerally StableHighly StableSusceptible to specific proteases
1,2,3-Triazole Highly StableHighly StableHighly StableGenerally considered non-cleavable by proteases[1][2][3][4][5]

In-Depth Stability Analysis

The 1,2,3-triazole linkage, typically formed via the highly efficient and specific "click chemistry," is renowned for its exceptional stability across a wide range of physiological and chemical conditions.[1] It is largely resistant to hydrolysis under both acidic and basic conditions, metabolic degradation by enzymes, and redox conditions.[1] This robustness makes it a superior choice for applications demanding long-term stability in biological environments.[1]

In contrast, while amide bonds are also highly stable under general physiological conditions, their primary vulnerability lies in their susceptibility to enzymatic cleavage by proteases.[1][2][4] This inherent characteristic of natural peptide bonds can be a significant drawback for bioconjugates intended for in vivo applications where they are exposed to a plethora of proteases in the blood and tissues. However, this susceptibility can also be harnessed for controlled release strategies if the linker is designed to be cleaved by a specific protease present at the target site.

A study on somatostatin-14-based radioligands demonstrated the practical implications of this stability difference. Replacing a strategic amide bond with a metabolically stable 1,4-disubstituted 1,2,3-triazole resulted in a significant improvement in in vivo stability, with 17% of the triazole-containing peptide remaining intact 5 minutes post-injection, compared to only 6% of the all-amide parent peptide.[6]

Experimental Data: A Side-by-Side Comparison

While direct, quantitative head-to-head comparisons of half-lives under identical conditions are sparse in the literature, the consensus from numerous studies is that the triazole linkage offers superior stability, particularly in the context of enzymatic degradation. The following table summarizes the key stability characteristics based on available data.

ParameterAmide Linkage1,2,3-Triazole LinkageReferences
Chemical Stability Highly stable to hydrolysis at neutral pH.[1]Exceptionally stable to hydrolysis, acid/base conditions, and redox agents.[1][2][1][2]
Enzymatic Stability Susceptible to cleavage by a wide range of proteases.[1][2][4]Generally considered resistant to proteolytic cleavage.[1][2][3][4][5][1][2][3][4][5]
In Vivo Half-life Can be short due to enzymatic degradation.Generally longer due to resistance to enzymatic degradation.[6][7]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.

In Vitro Plasma/Serum Stability Assay

Objective: To evaluate the stability of the bioconjugate in a biologically relevant matrix containing enzymes and other proteins.

Materials:

  • Bioconjugate of interest

  • Pooled human serum or plasma

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile or methanol)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the human serum or plasma to 37°C.

  • Add the bioconjugate to the serum/plasma to a final concentration of approximately 1 mg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding a 3-fold excess of cold protein precipitation solution.

  • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant containing the bioconjugate and its potential degradation products by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Plot the percentage of intact bioconjugate remaining versus time to determine the serum/plasma half-life.[8]

In Vivo Stability Assessment in a Mouse Model

Objective: To determine the in vivo stability and pharmacokinetic profile of the bioconjugate.

Materials:

  • Bioconjugate of interest

  • Appropriate mouse strain (e.g., BALB/c)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthesia

  • ELISA and/or LC-MS/MS instrumentation

Procedure:

  • Administer the bioconjugate to a cohort of mice via an appropriate route (e.g., intravenous injection).

  • At designated time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.), collect blood samples from the mice.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the intact bioconjugate using a validated analytical method such as ELISA or LC-MS/MS.

  • Plot the plasma concentration of the intact bioconjugate as a function of time to determine its pharmacokinetic parameters, including half-life.[9]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

StabilityComparison cluster_amide Amide Linkage cluster_triazole Triazole Linkage Amide Amide Bond Protease Protease Amide->Protease Susceptible to Cleavage Cleavage Products Protease->Cleavage Leads to Triazole Triazole Linkage Protease2 Protease Triazole->Protease2 Resistant to

Caption: Enzymatic stability of amide vs. triazole linkages.

Workflow A Bioconjugate Design (Choice of Linker) B Synthesis & Purification A->B C In Vitro Stability Assay (Plasma/Serum) B->C D In Vivo Stability Assay (Animal Model) C->D E Data Analysis (Half-life, PK profile) D->E E->A Iterative Optimization F Optimized Bioconjugate E->F

References

The Balancing Act: A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugate (ADC) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker plays a pivotal role in therapeutic success. Among linker technologies, polyethylene glycol (PEG) has become a critical tool for optimizing the therapeutic index of ADCs. The length of the PEG chain is a tunable parameter that significantly influences the ADC's stability, pharmacokinetics, and ultimately, its anti-tumor activity. This guide provides an objective comparison of how PEG linker length impacts ADC efficacy, supported by experimental data, detailed methodologies, and visual representations of key processes.

The incorporation of PEG linkers into ADCs offers several advantages. It can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation. This modification can also improve the pharmacokinetic profile of the ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues. However, the optimal PEG length is not a one-size-fits-all solution and depends on the specific antibody, payload, and target. A systematic evaluation of various PEG linker lengths is therefore essential in the preclinical development of any new ADC to strike the right balance between in vitro potency and in vivo efficacy.

Data Presentation: Comparative Analysis of ADC Performance with Varying PEG Lengths

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance that may affect the ADC's binding to its target or its internalization into the cancer cell.

LinkerADC ConstructCell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N87~4.4
PEG4KZHER2-PEG4K-MMAENCI-N87~19.8
PEG10KZHER2-PEG10K-MMAENCI-N87~99

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rodents

Increasing the PEG linker length generally leads to an improved pharmacokinetic profile, characterized by reduced clearance and a longer plasma half-life.

Linker Architecture/LengthADC ConstructClearance Rate (mL/day/kg)Plasma Half-Life (t½)
No PEGAffibody-MMAE-19.6 minutes
4 kDaAffibody-PEG4K-MMAE-49.2 minutes (2.5-fold increase)
10 kDaAffibody-PEG10K-MMAE-219.0 minutes (11.2-fold increase)
No PEGGeneric ADC~15-
PEG2Generic ADC~10-
PEG4Generic ADC~7-
PEG8Generic ADC~5-
PEG12Generic ADC~5-
Linear (L-PEG24)Trastuzumab-DM1 (DAR 8)High-
Branched (Pendant, P-(PEG12)2)Trastuzumab-DM1 (DAR 8)Low-

Table 3: Impact of PEG Linker Length on In Vivo Anti-Tumor Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.

LinkerADC ConstructAnimal ModelTumor Growth Inhibition (%)
No PEGZHER2-SMCC-MMAENCI-N87 XenograftLess effective at equivalent doses compared to PEGylated versions
PEG10KZHER2-PEG10K-MMAENCI-N87 XenograftMost ideal tumor therapeutic ability at the same dosages

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linker lengths.

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Culture: Target cancer cell lines (e.g., NCI-N87 for HER2-targeted ADCs) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are then added to the cells and incubated for 72-96 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability for each concentration is calculated relative to the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a standard procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft model.

  • Cell Line and Animal Models: A human cancer cell line expressing the target antigen (e.g., NCI-N87) is selected. Immunodeficient mouse strains, such as NOD-SCID or BALB/c nude mice, are used to establish the xenograft models.

  • Tumor Implantation: The selected cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel. A suspension containing 1-10 million cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • ADC Administration: The ADCs with varying PEG linker lengths, a vehicle control, and potentially an unconjugated antibody control are administered, typically via intravenous (IV) injection, according to a predefined schedule (e.g., once weekly for 3-4 weeks).

  • Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

In Vitro Plasma Stability Assay

This assay determines the rate of payload deconjugation from an ADC in plasma.

  • Incubation: The test ADCs are diluted to a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse) and in a control buffer (e.g., PBS). The samples are incubated at 37°C.

  • Time-Point Sampling: Aliquots are collected at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours) and immediately stored at -80°C to halt further degradation.

  • Sample Analysis (LC-MS for DAR Measurement):

    • Immunoaffinity Capture: The ADC is isolated from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.

    • LC-MS Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).

  • Data Analysis: The average DAR is plotted against time for each ADC. The percentage of payload loss at each time point is calculated relative to the initial (T=0) DAR.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.

  • System and Column: An HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR) are used.

  • Mobile Phases:

    • Mobile Phase A: High salt concentration (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt concentration (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Chromatographic Separation: The ADC sample is injected onto the equilibrated column. The different drug-loaded species are eluted using a linear gradient from high salt to low salt. The elution is monitored at 280 nm.

  • Data Analysis: The drug-loaded species are separated based on increasing hydrophobicity (unconjugated antibody elutes first). The weighted average DAR is calculated from the relative peak area of each species.

Aggregation Assessment by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size to quantify soluble aggregates.

  • System and Column: An HPLC or UPLC system with a UV detector and an SEC column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å) are used.

  • Mobile Phase: An isocratic mobile phase, typically a phosphate buffer containing salt (e.g., 150-300 mM NaCl) to minimize secondary interactions, is used.

  • Sample Preparation and Analysis: The ADC sample is diluted in the mobile phase, filtered, and injected onto the column. The elution profile is monitored at 280 nm.

  • Data Analysis: The peak areas for the monomer, aggregates (high molecular weight species), and fragments are integrated to determine their relative percentages.

Mandatory Visualization

ADC_Evaluation_Workflow Preclinical Evaluation of ADCs with Varying PEG Linkers cluster_synthesis ADC Synthesis & Characterization Synthesis Synthesis of ADCs with Varying PEG Linkers (e.g., PEG4, PEG8, PEG12) DAR_Analysis DAR Determination (HIC) Synthesis->DAR_Analysis Aggregation_Analysis Aggregation Assessment (SEC) Synthesis->Aggregation_Analysis Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Synthesis->Cytotoxicity Plasma_Stability In Vitro Plasma Stability (DAR Loss over Time) Synthesis->Plasma_Stability PK_Study Pharmacokinetic Study (Half-life, Clearance) Synthesis->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy_Study Plasma_Stability->PK_Study PK_Study->Efficacy_Study

Caption: General workflow for the preclinical evaluation of ADCs.

PEG_Linker_Impact Impact of PEG Linker Length on ADC Properties cluster_properties Impact of PEG Linker Length on ADC Properties cluster_outcomes Impact of PEG Linker Length on ADC Properties PEG_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Hydrodynamic_Radius Increased Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Steric_Hindrance Potential Steric Hindrance PEG_Length->Steric_Hindrance Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK Improved Pharmacokinetics (Longer Half-life, Lower Clearance) Hydrodynamic_Radius->PK Cytotoxicity Decreased In Vitro Potency Steric_Hindrance->Cytotoxicity Efficacy Enhanced In Vivo Efficacy PK->Efficacy

Caption: Relationship between PEG linker length and ADC properties.

A Researcher's Guide to Confirming Bioconjugation with Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules is a critical step in creating functional bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional linker that enables a powerful two-stage conjugation strategy. The N-hydroxysuccinimide (NHS) ester first reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This initial step introduces a terminal alkyne (propargyl group), which is then available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule.

Confirming success at each stage is paramount to ensure the quality, consistency, and efficacy of the final product. This guide provides an objective comparison of analytical methods to validate both the initial NHS ester reaction and the subsequent click chemistry step, complete with experimental protocols and supporting data.

Part 1: Confirmation of the NHS Ester Reaction (Propargylation)

The first step involves conjugating the this compound linker to a biomolecule containing primary amines. The goal is to confirm that the linker has been successfully attached.

Comparison of Analytical Methods for Propargylation
MethodPrincipleInformation ProvidedSensitivityThroughputKey Advantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms covalent attachment and determines the degree of labeling (number of linkers per molecule).[1][2]HighLow-MediumProvides definitive mass confirmation and distribution of species.[3]
SDS-PAGE Separates molecules based on electrophoretic mobility (size).Shows an increase in apparent molecular weight due to the attached PEG linker.[4]MediumHighSimple, rapid, and widely accessible for initial assessment.[4]
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides structural confirmation and can quantify the degree of functionalization.[5][6]Low-MediumLowExcellent for detailed structural analysis of the conjugate.[7]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Detects the disappearance of NHS ester peaks (~1780, 1815 cm⁻¹) and the formation of amide bonds (~1650 cm⁻¹).[8][9]MediumHighFast and non-destructive; useful for confirming functional group changes.
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light.Can monitor the reaction by detecting the release of the NHS byproduct, which absorbs light around 260 nm.[10]MediumHighSimple, real-time monitoring of reaction progress.[11]
Experimental Protocols: Propargylation

Protocol 1: Mass Spectrometry (MALDI-TOF)

  • Sample Preparation : Mix a small volume (e.g., 1 µL) of the purified propargylated protein with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid).[4]

  • Target Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[4]

  • Analysis : Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum.

  • Data Interpretation : Compare the mass spectrum of the propargylated protein to the unmodified protein. A mass shift corresponding to the molecular weight of the attached Propargyl-PEG5 linker (approx. 343.4 Da per linker) confirms conjugation. The presence of multiple peaks will indicate the distribution of singly, doubly, and multiply labeled species.[1]

Protocol 2: SDS-PAGE Analysis

  • Sample Preparation : Prepare samples of the unmodified protein and the purified propargylated protein in SDS-PAGE loading buffer.

  • Electrophoresis : Load the samples onto a polyacrylamide gel along with a molecular weight marker. Run the gel according to standard procedures.

  • Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Data Interpretation : Compare the migration of the propargylated protein band to the unmodified protein. A distinct upward shift in the apparent molecular weight of the propargylated protein indicates successful conjugation.[4] The degree of the shift correlates with the number of attached PEG linkers.

Workflow for Propargylation and Confirmation

cluster_0 Step 1: Propargylation cluster_1 Step 2: Confirmation A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B Add Propargyl-PEG5-NHS (10-20 fold molar excess) A->B C Incubate 1-2 hours at Room Temperature B->C D Purify via SEC or Dialysis C->D E Mass Spectrometry (Confirm Mass Shift) D->E Definitive Confirmation F SDS-PAGE (Confirm MW Shift) D->F Initial Screening G FTIR / NMR (Structural Confirmation) D->G Detailed Analysis H Propargylated Protein Confirmed

Workflow for protein propargylation and subsequent confirmation.

Part 2: Confirmation of the Azide-Alkyne "Click" Reaction

After confirming the successful attachment of the alkyne linker, the second stage is to "click" an azide-containing molecule (e.g., a fluorescent dye, a drug, or a biotin tag) onto the propargylated biomolecule.

Comparison of Analytical Methods for Click Chemistry
MethodPrincipleInformation ProvidedSensitivityThroughputKey Advantages
Mass Spectrometry (MS) Measures mass-to-charge ratio.Confirms the final conjugate mass, verifying the addition of the azide-molecule.HighLow-MediumProvides definitive confirmation of the complete, two-step conjugation.[12]
Fluorescence Gel Scan Detects fluorescence emission from molecules separated by SDS-PAGE.Confirms that a fluorescent azide molecule is covalently attached to the target protein.HighHighExcellent for qualitative confirmation when using fluorescent tags.
HPLC (SEC/RP) Separates molecules based on size or hydrophobicity.Shows the appearance of a new, later-eluting (SEC) or differently-retained (RP) peak corresponding to the final conjugate.[13]MediumMediumAllows for purification and analytical confirmation simultaneously.
FTIR Spectroscopy Measures IR absorption.Confirms the disappearance of the characteristic azide peak (around 2100 cm⁻¹).[14]LowHighDirect and rapid method to monitor the consumption of the azide starting material.[14]
Fluorogenic Assays Uses an azide or alkyne probe that becomes fluorescent upon triazole ring formation.Allows real-time monitoring of the click reaction kinetics.[14]HighHighQuantitative and highly sensitive method for tracking reaction progress.[15][16]
Experimental Protocols: Click Chemistry

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation : Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), a reducing agent like sodium ascorbate (e.g., 100 mM in water), and a copper-chelating ligand like THPTA (e.g., 50 mM in water).[17]

  • Reaction Mixture : In a microcentrifuge tube, combine the purified propargylated protein and a 5- to 10-fold molar excess of the azide-modified molecule in a degassed buffer (e.g., PBS, pH 7.0).[17]

  • Catalyst Addition : Add the THPTA ligand to the reaction mixture first, followed by CuSO₄. Initiate the click reaction by adding the sodium ascorbate.[18]

  • Incubation : Incubate the reaction for 1-4 hours at room temperature. If any components are light-sensitive, protect the reaction from light.

  • Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the copper catalyst and excess reagents.[17]

Protocol 4: Analysis by SDS-PAGE and Fluorescence Gel Scan (for fluorescent azides)

  • Electrophoresis : Run an SDS-PAGE gel as described in Protocol 2, including lanes for the propargylated protein (pre-click) and the final purified conjugate (post-click).

  • Fluorescence Imaging : Before staining, place the gel in a fluorescence gel imager and scan using the appropriate excitation and emission wavelengths for the fluorescent azide tag.

  • Data Interpretation : A fluorescent band should appear at the molecular weight of the final conjugate. This band should be absent in the lane containing the propargylated protein that was not subjected to the click reaction. This confirms that the fluorescence is a result of a successful covalent conjugation.

Workflow for Click Reaction and Confirmation

cluster_0 Step 1: Click Reaction cluster_1 Step 2: Confirmation A Combine Propargylated Protein + Azide-Molecule B Add Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) A->B C Incubate 1-4 hours at Room Temperature B->C D Purify Final Conjugate (e.g., SEC) C->D E Mass Spectrometry (Confirm Final Mass) D->E Definitive Confirmation F Fluorescence Scan (Confirm Tag Attachment) D->F Qualitative Check (Fluorescent Tags) G HPLC (Confirm New Peak) D->G Analytical Separation H Final Bioconjugate Confirmed

Workflow for CuAAC click reaction and subsequent confirmation.

Part 3: Comparison with Alternative Chemistries

While the NHS ester and CuAAC click chemistry strategy is robust, several alternatives exist, each with unique characteristics. The choice of chemistry influences the confirmation methods required.

Comparative Overview of Bioconjugation Chemistries
FeaturePropargyl-PEG-NHS (CuAAC)Maleimide-PEG-LinkerDBCO-PEG-NHS (SPAAC)
Reaction Target Primary Amines (Lysine), then AzideReduced Cysteines (Thiols)Primary Amines (Lysine), then Azide
Specificity Moderate (Amines), High (Click)High (Thiols)Moderate (Amines), High (Click)
Catalyst Required Yes (Copper)[19]NoNo (Strain-Promoted)[20]
Reaction Kinetics FastFastModerate
Linkage Stability Amide & Triazole (Very Stable)Thioether (Stable)Amide & Triazole (Very Stable)
Key Confirmation Step Disappearance of azide peak (FTIR), Mass increase (MS)Loss of free thiols (Ellman's Test), Mass increase (MS)Mass increase (MS), Fluorescence (if applicable)

Decision Logic for Selecting a Confirmation Method

A Goal: Confirm Conjugation B Need Definitive Mass Confirmation? A->B C Mass Spectrometry (MALDI-TOF, ESI-MS) B->C Yes D Need Initial Screening or Purity Check? B->D No E SDS-PAGE or HPLC D->E Yes F Need to Monitor Reaction Progress? D->F No G UV-Vis (NHS Release) or Fluorogenic Assay F->G Yes H Need to Confirm Functional Group Change? F->H No I FTIR or NMR H->I Yes

Decision tree for selecting an appropriate confirmation method.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG5-CH2CO2-NHS: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Propargyl-PEG5-CH2CO2-NHS, ensuring the safety of laboratory personnel and environmental protection. This document outlines essential procedures for handling this chemical waste, in line with established safety protocols.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: MedChemExpress Safety Data Sheet[1]

Required Personal Protective Equipment (PPE): [1][2]

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step-by-Step Disposal Protocol

The proper disposal method for this compound varies depending on its form: unused solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.

  • Protocol:

    • Keep the solid chemical in its original, tightly sealed container.[2]

    • Ensure the container is clearly labeled with the full chemical name: "this compound".[2]

    • Place the container in a designated hazardous waste collection area.

  • Protocol:

    • Transfer the concentrated solution to a designated hazardous waste container for organic solvents.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent used.

    • Store the container in a designated satellite accumulation area until it is collected by the EHS department.

  • Protocol:

    • Quenching: To hydrolyze the reactive NHS ester, add an amine-containing buffer such as Tris or glycine to the solution.[2] Allow the solution to stand for at least one hour at room temperature to ensure complete hydrolysis.[2]

    • Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.[2]

    • Labeling: The container should be labeled "Hazardous Waste" and list all chemical constituents, including "Hydrolyzed this compound," buffer components, and any other reagents.[2]

    • Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for EHS pickup.[2]

This category includes items such as pipette tips, microcentrifuge tubes, gloves, and paper towels that have come into contact with this compound.[2]

  • Protocol:

    • Solid Waste Collection: Collect all contaminated solid materials in a designated solid hazardous waste container or a durable, leak-proof bag placed inside a labeled hazardous waste box.[2]

    • Labeling: Clearly label the container as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."

    • Storage and Pickup: Store the container in a designated satellite accumulation area for pickup by the EHS department.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_streams Waste Identification & Segregation cluster_treatment Treatment & Collection cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid Unused Solid PPE->Solid Concentrated Concentrated Solution PPE->Concentrated Dilute Dilute Aqueous Solution PPE->Dilute Contaminated Contaminated Labware PPE->Contaminated CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container Concentrated->CollectLiquid Quench Quench with Tris or Glycine Buffer Dilute->Quench CollectContaminated Collect in Labeled Solid Waste Container Contaminated->CollectContaminated Storage Store in Satellite Accumulation Area CollectSolid->Storage CollectLiquid->Storage CollectAqueous Collect Quenched Solution in Labeled Aqueous Waste Quench->CollectAqueous CollectAqueous->Storage CollectContaminated->Storage EHS Arrange for EHS Pickup Storage->EHS

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Propargyl-PEG5-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of Propargyl-PEG5-CH2CO2-NHS. It is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.

I. Immediate Safety and Hazard Information

This compound is an amine-reactive linker containing a propargyl group for click chemistry reactions and a PEG spacer to enhance solubility.[1][2][3] While specific toxicity data is limited, the Safety Data Sheet (SDS) for a similar compound, Propargyl-PEG5-NHS ester, indicates potential hazards that should be managed with appropriate precautions.[4]

Hazard Classification: According to the GHS classification for a closely related compound, this substance may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Table 1: GHS Hazard Classifications for a Structurally Similar Compound.[4]

II. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound, particularly in its solid, powdered form.[5]

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn, especially when there is a splash hazard.[6][7] Safety glasses must meet ANSI Z87.1 standards.[8]
Hand Protection Nitrile or other chemically resistant gloves are required to prevent skin contact.[5][6] If contact with the chemical occurs, gloves should be removed immediately, and hands washed.[7]
Body Protection A standard laboratory coat is required to protect clothing and skin.[5][6] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][6] If ventilation is insufficient, a suitable respiratory mask should be worn.[5]

Table 2: Recommended Personal Protective Equipment (PPE).

III. Operational and Handling Plan

The NHS ester moiety of this compound is moisture-sensitive and can readily hydrolyze, rendering it non-reactive.[9][10] Therefore, proper handling and storage are critical to maintain its reactivity.

Step-by-Step Handling Protocol:

  • Preparation: Before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]

  • Work Area: Conduct all handling and weighing of the compound in a well-ventilated chemical fume hood.[6]

  • Dissolving: Dissolve the required amount of the compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use.[10][12] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[10]

  • Reaction Conditions: The reaction of the NHS ester with primary amines is pH-dependent, with an optimal pH range of 7.2-8.5.[3] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[10]

  • Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand or earth), and collect it in a suitable, closed container for disposal.[13] Ventilate the area of the spill.[14]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any contaminated materials, such as pipette tips, gloves, and absorbent pads.[14] Do not mix this waste with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.[14]

  • Deactivation of NHS Ester: The primary reactivity concern for disposal is the NHS ester's susceptibility to hydrolysis.[5] Before disposal, the reactivity of the NHS ester can be quenched by hydrolysis. This can be achieved by adding a basic solution (e.g., 1 M sodium hydroxide) to the waste and allowing it to react for at least 2 hours to ensure complete hydrolysis.[6]

  • Neutralization: After quenching, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M hydrochloric acid).[6]

  • Final Disposal: The neutralized, quenched solution can then be disposed of as non-hazardous aqueous waste, in accordance with local, state, and federal regulations.[6] Always consult your institution's EHS department for specific guidelines on chemical waste management.[6][14]

V. Experimental Protocol: General Procedure for Protein Labeling

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS at pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: If necessary, exchange the protein sample into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[12]

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.[10]

  • Reaction: Add a 20-fold molar excess of the dissolved this compound solution to the protein solution.[10] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Purification: Remove unreacted this compound and byproducts from the labeled protein using a desalting column or dialysis.[10][12]

VI. Workflow Diagram

G Figure 1. Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Equilibrate Vial to Room Temperature B Weigh Compound in Fume Hood A->B C Dissolve in Anhydrous Solvent (DMSO/DMF) B->C D Add to Amine-Containing Substrate (pH 7.2-8.5) C->D E Incubate D->E F Purify Conjugate E->F G Collect Waste F->G Waste H Quench with Base (e.g., NaOH) G->H I Neutralize (pH 6-8) H->I J Dispose per Institutional Guidelines I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.